molecular formula C40H50N8O6 B1243476 L-365209

L-365209

Numéro de catalogue: B1243476
Poids moléculaire: 738.9 g/mol
Clé InChI: IFHSSGUGRIXWQU-NSTWBPGMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

oxytocin antagonist;  synthetic derivative of L 156373;  structure given in first source

Propriétés

Formule moléculaire

C40H50N8O6

Poids moléculaire

738.9 g/mol

Nom IUPAC

(1R,8S,11R,17S,20R,23S)-11,20-dibenzyl-23-[(2S)-butan-2-yl]-10-methyl-3,4,10,13,19,22,25,26-octazatetracyclo[23.4.0.03,8.013,17]nonacosa-4,26-diene-2,9,12,18,21,24-hexone

InChI

InChI=1S/C40H50N8O6/c1-4-26(2)34-40(54)48-32(19-12-22-42-48)39(53)47-31(18-11-21-41-47)37(51)45(3)33(25-28-16-9-6-10-17-28)38(52)46-23-13-20-30(46)36(50)43-29(35(49)44-34)24-27-14-7-5-8-15-27/h5-10,14-17,21-22,26,29-34H,4,11-13,18-20,23-25H2,1-3H3,(H,43,50)(H,44,49)/t26-,29+,30-,31-,32+,33+,34-/m0/s1

Clé InChI

IFHSSGUGRIXWQU-NSTWBPGMSA-N

SMILES isomérique

CC[C@H](C)[C@H]1C(=O)N2[C@H](CCC=N2)C(=O)N3[C@@H](CCC=N3)C(=O)N([C@@H](C(=O)N4CCC[C@H]4C(=O)N[C@@H](C(=O)N1)CC5=CC=CC=C5)CC6=CC=CC=C6)C

SMILES canonique

CCC(C)C1C(=O)N2C(CCC=N2)C(=O)N3C(CCC=N3)C(=O)N(C(C(=O)N4CCCC4C(=O)NC(C(=O)N1)CC5=CC=CC=C5)CC6=CC=CC=C6)C

Synonymes

cyclo(Ile-2,3,4,5-tetrahydro-3-pyridazincecarbonyl-2,3,4,5-tetrahydro-3-pyridazinecarbonyl-N-Me-Phe-Pro-Phe)
L 365,209
L 365209
L-365209

Origine du produit

United States

Foundational & Exploratory

The Multifaceted Role of Integrin Alpha 4 in Lymphocyte Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Integrin alpha 4 (α4), a key adhesion molecule expressed on the surface of lymphocytes, plays a pivotal role in mediating immune cell trafficking, adhesion, and signaling. This technical guide provides an in-depth exploration of the function of Integrin α4, primarily as part of the heterodimers α4β1 (VLA-4) and α4β7. We delve into its critical interactions with its ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which govern lymphocyte migration to sites of inflammation and lymphoid tissues. Furthermore, this guide details the intricate signaling pathways initiated upon α4 integrin engagement, influencing lymphocyte activation, differentiation, and survival. Quantitative data on binding affinities, cellular expression, and adhesion dynamics are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays and visual representations of signaling cascades and experimental workflows are provided to facilitate a comprehensive understanding of Integrin α4's function in the immune system.

Introduction

Integrins are a family of heterodimeric transmembrane receptors that mediate cell-cell and cell-extracellular matrix (ECM) interactions. The α4 integrin subunit can pair with either the β1 or β7 integrin subunit to form α4β1 (Very Late Antigen-4, VLA-4) and α4β7, respectively. These heterodimers are crucial for the proper functioning of the immune system, particularly in directing the movement of lymphocytes.[1][2]

  • Integrin α4β1 (VLA-4) is broadly expressed on lymphocytes, monocytes, and eosinophils and primarily interacts with VCAM-1, which is upregulated on inflamed endothelial cells, and with a specific domain of fibronectin in the ECM.[3] This interaction is fundamental for lymphocyte recruitment to inflamed tissues throughout the body.

  • Integrin α4β7 is preferentially expressed on gut-homing lymphocytes and binds to MAdCAM-1, which is constitutively expressed on the high endothelial venules (HEVs) of Peyer's patches and mesenteric lymph nodes, thereby directing lymphocytes to mucosal tissues.[4][5][6]

Beyond its adhesive functions, Integrin α4 acts as a signaling receptor, initiating intracellular cascades that modulate lymphocyte behavior, including proliferation, cytokine production, and survival.[7][8] This dual role as both an adhesion molecule and a signaling receptor makes Integrin α4 a prime target for therapeutic intervention in various inflammatory and autoimmune diseases.

Data Presentation: Quantitative Analysis of Integrin α4 Function

To provide a clear and comparative overview, the following tables summarize key quantitative data related to Integrin α4 function.

Parameter Integrin/Ligand Value Cell Type/System Reference
Binding Affinity (Kd) α4β1 / VCAM-141.82 ± 2.36 nMIn solution (FRET assay)[9]
α4β7 / MAdCAM-1Not explicitly found
Phosphorylation Stoichiometry α4 (Ser988)>60%Jurkat T cells[7]

Table 1: Binding Affinities and Post-Translational Modifications. This table presents the dissociation constant (Kd) for the α4β1-VCAM-1 interaction and the stoichiometry of α4 phosphorylation.

Lymphocyte Subset Integrin Expression (Mean Fluorescence Intensity - MFI) Experimental Condition Reference
Th1 cells HighIn vitro polarized MOG-specific T cells[4][10]
Th17 cells LowIn vitro polarized MOG-specific T cells[4][10]
Th1 cells MFI ≈ 35.7 (CD44)In vitro polarized MOG-specific Th1 cells[11]
Th17 cells MFI ≈ 62.3 (CD44)In vitro polarized MOG-specific Th17 cells[11]
Th17 cells expressing α4β7 54%In vitro polarized MOG-specific T cells[11]
Th1 cells expressing α4β7 31.4%In vitro polarized MOG-specific T cells[11]

Table 2: Differential Expression of Integrin α4 on T Helper Subsets. This table highlights the varied expression levels of α4 integrin on different T helper lymphocyte subsets, a factor that influences their trafficking potential.

Experimental Condition Adhesion Metric Value Cell Type Reference
TNF-α stimulated HUVEC Inhibition of PBL adherence by anti-VCAM-1 mAbSignificantHuman Peripheral Blood Lymphocytes[12]
ICAM-1 KO mice + TNF-α Adhered leukocytes/100µm vessel~2.5Murine leukocytes
ICAM-1 KO mice + TNF-α + anti-VCAM-1 Ab Adhered leukocytes/100µm vessel~0.7Murine leukocytes[13]
RPMI 8866 cells on MAdCAM-1 under flow (1 dyn/cm²) Adherent cellsStimulated with CCL25 > UnstimulatedRPMI 8866 (α4β7+)

Table 3: Quantitative Data from Lymphocyte Adhesion Assays. This table provides examples of quantitative outcomes from adhesion assays, demonstrating the role of the α4 integrin-ligand axis in lymphocyte attachment.

Signaling Pathways of Integrin α4

Engagement of Integrin α4 with its ligands initiates bidirectional signaling ("inside-out" and "outside-in") that is crucial for regulating its adhesive activity and for eliciting cellular responses.

Inside-Out Signaling: Activating Integrin α4

The affinity of α4 integrins for their ligands is dynamically regulated by intracellular signals, a process known as "inside-out" signaling. This ensures that lymphocytes adhere firmly to the endothelium only at appropriate times and locations. A key pathway involves the small GTPase Rap1.

inside_out_signaling cluster_membrane Plasma Membrane cluster_activation Activation Cascade cluster_membrane_active Plasma Membrane (Active State) integrin Integrin α4β1/β7 (Low Affinity) integrin_active Integrin α4β1/β7 (High Affinity) integrin->integrin_active talin Talin (Autoinhibited) talin_active Talin (Active) talin->talin_active riam RIAM riam->talin Recruitment & Activation rap1_gdp Rap1-GDP (Inactive) rap1_gtp Rap1-GTP (Active) rap1_gdp->rap1_gtp kindlin Kindlin kindlin->integrin Co-activation chemokine_receptor Chemokine Receptor (e.g., CXCR4) gef GEF (e.g., C3G) chemokine_receptor->gef chemokine Chemokine (e.g., CXCL12) chemokine->chemokine_receptor gef->rap1_gdp GDP->GTP rap1_gtp->riam talin_active->integrin Binding to β-subunit tail

Figure 1: Integrin α4 "Inside-Out" Signaling Pathway.

Upon chemokine stimulation, Guanine nucleotide Exchange Factors (GEFs) activate Rap1 by promoting the exchange of GDP for GTP.[14] Active Rap1-GTP recruits the adaptor protein RIAM (Rap1-interacting adaptor molecule) to the plasma membrane, which in turn recruits and activates talin.[8][15] Talin then binds to the cytoplasmic tail of the β integrin subunit, disrupting the interaction between the α and β cytoplasmic tails and inducing a conformational change in the extracellular domain of the integrin to a high-affinity state.[13][16][17] Kindlin proteins act as co-activators in this process.[16]

Outside-In Signaling: Downstream of Ligand Binding

Upon binding to VCAM-1 or MAdCAM-1, clustered α4 integrins initiate "outside-in" signaling cascades that influence various cellular functions. A prominent pathway involves the recruitment and activation of the focal adhesion protein paxillin (B1203293).

outside_in_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm integrin_ligand Integrin α4-Ligand (VCAM-1/MAdCAM-1) paxillin Paxillin integrin_ligand->paxillin Recruitment to α4 cytoplasmic tail fak FAK/Pyk2 paxillin->fak Activation arf_gap Arf-GAP paxillin->arf_gap Recruitment rac Rac fak->rac Activation cytoskeleton Actin Cytoskeleton (Migration, Proliferation, Survival) rac->cytoskeleton arf_gap->rac Inhibition

Figure 2: Integrin α4 "Outside-In" Signaling Pathway.

The cytoplasmic tail of the α4 subunit directly binds to paxillin.[7][18] This interaction is regulated by the phosphorylation of Serine 988 on the α4 tail; phosphorylation inhibits paxillin binding.[7] The α4-paxillin complex can then recruit and activate other signaling molecules, including Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[19][20] This leads to the activation of small GTPases like Rac, which in turn regulate the actin cytoskeleton to control cell migration.[4] The α4-paxillin complex can also recruit Arf-GAP, which locally inhibits Rac activation, contributing to the polarization of migrating cells.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of Integrin α4 in lymphocytes.

Lymphocyte Adhesion Assay under Shear Flow

This assay simulates the physiological conditions of lymphocyte adhesion to the endothelium in blood vessels.

adhesion_assay_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis coat_plate Coat microfluidic chamber with VCAM-1/MAdCAM-1 block Block with BSA coat_plate->block prepare_cells Prepare lymphocyte suspension block->prepare_cells assemble Assemble chamber on microscope stage perfuse Perfuse lymphocytes at defined shear stress assemble->perfuse record Record video of cell interactions perfuse->record quantify Quantify adherent cells (tethering, rolling, firm adhesion) record->quantify analyze Analyze cell velocity and displacement quantify->analyze

Figure 3: Workflow for Lymphocyte Adhesion Assay under Shear Flow.

Methodology:

  • Chamber Preparation:

    • Coat the channels of a microfluidic chamber (e.g., Ibidi µ-Slide) with a solution of recombinant VCAM-1 or MAdCAM-1 (typically 5-10 µg/mL in PBS) overnight at 4°C.

    • Wash the channels with PBS and block non-specific binding sites with a solution of 1% Bovine Serum Albumin (BSA) in PBS for at least 1 hour at room temperature.[21]

  • Cell Preparation:

    • Isolate lymphocytes from peripheral blood or lymphoid tissues.

    • Resuspend the cells in assay medium (e.g., RPMI 1640 with 2% FCS) at a concentration of 0.5 x 10^6 cells/mL.

  • Adhesion Assay:

    • Assemble the flow chamber on the stage of an inverted microscope equipped with a camera.

    • Connect the chamber to a syringe pump.

    • Perfuse the lymphocyte suspension through the chamber at a defined physiological shear stress (e.g., 0.5-2.0 dyn/cm²).[21]

    • Record videos of lymphocyte interactions with the coated surface for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Analyze the recorded videos to quantify the number of tethering, rolling, and firmly adherent lymphocytes per unit area.

    • Track individual cells to determine their rolling velocity.

Flow Cytometry for Integrin α4 Expression

This protocol details the quantification of Integrin α4 surface expression on lymphocyte subsets.

Methodology:

  • Cell Preparation:

    • Prepare a single-cell suspension of lymphocytes from blood or tissue.

    • Perform red blood cell lysis if necessary.

    • Wash the cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

    • Adjust the cell concentration to 1 x 10^7 cells/mL.

  • Staining:

    • Aliquot 100 µL of the cell suspension into FACS tubes.

    • Add a viability dye to distinguish live from dead cells.

    • Block Fc receptors with an anti-CD16/32 antibody.

    • Add a cocktail of fluorescently-labeled antibodies including anti-Integrin α4 (e.g., FITC-conjugated) and antibodies to identify lymphocyte subsets (e.g., anti-CD4, anti-CD8, anti-IFN-γ for Th1, anti-IL-17 for Th17).

    • Incubate for 30 minutes at 4°C in the dark.

    • For intracellular cytokine staining (for Th1/Th17 identification), fix and permeabilize the cells according to the manufacturer's protocol after surface staining.

  • Data Acquisition and Analysis:

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in 300-500 µL of FACS buffer.

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo). Gate on the lymphocyte population, then on specific subsets (e.g., CD4+ T cells), and quantify the Mean Fluorescence Intensity (MFI) of the Integrin α4 stain.[4][10]

Rap1 Activation Assay (Pull-down)

This assay measures the amount of active, GTP-bound Rap1 in lymphocytes.

Methodology:

  • Cell Lysis:

    • Stimulate lymphocytes with an appropriate agonist (e.g., chemokine) for a short period.

    • Lyse the cells on ice with a lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation.

  • Pull-down of Active Rap1:

    • Incubate the cell lysate with RalGDS-RBD (Rap1-binding domain of RalGDS) agarose (B213101) beads for 1 hour at 4°C with gentle agitation. These beads will specifically bind to GTP-bound (active) Rap1.[11][18]

    • As controls, load aliquots of lysate with non-hydrolyzable GTPγS (positive control) or GDP (negative control) before adding the beads.[11]

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash them three times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for Rap1.

    • Detect the primary antibody with a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.

    • Quantify the band intensity to determine the relative amount of active Rap1 in each sample.

Conclusion

Integrin α4 is a central player in the adaptive immune response, orchestrating the precise trafficking and localization of lymphocytes. Its dual function as both a physical tether and a signaling hub makes it a molecule of significant interest for both fundamental research and clinical applications. The ability of α4 integrins to mediate lymphocyte adhesion to VCAM-1 and MAdCAM-1 is tightly regulated by intricate "inside-out" signaling pathways, ensuring that these interactions occur with spatial and temporal precision. Conversely, the "outside-in" signals initiated upon ligand binding modulate a variety of lymphocyte functions, from migration to activation and survival. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the multifaceted roles of Integrin α4 and to explore its potential as a therapeutic target for a range of inflammatory and autoimmune disorders. A deeper understanding of the molecular mechanisms governing Integrin α4 function will undoubtedly pave the way for the development of more specific and effective immunomodulatory therapies.

References

The Role of Integrin Alpha 4 (ITGA4) in Inflammatory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Integrin alpha 4 (ITGA4), a key cell adhesion molecule, plays a pivotal role in the pathogenesis of numerous inflammatory diseases. By forming heterodimers with β1 and β7 integrins, it mediates the trafficking and recruitment of leukocytes to sites of inflammation. Dysregulation of ITGA4 expression and function is a hallmark of autoimmune disorders such as multiple sclerosis, inflammatory bowel disease, and rheumatoid arthritis. This document provides a comprehensive overview of ITGA4's molecular structure, its function in immune cell migration, the signaling pathways it governs, and its validation as a therapeutic target. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a technical resource for the scientific community.

Introduction to ITGA4

Integrin alpha 4, also known as CD49d, is a transmembrane glycoprotein (B1211001) that belongs to the integrin alpha chain family.[1] Integrins are essential for cell-cell and cell-extracellular matrix (ECM) interactions, influencing cell adhesion, migration, proliferation, and signaling.[2][3] ITGA4 is critically involved in immune surveillance and the inflammatory response by controlling the movement of leukocytes from the bloodstream into tissues.[4][5] Its central role in leukocyte trafficking has made it a significant target for therapeutic intervention in chronic inflammatory conditions.[6][7]

Molecular Structure and Ligand Interactions

ITGA4 does not function alone but forms two functionally distinct heterodimeric receptors by pairing with two different β subunits:[6][8]

  • α4β1 (Very Late Antigen-4, VLA-4): This complex is expressed on most leukocytes, including lymphocytes, monocytes, and eosinophils.[9] It primarily binds to Vascular Cell Adhesion Molecule-1 (VCAM-1) , which is expressed on the surface of endothelial cells upon stimulation by inflammatory cytokines.[7][10]

  • α4β7 (LPAM-1): This integrin is predominantly found on gut-homing T lymphocytes.[2] Its primary ligand is the Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) , which is mainly expressed on the endothelium of post-capillary high endothelial venules in the gut-associated lymphoid tissue.[7][11]

These interactions are fundamental for the adhesion and subsequent migration of leukocytes across the vascular endothelium into inflamed tissues.[12][13]

The Role of ITGA4 in Leukocyte Trafficking and Extravasation

Leukocyte extravasation is a multi-step process that allows immune cells to exit the bloodstream and enter tissues. ITGA4 is crucial for the firm adhesion step of this cascade.

Leukocyte Adhesion Cascade

The process involves initial tethering and rolling of leukocytes along the endothelial surface, followed by activation, firm adhesion, and finally, transmigration through the endothelial layer. The interaction between ITGA4 on leukocytes and its ligands (VCAM-1 or MAdCAM-1) on endothelial cells mediates the firm adhesion necessary to withstand the shear forces of blood flow, allowing the leukocyte to stop and migrate into the tissue.[4]

Leukocyte_Extravasation cluster_blood_vessel Blood Vessel Lumen cluster_tissue Inflamed Tissue Leukocyte Leukocyte (Expressing ITGA4) Endothelium Activated Endothelium (Expressing VCAM-1/MAdCAM-1) Rolling Rolling Leukocyte->Rolling 1. Rolling (Selectin-mediated) Migrated_Leukocyte Migrated Leukocyte Firm_Adhesion Firm_Adhesion Rolling->Firm_Adhesion 2. Firm Adhesion (ITGA4-VCAM-1/ MAdCAM-1) Transmigration Transmigration Firm_Adhesion->Transmigration 3. Transmigration (Diapedesis) Transmigration->Migrated_Leukocyte 4. Migration into Tissue ITGA4_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VCAM1 VCAM-1 / MAdCAM-1 ITGA4 ITGA4/β1 or ITGA4/β7 VCAM1->ITGA4 Binding Paxillin Paxillin ITGA4->Paxillin Recruitment PI3K PI3K ITGA4->PI3K Activation Rac Rac Paxillin->Rac Activation Cytoskeleton Actin Cytoskeleton Rearrangement Rac->Cytoskeleton Akt Akt PI3K->Akt Migration Cell Migration & Inflammatory Response Akt->Migration Cytoskeleton->Migration Flow_Cytometry_Workflow Start Isolate Leukocytes Stain Stain with Anti-ITGA4-Fluorochrome Ab Start->Stain Wash1 Wash to Remove Unbound Antibody Stain->Wash1 Acquire Acquire Data on Flow Cytometer Wash1->Acquire Analyze Analyze Fluorescence Intensity Acquire->Analyze End Quantify Expression Analyze->End

References

Technical Guide: sc-365209 Anti-Integrin α4 (CD49d) Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the sc-365209 antibody, focusing on its target, specificity, and applications in scientific research. The information presented herein is intended to support researchers in the effective use of this antibody for the study of Integrin α4 (ITGA4), also known as CD49d.

Introduction to Integrin α4 (CD49d)

Integrins are a family of heterodimeric transmembrane receptors composed of non-covalently associated α and β subunits.[1] These receptors are crucial mediators of cell-extracellular matrix (ECM) and cell-cell interactions, playing a pivotal role in cell adhesion, migration, proliferation, and survival. The integrin family consists of at least 18 α and 8 β subunits, which can form more than 20 different receptors with distinct tissue distributions and ligand specificities.

The Integrin α4 subunit, encoded by the ITGA4 gene in humans, is a key component of the α4β1 (VLA-4) and α4β7 integrins.[2] Unlike some other integrin α chains, α4 does not contain an I-domain and does not undergo disulfide-linked cleavage. Integrin α4-containing heterodimers are expressed on the surface of various cell types, including lymphocytes, monocytes, and eosinophils. They bind to ligands such as vascular cell adhesion molecule-1 (VCAM-1), fibronectin, and mucosal addressin cell adhesion molecule-1 (MAdCAM-1).[2] This binding is essential for leukocyte trafficking, immune responses, and developmental processes.

sc-365209 Antibody Specificity and Properties

The sc-365209 antibody is a mouse monoclonal antibody of the IgG2b κ isotype.[3] It is specifically designed to detect Integrin α4 of human origin.[3] The antibody was raised against a peptide corresponding to amino acids 796-1005 mapping near the C-terminus of human Integrin α4.[3]

Table 1: sc-365209 Antibody Specifications

PropertySpecification
Host Species Mouse
Isotype IgG2b κ
Clonality Monoclonal
Immunogen Amino acids 796-1005 of human Integrin α4[3]
Target Integrin α4 (ITGA4, CD49d)
Specificity Human
Molecular Weight of Target 150 kDa[3]
Conjugations Available Unconjugated, Agarose (B213101), HRP, PE, FITC, Alexa Fluor® dyes[3]

Quantitative Data for Applications

The sc-365209 antibody is validated for use in several key immunological and protein detection assays. The following table summarizes the recommended starting dilutions and concentration ranges for various applications. It is important to note that optimal dilutions should be determined experimentally by the end-user.

Table 2: Recommended Starting Dilutions and Concentrations for sc-365209

ApplicationStarting DilutionDilution RangeConcentration
Western Blotting (WB) 1:100[3]1:100 - 1:1000[3]2 - 0.2 µg/mL
Immunoprecipitation (IP) 1-2 µg per 100-500 µg of total protein[3]-1-2 µg per 1 mL of cell lysate[3]
Immunofluorescence (IF) 1:50[3]1:50 - 1:500[3]4 - 0.4 µg/mL
Immunohistochemistry (Paraffin) (IHC-P) 1:50[3]1:50 - 1:500[3]4 - 0.4 µg/mL
Solid Phase ELISA 1:30[3]1:30 - 1:3000[3]6.7 - 0.067 µg/mL

Experimental Protocols

The following sections provide detailed, generalized protocols for the key applications of the sc-365209 antibody. These should be considered as starting points and may require optimization for specific experimental conditions.

Western Blotting (WB)

Objective: To detect Integrin α4 in whole-cell lysates.

Recommended Positive Controls: MOLT-4 or Jurkat whole-cell lysates.[3]

Protocol:

  • Sample Preparation:

    • Lyse cells in RIPA buffer supplemented with protease inhibitors.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Mix 20-30 µg of total protein with 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load samples onto a 7.5% SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a nitrocellulose or PVDF membrane at 100V for 1 hour at 4°C.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with sc-365209 antibody diluted in blocking buffer (e.g., 1:100 to 1:1000) overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated anti-mouse IgG secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Immunohistochemistry (Paraffin-Embedded Sections) (IHC-P)

Objective: To localize Integrin α4 expression in formalin-fixed, paraffin-embedded tissue sections.

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) for 3 minutes each.

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by incubating slides in 10 mM sodium citrate (B86180) buffer (pH 6.0) at 95-100°C for 20 minutes.[4]

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate sections in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Block non-specific binding by incubating sections with 5% normal goat serum in PBST for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate sections with sc-365209 antibody diluted in blocking buffer (e.g., 1:50 to 1:500) overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash slides three times for 5 minutes each with PBST.

  • Secondary Antibody Incubation:

    • Incubate sections with a biotinylated anti-mouse IgG secondary antibody for 30 minutes at room temperature.

  • Detection:

    • Incubate with streptavidin-HRP for 30 minutes.

    • Develop the signal with a DAB substrate kit.

    • Counterstain with hematoxylin.

  • Dehydration and Mounting:

    • Dehydrate sections through a graded series of ethanol and xylene.

    • Mount with a permanent mounting medium.

Immunofluorescence (IF)

Objective: To visualize the subcellular localization of Integrin α4 in cultured cells.

Protocol:

  • Cell Seeding:

    • Seed cells on sterile glass coverslips and allow them to adhere and grow to 50-70% confluency.

  • Fixation:

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Rinse three times with PBS.

  • Permeabilization:

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Rinse three times with PBS.

  • Blocking:

    • Block with 1% BSA in PBST for 30 minutes.

  • Primary Antibody Incubation:

    • Incubate cells with sc-365209 antibody diluted in blocking buffer (e.g., 1:50 to 1:500) for 1 hour at room temperature or overnight at 4°C.

  • Washing:

    • Wash three times for 5 minutes each with PBST.

  • Secondary Antibody Incubation:

    • Incubate with a fluorescently labeled anti-mouse IgG secondary antibody (e.g., Alexa Fluor® 488) for 1 hour at room temperature in the dark.

  • Washing and Mounting:

    • Wash three times for 5 minutes each with PBST.

    • Mount coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

Immunoprecipitation (IP)

Objective: To isolate Integrin α4 and its interacting proteins from a cell lysate.

Protocol:

  • Cell Lysate Preparation:

    • Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based) with protease inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Pre-clearing (Optional):

    • Incubate the lysate with Protein A/G agarose beads for 30 minutes at 4°C to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add 1-2 µg of sc-365209 antibody to 100-500 µg of cell lysate.

    • Incubate with gentle rotation for 1-2 hours at 4°C.

    • Add 20 µL of Protein A/G agarose bead slurry and incubate for another hour or overnight at 4°C.

  • Washing:

    • Pellet the beads by centrifugation.

    • Wash the beads three to four times with cold lysis buffer.

  • Elution:

    • Elute the protein complexes by resuspending the beads in 2x Laemmli sample buffer and boiling for 5 minutes.

    • Pellet the beads and collect the supernatant for analysis by Western blotting.

Signaling Pathways and Experimental Workflows

Integrin α4 Signaling Pathway

Integrin α4 plays a crucial role in "outside-in" signaling, where ligand binding to the extracellular domain triggers intracellular signaling cascades. These pathways regulate a variety of cellular processes, including cell migration, proliferation, and survival. A key mechanism involves the recruitment of scaffolding and signaling proteins to the cytoplasmic tail of the integrin subunits. The cytoplasmic domain of Integrin α4 has been shown to directly bind to paxillin, a focal adhesion adapter protein.[2] This interaction can lead to the activation of focal adhesion kinase (FAK) and Src family kinases, which in turn can activate downstream pathways such as the PI3K/AKT and Ras/ERK/MAPK pathways.[2]

Integrin_alpha4_Signaling cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling VCAM1 VCAM-1 Integrin_alpha4_beta1 Integrin α4β1 VCAM1->Integrin_alpha4_beta1 Fibronectin Fibronectin Fibronectin->Integrin_alpha4_beta1 Paxillin Paxillin Integrin_alpha4_beta1->Paxillin direct binding FAK FAK Paxillin->FAK Src Src FAK->Src PI3K PI3K FAK->PI3K Src->FAK Ras Ras Src->Ras AKT AKT PI3K->AKT Cell_Response Cell Migration, Survival, Proliferation AKT->Cell_Response ERK ERK/MAPK Ras->ERK ERK->Cell_Response

Caption: Simplified Integrin α4 signaling pathway.
Experimental Workflow: Co-Immunoprecipitation followed by Western Blot

This workflow illustrates the use of sc-365209 to identify protein-protein interactions with Integrin α4.

CoIP_WB_Workflow cluster_coip Co-Immunoprecipitation cluster_wb Western Blot Analysis Cell_Lysate Prepare Cell Lysate Antibody_Incubation Incubate with sc-365209 (anti-Integrin α4) Cell_Lysate->Antibody_Incubation Bead_Capture Capture with Protein A/G Beads Antibody_Incubation->Bead_Capture Washing Wash Beads Bead_Capture->Washing Elution Elute Protein Complexes Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Primary_Ab_Bait Probe with anti-Integrin α4 (Bait) Transfer->Primary_Ab_Bait Primary_Ab_Prey Probe with anti-Interacting Protein (Prey) Transfer->Primary_Ab_Prey Detection Detect with Secondary Antibodies Primary_Ab_Bait->Detection Primary_Ab_Prey->Detection Logical_Relationship sc365209 sc-365209 Antibody Specificity High Specificity for Human Integrin α4 sc365209->Specificity Applications Enables Specific Detection in WB, IHC, IF, IP Specificity->Applications Functional_Studies Facilitates Investigation of Integrin α4 Function and Downstream Signaling Applications->Functional_Studies

References

Integrin alpha 4 (A-7) antibody isotype and clonality

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Integrin alpha 4 (A-7) monoclonal antibody, a critical tool for researchers studying cell adhesion, migration, and signaling. This document details the antibody's core characteristics, recommended applications with associated protocols, and the signaling pathways involving Integrin alpha 4.

Core Antibody Characteristics

The Integrin alpha 4 (A-7) antibody is a mouse monoclonal antibody with the catalog number sc-365209 from Santa Cruz Biotechnology.[1] It is of the IgG2b κ isotype and is raised against a peptide mapping near the C-terminus of Integrin alpha 4 of human origin.[1][2]

PropertySpecificationSource
Host Species Mouse[1][2]
Isotype IgG2b κ[1][2]
Clonality Monoclonal[1][2]
Clone Name A-7[2]
Immunogen Amino acids 796-1005 of human Integrin α4[1][2]
Purification Protein A/G purificationNot explicitly stated, but standard for monoclonal antibodies.
Supplied Concentration 200 µg/ml[1]

Recommended Applications and Quantitative Data

The Integrin alpha 4 (A-7) antibody is recommended for a variety of immunoassays. The following table summarizes the manufacturer's recommended starting dilutions. It is important to note that optimal dilutions should be determined experimentally by the end-user.

ApplicationRecommended Starting DilutionDilution Range
Western Blot (WB) 1:1001:100 - 1:1000
Immunoprecipitation (IP) 1-2 µg per 100-500 µg of total proteinNot Applicable
Immunofluorescence (IF) 1:501:50 - 1:500
Immunohistochemistry (Paraffin) (IHC(P)) 1:501:50 - 1:500
Enzyme-Linked Immunosorbent Assay (ELISA) 1:301:30 - 1:3000

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are general protocols and may require optimization for specific experimental conditions.

Western Blotting

This protocol outlines the basic steps for detecting Integrin alpha 4 in whole-cell lysates.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Integrin alpha 4 (A-7) antibody (sc-365209)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Sample Preparation: Lyse cells in lysis buffer on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant. Determine protein concentration using a standard assay (e.g., BCA).

  • Electrophoresis: Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes. Load 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the Integrin alpha 4 (A-7) antibody, diluted in blocking buffer (e.g., 1:200), overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-mouse secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Immunoprecipitation

This protocol describes the enrichment of Integrin alpha 4 from cell lysates.

Materials:

  • Non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors

  • Integrin alpha 4 (A-7) antibody (sc-365209)

  • Protein A/G agarose (B213101) or magnetic beads

  • Wash buffer

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli buffer)

Protocol:

  • Lysate Preparation: Prepare cell lysates using a non-denaturing lysis buffer. Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C, followed by centrifugation.

  • Immunoprecipitation: Add 1-2 µg of Integrin alpha 4 (A-7) antibody to 500 µg of pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with cold wash buffer.

  • Elution: Elute the immunoprecipitated proteins from the beads by adding elution buffer. For analysis by Western Blot, add Laemmli buffer and boil for 5-10 minutes.

Signaling Pathways and Experimental Workflows

Visual representations of the Integrin alpha 4 signaling pathway and common experimental workflows are provided below using Graphviz.

Integrin alpha 4 Signaling Pathway

Integrin alpha 4, as part of the α4β1 (VLA-4) and α4β7 heterodimers, plays a crucial role in cell adhesion to the extracellular matrix (ECM) and other cells, thereby activating downstream signaling cascades that regulate cell migration, proliferation, and survival.

Integrin_alpha4_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular VCAM1 VCAM-1 Integrin_a4b1 Integrin α4β1 VCAM1->Integrin_a4b1 Fibronectin Fibronectin Fibronectin->Integrin_a4b1 MAdCAM1 MAdCAM-1 Integrin_a4b7 Integrin α4β7 MAdCAM1->Integrin_a4b7 FAK FAK Integrin_a4b1->FAK Integrin_a4b7->FAK Src Src FAK->Src PI3K PI3K Src->PI3K MAPK MAPK Pathway (ERK, JNK, p38) Src->MAPK Akt Akt PI3K->Akt Cell_Response Cellular Responses (Migration, Proliferation, Survival) Akt->Cell_Response MAPK->Cell_Response Western_Blot_Workflow A 1. Sample Preparation (Cell Lysis & Protein Quantification) B 2. SDS-PAGE (Protein Separation by Size) A->B C 3. Protein Transfer (Gel to Membrane) B->C D 4. Blocking (Prevent Non-specific Binding) C->D E 5. Primary Antibody Incubation (Integrin α4 (A-7)) D->E F 6. Secondary Antibody Incubation (HRP-conjugated anti-mouse IgG) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis G->H IP_Workflow A 1. Cell Lysate Preparation (Non-denaturing conditions) B 2. Pre-clearing Lysate (with Protein A/G beads) A->B C 3. Immunoprecipitation (Incubate with Integrin α4 (A-7) Ab) B->C D 4. Immune Complex Capture (with Protein A/G beads) C->D E 5. Washing (Remove non-bound proteins) D->E F 6. Elution (Release target protein) E->F G 7. Analysis (e.g., Western Blot) F->G

References

An In-depth Technical Guide to the Expression of Integrin alpha 4 (CD49d)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of Integrin alpha 4 (ITGA4), a crucial cell adhesion molecule involved in immune response, cell migration, and signaling. We will delve into its expression across various cell types, the signaling pathways it governs, and detailed protocols for its detection and analysis.

Introduction to Integrin alpha 4

Integrin alpha 4 (also known as CD49d) is a protein subunit that belongs to the integrin family of cell surface receptors.[1] Integrins are essential for cell-cell and cell-extracellular matrix (ECM) interactions and function as transmembrane heterodimers, composed of an alpha (α) and a beta (β) subunit.[1][2] The ITGA4 subunit primarily pairs with either the β1 subunit (CD29) to form the Very Late Antigen-4 (VLA-4) receptor, or the β7 subunit to form the LPAM-1 receptor.[3][4]

VLA-4 (α4β1) is a key receptor for Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on activated vascular endothelium, and for specific domains within the ECM protein fibronectin.[2][3][5] The α4β7 integrin is a primary receptor for the Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1).[2][6] These interactions are fundamental to leukocyte trafficking, homing to inflammatory sites, and retention of hematopoietic stem cells in the bone marrow.[3][7][8] Given its central role in inflammation and cell migration, ITGA4 is a significant therapeutic target for diseases like multiple sclerosis and Crohn's disease.[9]

Expression of Integrin alpha 4 in Different Cell Types

Integrin alpha 4 is widely expressed, particularly on hematopoietic cells, but also on several non-hematopoietic cell types. Its expression level can be constitutive or induced upon cell activation, and it varies significantly between cell lineages and differentiation states.

Table 1: Summary of Integrin alpha 4 (CD49d) Expression and Function

Cell Type CategorySpecific Cell Type / SubsetTypical Expression LevelPrimary LigandsKey Functions Mediated by ITGA4
Immune Cells Naïve T-Lymphocytes (CD4+)IntermediateVCAM-1, FibronectinRecirculation, Adhesion to endothelium
Memory T-Lymphocytes (CD4+)Heterogeneous (subsets are high or low)VCAM-1, FibronectinHoming to inflammatory sites, Tissue retention
Th17 T-LymphocytesHighVCAM-1, MAdCAM-1Trafficking to the central nervous system and gut[10]
B-LymphocytesHigh on resting peripheral blood B-cells; inducible on lymphoid tissue B-cells[11]VCAM-1, FibronectinAdhesion, Homing, Cell aggregation[11]
MonocytesHighVCAM-1, FibronectinExtravasation into tissues, Inflammatory response
Eosinophils / BasophilsHighVCAM-1, FibronectinRecruitment to sites of allergic inflammation
Hematopoietic Stem & Progenitor Cells (HSPCs) Hematopoietic Stem Cells (HSCs)Constitutively Active[7][12]VCAM-1, FibronectinBone marrow homing, Retention in the stem cell niche, Self-renewal[3][7][8]
Hematopoietic Progenitor CellsHighVCAM-1, FibronectinMobilization and trafficking[12]
Non-Hematopoietic Cells Dermal FibroblastsPresentFibronectinCell attachment to extracellular matrix[5]
Endothelial CellsPresent (marks earliest hematopoietic precursors)[13]FibronectinCell motility, Angiogenesis modulation[9]
Cancer Cells B-lineage Acute Lymphoblastic Leukemia (ALL)HighVCAM-1, FibronectinAdhesion to bone marrow stroma, Chemoresistance (CAM-DR)[3]
MelanomaPresent on some subtypesVCAM-1Transendothelial migration, Metastasis[9]

Integrin alpha 4 Signaling Pathways

Integrin α4 mediates bidirectional signaling across the plasma membrane. "Inside-out" signaling involves intracellular signals that increase the affinity of the integrin for its ligands. "Outside-in" signaling is triggered by ligand binding to the integrin, leading to the activation of intracellular pathways that control cell migration, proliferation, and survival.[3]

Upon binding to ligands like VCAM-1, ITGA4 clustering activates downstream signaling cascades. A key pathway involves the recruitment of adaptor proteins like paxillin (B1203293) to the cytoplasmic tail of the α4 subunit.[3][9] This leads to the activation of Focal Adhesion Kinase (FAK) and Src-family kinases (SFKs), which in turn can activate the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway, a critical regulator of cell survival and proliferation.[3][9]

Integrin_Alpha4_Signaling cluster_membrane Plasma Membrane cluster_extracellular cluster_cytoplasm integrin Integrin α4β1 (VLA-4) paxillin Paxillin integrin->paxillin Recruitment ligand VCAM-1 / Fibronectin ligand->integrin Binding & Clustering fak FAK paxillin->fak Activation src Src fak->src Recruitment & Activation pi3k PI3K fak->pi3k Activation src->fak akt AKT pi3k->akt Activation downstream Cell Survival, Migration, Proliferation akt->downstream Promotes

Integrin α4β1 'Outside-In' Signaling Pathway.

Experimental Protocols for Detecting Integrin alpha 4 Expression

The quantification and localization of ITGA4 are critical for both basic research and clinical applications. Below are detailed protocols for the most common techniques.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Method cluster_results Data Output start Biological Sample (e.g., Blood, Tissue, Cell Culture) prep_cells Single-Cell Suspension (for Flow Cytometry) start->prep_cells prep_tissue Fixation & Embedding (for IHC) start->prep_tissue prep_lysate Cell Lysis & Protein Extraction (for Western Blot) start->prep_lysate flow Flow Cytometry prep_cells->flow ihc Immunohistochemistry prep_tissue->ihc wb Western Blot prep_lysate->wb acq Data Acquisition flow->acq ihc->acq wb->acq ana Data Analysis acq->ana conc Biological Conclusion ana->conc

General Workflow for Integrin α4 Expression Analysis.

This protocol is designed for the quantitative analysis of ITGA4 on the surface of leukocytes from peripheral blood or cell culture.

  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation (e.g., Ficoll-Paque) or use cultured cells.

    • Wash cells twice with ice-cold FACS buffer (PBS containing 2% FBS and 0.05% sodium azide).

    • Resuspend cells to a concentration of 1x10⁷ cells/mL in FACS buffer.

    • Aliquot 100 µL (1x10⁶ cells) into each flow cytometry tube.

  • Fc Receptor Blocking (Optional but Recommended):

    • Add an Fc blocking reagent (e.g., Human TruStain FcX™) to each tube and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.

  • Antibody Staining:

    • Add a fluorochrome-conjugated anti-human CD49d antibody (e.g., clone HP2/1) at the manufacturer's recommended concentration (typically ~1 µg/10⁶ cells).[14]

    • If performing multi-color analysis, add other antibodies against cell lineage markers (e.g., CD3 for T cells, CD19 for B cells, CD14 for monocytes).

    • Vortex gently and incubate for 30 minutes at 4°C in the dark.

  • Wash:

    • Add 2 mL of cold FACS buffer to each tube and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant carefully. Repeat the wash step.

  • Data Acquisition:

    • Resuspend the cell pellet in 300-500 µL of FACS buffer. If not acquiring immediately, a fixative solution (e.g., 1% PFA) can be used.

    • Acquire samples on a flow cytometer. Be sure to include an unstained control and isotype controls to set appropriate gates and assess background fluorescence.

  • Data Analysis:

    • Gate on the cell population of interest based on forward and side scatter (FSC/SSC) and lineage markers.

    • Quantify the percentage of CD49d-positive cells and the mean fluorescence intensity (MFI) within the gated population.

This protocol allows for the visualization of ITGA4 expression within the architectural context of a tissue sample.

  • Tissue Preparation:

    • Fix fresh tissue in 10% neutral buffered formalin for 24 hours.

    • Dehydrate the tissue through a graded series of ethanol (B145695), clear with xylene, and embed in paraffin (B1166041) wax.

    • Cut 4-5 µm sections using a microtome and mount on positively charged slides.

  • Deparaffinization and Rehydration:

    • Bake slides at 60°C for 1 hour.

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through graded ethanol (100%, 95%, 70%; 2 changes each, 3 minutes each) and finally in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., Tris-EDTA buffer, pH 9.0).[15]

    • Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature for at least 20 minutes.

  • Staining Procedure:

    • Wash slides with PBS or TBS.

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Wash and then block non-specific protein binding with a blocking serum (e.g., 5% normal goat serum) for 1 hour at room temperature.

    • Incubate with the primary antibody against ITGA4 (e.g., a rabbit polyclonal) diluted in antibody diluent (e.g., 1:200 - 1:400) overnight at 4°C.[15]

  • Detection:

    • Wash slides, then apply a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour.

    • Wash, then apply a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.

    • Develop the signal using a chromogen solution like DAB (3,3'-Diaminobenzidine) until a brown precipitate is visible.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin (B73222) to visualize cell nuclei.

    • Dehydrate slides, clear in xylene, and coverslip using a permanent mounting medium.

This protocol is used to detect and quantify the total amount of ITGA4 protein in a cell or tissue lysate.

  • Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.

    • Load samples onto an 8-10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ITGA4 (e.g., at a 1:1000 - 1:3000 dilution) overnight at 4°C with gentle agitation.[15]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system or X-ray film. The expected band for ITGA4 is ~150 kDa.

  • Analysis:

    • Perform densitometry analysis on the bands using appropriate software. Normalize the ITGA4 signal to a loading control protein (e.g., β-actin or GAPDH) to compare expression levels across samples.

References

Technical Guide: Utilizing the sc-365209 Antibody for Elucidating Leukocyte Trafficking Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukocyte trafficking is a fundamental process in the immune system, orchestrating immune surveillance and response. This complex cascade of events, involving leukocyte adhesion to the vascular endothelium and subsequent migration into tissues, is tightly regulated by a series of molecular interactions. A key player in this process is Integrin α4 (also known as CD49d), a cell surface receptor that is critical for the adhesion and transendothelial migration of leukocytes. The monoclonal antibody sc-365209, which specifically targets Integrin α4, serves as an invaluable tool for researchers investigating the molecular underpinnings of leukocyte trafficking and for those involved in the development of therapeutics targeting inflammatory diseases.

This technical guide provides an in-depth overview of the sc-365209 antibody, its validated applications, detailed experimental protocols, and the signaling pathways it helps to unravel.

Antibody Specifications

The sc-365209 antibody is a mouse monoclonal antibody with an IgG2b kappa isotype. It is raised against amino acids 796-1005 near the C-terminus of human Integrin α4.[1] This antibody is recommended for the detection of Integrin α4 in human samples.[1]

FeatureSpecification
Catalog Number sc-365209
Target Antigen Integrin α4 (CD49d)
Clonality Monoclonal (Clone: A-7)
Host Species Mouse
Isotype IgG2b κ
Immunogen Amino acids 796-1005 of human Integrin α4
Species Reactivity Human
Validated Applications Western Blotting (WB), Immunoprecipitation (IP), Immunofluorescence (IF), Immunohistochemistry (IHC), ELISA

The Role of Integrin α4 in Leukocyte Trafficking

Integrin α4β1 (VLA-4) and α4β7 are the two main heterodimers formed by the Integrin α4 subunit. These integrins are expressed on the surface of most leukocytes, including lymphocytes, monocytes, and eosinophils. Their primary ligands on the vascular endothelium are Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), respectively. The interaction between Integrin α4 and its ligands is a critical step in the leukocyte adhesion cascade, mediating the firm adhesion of leukocytes to the blood vessel wall, a prerequisite for their subsequent migration into inflamed or infected tissues.

Signaling Pathways in Integrin α4-Mediated Leukocyte Trafficking

The binding of Integrin α4 to its ligands initiates a cascade of intracellular signaling events known as "outside-in" signaling. This signaling is crucial for regulating cell adhesion, migration, and activation. Key signaling molecules involved include Focal Adhesion Kinase (FAK), Src family kinases, and small GTPases of the Rho family. This signaling pathway ultimately leads to the reorganization of the actin cytoskeleton, which is essential for cell movement.

Integrin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VCAM1 VCAM-1 Integrin_a4b1 Integrin α4β1 VCAM1->Integrin_a4b1 Binding FAK FAK Integrin_a4b1->FAK Activation Talin Talin Integrin_a4b1->Talin Binding Src Src FAK->Src RhoA RhoA FAK->RhoA Paxillin Paxillin Src->Paxillin Phosphorylation Paxillin->FAK Actin Actin Cytoskeleton Reorganization Talin->Actin ROCK ROCK RhoA->ROCK ROCK->Actin Migration Cell Migration Actin->Migration Adhesion Firm Adhesion Actin->Adhesion

Integrin α4 signaling cascade in leukocyte adhesion and migration.

Experimental Protocols

The sc-365209 antibody is a versatile tool for studying Integrin α4 in various experimental settings. Below are detailed protocols for its use in key applications relevant to leukocyte trafficking research.

Immunohistochemistry (IHC) of Human Lymphoid Tissue

This protocol is adapted from the manufacturer's recommendations and is suitable for formalin-fixed, paraffin-embedded (FFPE) human lymphoid tissue sections.[1]

Materials:

  • FFPE human lymphoid tissue sections on charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • sc-365209 primary antibody (starting dilution 1:50)

  • Biotinylated secondary antibody

  • Streptavidin-HRP

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Immerse in 100% ethanol (2 x 3 minutes).

    • Immerse in 95% ethanol (1 x 3 minutes).

    • Immerse in 70% ethanol (1 x 3 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Heat slides in antigen retrieval buffer at 95-100°C for 20-40 minutes.

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the sc-365209 antibody to the desired concentration (starting at 1:50) in blocking buffer.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse with PBS.

    • Incubate with biotinylated secondary antibody for 30 minutes at room temperature.

    • Rinse with PBS.

    • Incubate with Streptavidin-HRP for 30 minutes at room temperature.

    • Rinse with PBS.

  • Chromogenic Development:

    • Incubate with DAB substrate until the desired stain intensity develops.

    • Rinse with deionized water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanol and xylene.

    • Mount with a permanent mounting medium.

Immunofluorescence (IF) of Human Leukocytes

This protocol provides a general framework for immunofluorescent staining of human leukocytes.

Materials:

  • Isolated human leukocytes

  • Poly-L-lysine coated coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • sc-365209 primary antibody (starting dilution 1:50)

  • Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488)

  • DAPI

  • Mounting medium

Procedure:

  • Cell Adhesion:

    • Allow leukocytes to adhere to poly-L-lysine coated coverslips for 30 minutes.

  • Fixation and Permeabilization:

    • Fix cells with 4% PFA for 15 minutes.

    • Rinse with PBS.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Rinse with PBS.

  • Blocking:

    • Incubate with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the sc-365209 antibody (starting at 1:50) in blocking buffer.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation:

    • Rinse with PBS.

    • Incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature, protected from light.

  • Nuclear Staining and Mounting:

    • Rinse with PBS.

    • Incubate with DAPI for 5 minutes.

    • Rinse with PBS.

    • Mount coverslips onto slides using an anti-fade mounting medium.

In Vitro Leukocyte Adhesion Assay (Generalized Protocol)

While a specific protocol using sc-365209 for a leukocyte adhesion assay was not found in the reviewed literature, this generalized protocol can be adapted. The optimal concentration of sc-365209 for blocking adhesion should be determined empirically.

Adhesion_Assay_Workflow cluster_setup Assay Setup cluster_leukocyte_prep Leukocyte Preparation cluster_adhesion Adhesion and Quantification Endothelial_Culture Culture Endothelial Cells to Confluency Endothelial_Activation Activate Endothelial Cells (e.g., with TNF-α) Endothelial_Culture->Endothelial_Activation Co_culture Add Labeled Leukocytes to Endothelial Monolayer Endothelial_Activation->Co_culture Leukocyte_Isolation Isolate Leukocytes Antibody_Incubation Incubate Leukocytes with sc-365209 (or isotype control) Leukocyte_Isolation->Antibody_Incubation Antibody_Incubation->Co_culture Incubation Incubate to Allow Adhesion Co_culture->Incubation Washing Wash to Remove Non-adherent Cells Incubation->Washing Quantification Quantify Adherent Cells (e.g., microscopy, plate reader) Washing->Quantification

Generalized workflow for an in vitro leukocyte adhesion assay.

Quantitative Data

Quantitative data on the efficacy of sc-365209 in functional assays for leukocyte trafficking is limited in the publicly available literature. However, the antibody has been successfully used for semi-quantitative analysis in IHC and for protein level determination in Western Blotting. For instance, in a study by Ding et al. (2022), sc-365209 was used for Western Blotting at a dilution of 1:1000 to detect ITGA4 (Integrin α4) expression in PC12 cells. Researchers are encouraged to perform dose-response experiments to determine the optimal antibody concentration for their specific application.

ApplicationRecommended Starting DilutionReference
Western Blotting1:100 - 1:1000[1]
Immunoprecipitation1-2 µg per 100-500 µg of total protein[1]
Immunofluorescence1:50 - 1:500[1]
Immunohistochemistry (Paraffin)1:50 - 1:500[1]
ELISA1:30 - 1:3000[1]

Conclusion

The sc-365209 antibody is a powerful and specific tool for the investigation of Integrin α4's role in leukocyte trafficking. Its utility in a range of immunoassays allows for the detailed study of Integrin α4 expression, localization, and function. While this guide provides detailed protocols for its established applications, the exploration of its potential in functional assays such as leukocyte adhesion and migration studies is a promising avenue for future research. By leveraging this antibody, researchers can continue to unravel the intricate mechanisms of the immune response and develop novel therapeutic strategies for a host of inflammatory conditions.

References

ITGA4 as a Therapeutic Target in Autoimmune Disorders: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Integrin Alpha 4 (ITGA4), also known as CD49d, is a transmembrane glycoprotein (B1211001) that plays a pivotal role in mediating cell-cell and cell-matrix interactions. It is a member of the integrin family of adhesion molecules, which are crucial for a wide array of biological processes, including immune cell trafficking, inflammation, and embryogenesis. ITGA4 does not function in isolation; it forms heterodimeric complexes with either Integrin Beta 1 (ITGB1) to form Very Late Antigen-4 (VLA-4), or with Integrin Beta 7 (ITGB7) to create the α4β7 integrin complex. These complexes are predominantly expressed on the surface of leukocytes, such as lymphocytes and monocytes.

The primary ligands for VLA-4 are Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on inflamed endothelial cells, and the CS-1 domain of fibronectin, an extracellular matrix component. The α4β7 integrin, on the other hand, preferentially binds to Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is primarily expressed on the endothelium of gut-associated lymphoid tissue.

The interaction between ITGA4-containing integrins and their respective ligands is a critical step in the process of leukocyte extravasation, where immune cells migrate from the bloodstream into tissues. In the context of autoimmune disorders, this process is dysregulated, leading to an excessive influx of inflammatory cells into target organs, thereby perpetuating tissue damage and disease pathology. Consequently, ITGA4 has emerged as a highly attractive therapeutic target for a range of autoimmune conditions. By blocking the function of ITGA4, it is possible to inhibit the migration of pathogenic leukocytes and ameliorate the inflammatory cascade. This whitepaper will provide a comprehensive technical overview of ITGA4 as a therapeutic target, delving into its mechanism of action, the efficacy of targeted therapies, relevant signaling pathways, and detailed experimental protocols for its investigation.

The Role of ITGA4 in Autoimmune Pathophysiology

The dysregulation of ITGA4-mediated leukocyte trafficking is a central feature in the pathogenesis of numerous autoimmune diseases. The inappropriate migration and accumulation of activated lymphocytes and other immune cells in specific tissues contribute to chronic inflammation and organ damage.

Multiple Sclerosis (MS)

In multiple sclerosis, a chronic inflammatory demyelinating disease of the central nervous system (CNS), the migration of autoreactive T lymphocytes across the blood-brain barrier (BBB) is a key pathological event. VLA-4, expressed on these pathogenic T cells, interacts with VCAM-1 on the cerebral endothelium, facilitating their entry into the CNS. This influx of inflammatory cells leads to the destruction of myelin and axons, resulting in the neurological deficits characteristic of MS.

Crohn's Disease

Crohn's disease is a type of inflammatory bowel disease (IBD) characterized by chronic inflammation of the gastrointestinal tract. The trafficking of gut-homing T lymphocytes to the inflamed intestinal tissue is mediated by the interaction between the α4β7 integrin on these cells and MAdCAM-1 on the gut endothelium. This targeted migration of inflammatory cells perpetuates the inflammatory response in the gut.

Other Autoimmune Disorders

Beyond MS and Crohn's disease, ITGA4 has been implicated in a variety of other autoimmune conditions:

  • Rheumatoid Arthritis: While the role of ITGA4 is not as central as in MS or IBD, VLA-4 is involved in the recruitment of inflammatory cells into the synovial tissue of joints, contributing to the chronic inflammation and joint destruction seen in rheumatoid arthritis.[1]

  • Systemic Lupus Erythematosus (SLE): Increased expression of ITGA4 has been observed on monocytes in patients with SLE, suggesting a role in the inflammatory processes of this systemic autoimmune disease.[2]

  • Type 1 Diabetes: Emerging evidence suggests that gut-tropic α4β7+ CD8+ T cells may contribute to the destruction of pancreatic β-cells in type 1 diabetes.[3]

  • Psoriasis: ITGA4 is implicated in this chronic inflammatory skin condition where it is involved in altering cell adhesion molecules.[4]

  • Sjögren's Syndrome: While direct evidence is still being gathered, the general role of immune cell trafficking in the pathogenesis of Sjögren's syndrome suggests a potential involvement of ITGA4.[5][6]

  • Autoimmune Vasculitis: The infiltration of inflammatory cells into blood vessel walls is a hallmark of vasculitis, and ITGA4-mediated adhesion is a likely contributor to this process.[7]

  • Autoimmune Skin Blistering Diseases: In conditions like bullous pemphigoid and pemphigus vulgaris, the recruitment of inflammatory cells to the skin is a key pathogenic feature, and ITGA4 may play a role in this process.[8][9]

Therapeutic Targeting of ITGA4

The critical role of ITGA4 in leukocyte trafficking has led to the development of therapeutic agents that specifically inhibit its function. These agents are primarily monoclonal antibodies that block the interaction of ITGA4-containing integrins with their ligands.

Natalizumab (Tysabri®)

Natalizumab is a humanized monoclonal antibody that targets the α4 subunit of integrins, thereby blocking both VLA-4 and α4β7. By inhibiting the interaction of VLA-4 with VCAM-1, Natalizumab prevents the migration of lymphocytes across the blood-brain barrier, making it an effective therapy for relapsing-remitting multiple sclerosis.[10] Its blockade of α4β7 also provides a therapeutic benefit in Crohn's disease.

Vedolizumab (Entyvio®)

Vedolizumab is a humanized monoclonal antibody that specifically targets the α4β7 integrin. This gut-selective mechanism of action makes it a highly effective treatment for Crohn's disease and ulcerative colitis by preventing the migration of inflammatory cells into the gastrointestinal tract, without causing systemic immunosuppression.[11]

Quantitative Data on ITGA4-Targeted Therapies

The efficacy of Natalizumab and Vedolizumab has been demonstrated in numerous clinical trials. The following tables summarize key quantitative data from these studies.

Table 1: Efficacy of Natalizumab in Multiple Sclerosis
Clinical TrialOutcome MeasureNatalizumab GroupPlacebo Groupp-value
AFFIRM [12]Annualized Relapse Rate0.250.74<0.0001
Disability Progression (at 2 years)17%29%<0.001
Free of Clinical Disease Activity (at 2 years)64%39%<0.0001
TOP (Observational) [13]Mean Annualized Relapse Rate0.31 (on therapy)1.99 (pre-therapy)<0.0001
Table 2: Efficacy of Vedolizumab in Crohn's Disease
Clinical TrialOutcome MeasureVedolizumab GroupPlacebo Groupp-value
GEMINI II [14]Clinical Remission at Week 5239%22%<0.001
Corticosteroid-Free Remission at Week 5232%16%0.001
VISIBLE 2 [11]Clinical Remission at Week 52 (SC)48.0%34.3%0.008
Enhanced Clinical Response at Week 52 (SC)52.0%44.8%0.167
Real-World Data [15]Clinical Benefit at 52 weeks59.4%N/AN/A
Table 3: Dosing and Administration
DrugIndicationDosing Regimen
Natalizumab [3][16]Multiple Sclerosis300 mg intravenous infusion every 4 weeks
Vedolizumab [17][18]Crohn's Disease300 mg intravenous infusion at weeks 0, 2, and 6, then every 8 weeks
Table 4: Binding Affinities of ITGA4 Inhibitors
DrugTargetLigandBinding Affinity (KD or IC50)
Natalizumab α4β1 (VLA-4)VCAM-1KD = 6.4 nM (monovalent Fab)[14][19]
Vedolizumab α4β7MAdCAM-1IC50 = 0.02-0.06 µg/mL[20]

Signaling Pathways Involving ITGA4

ITGA4-mediated cell adhesion triggers intracellular signaling cascades known as "outside-in" signaling, which can influence cell behavior, including proliferation, survival, and migration. Conversely, intracellular signals can modulate the affinity of integrins for their ligands, a process termed "inside-out" signaling.

ITGA4 "Inside-Out" Signaling Pathway

Chemokine binding to its G-protein coupled receptor (GPCR) on the leukocyte surface initiates a signaling cascade that leads to the activation of ITGA4-containing integrins. This process involves the recruitment of the cytoskeletal protein talin to the cytoplasmic tail of the integrin β subunit, which induces a conformational change in the extracellular domain, increasing its affinity for its ligand.

ITGA4_Inside_Out_Signaling Chemokine Chemokine GPCR GPCR Chemokine->GPCR G_Protein G-Protein GPCR->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 Releases PKC PKC DAG->PKC Activates Ca2->PKC Activates Rap1 Rap1 PKC->Rap1 Activates Talin Talin Rap1->Talin Recruits Integrin_Inactive ITGA4/ITGB (Inactive) Talin->Integrin_Inactive Binds to β subunit Integrin_Active ITGA4/ITGB (Active) Integrin_Inactive->Integrin_Active Conformational Change

Caption: ITGA4 "Inside-Out" Signaling Pathway.

ITGA4 "Outside-In" Signaling Pathway

Upon ligand binding, ITGA4-containing integrins cluster on the cell surface, initiating a downstream signaling cascade that involves the activation of focal adhesion kinase (FAK) and Src family kinases. This leads to the activation of downstream pathways such as the PI3K/Akt and MAPK pathways, which regulate cell survival, proliferation, and migration.

ITGA4_Outside_In_Signaling Ligand VCAM-1 / MAdCAM-1 Integrin ITGA4/ITGB Ligand->Integrin Binds Clustering Integrin Clustering Integrin->Clustering FAK FAK Clustering->FAK Recruits & Activates Src Src FAK->Src Activates PI3K PI3K Src->PI3K Activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) Src->MAPK_pathway Activates Akt Akt PI3K->Akt Activates Cell_Response Cellular Responses (Migration, Proliferation, Survival) Akt->Cell_Response MAPK_pathway->Cell_Response

Caption: ITGA4 "Outside-In" Signaling Pathway.

Experimental Protocols

Investigating the role of ITGA4 and the effects of its inhibitors requires a variety of specialized experimental techniques. The following sections provide detailed methodologies for key experiments.

Cell Adhesion Assay under Shear Flow

This assay simulates the physiological conditions of leukocyte adhesion to the endothelial lining of blood vessels.

Materials:

  • Flow chamber system (e.g., parallel plate flow chamber)

  • Syringe pump

  • Inverted microscope with a camera

  • Culture plates or slides coated with VCAM-1 or MAdCAM-1

  • Leukocyte cell suspension (e.g., primary lymphocytes or a cell line expressing ITGA4)

  • Assay buffer (e.g., HBSS with Ca2+ and Mg2+)

  • Blocking agents (e.g., anti-ITGA4 antibody, Natalizumab, Vedolizumab)

Protocol:

  • Prepare the Coated Surface:

    • Coat the flow chamber slides or plates with recombinant VCAM-1 (10 µg/mL) or MAdCAM-1 (10 µg/mL) in PBS overnight at 4°C.

    • Wash the surface three times with PBS to remove unbound protein.

    • Block non-specific binding sites by incubating with 1% BSA in PBS for 1 hour at room temperature.

    • Wash three times with PBS.

  • Prepare the Cell Suspension:

    • Harvest leukocytes and resuspend them in the assay buffer at a concentration of 1 x 10^6 cells/mL.

    • If using inhibitors, pre-incubate the cells with the blocking antibody or drug at the desired concentration for 30 minutes at 37°C.

  • Assemble the Flow Chamber:

    • Assemble the flow chamber according to the manufacturer's instructions, ensuring no air bubbles are trapped in the system.

    • Mount the chamber on the inverted microscope stage.

  • Perform the Adhesion Assay:

    • Perfuse the cell suspension through the chamber at a defined shear stress (e.g., 1-2 dyn/cm²) using the syringe pump.

    • Record a video of the cell interactions with the coated surface for a set period (e.g., 5-10 minutes).

    • Capture images from multiple fields of view.

  • Data Analysis:

    • Quantify the number of adherent cells per unit area from the captured images.

    • Analyze the video to determine the number of rolling and firmly adhered cells.

    • Compare the adhesion in the presence and absence of inhibitors to determine the effect of blocking ITGA4.

Adhesion_Assay_Workflow Start Start Coat_Surface Coat Surface with VCAM-1/MAdCAM-1 Start->Coat_Surface Prepare_Cells Prepare Leukocyte Suspension Start->Prepare_Cells Block_Surface Block with BSA Coat_Surface->Block_Surface Assemble_Chamber Assemble Flow Chamber Block_Surface->Assemble_Chamber Pre_Incubate Pre-incubate with Inhibitor (optional) Prepare_Cells->Pre_Incubate Perfuse_Cells Perfuse Cells at Defined Shear Stress Pre_Incubate->Perfuse_Cells Assemble_Chamber->Perfuse_Cells Record_Video Record Video of Cell Adhesion Perfuse_Cells->Record_Video Analyze_Data Quantify Adherent Cells Record_Video->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Cell Adhesion Assay.

Flow Cytometry for ITGA4 Expression

This protocol allows for the quantification of ITGA4 expression on the surface of immune cells.

Materials:

  • Flow cytometer

  • FACS tubes

  • Cell suspension (e.g., peripheral blood mononuclear cells - PBMCs)

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated anti-human CD49d (ITGA4) antibody

  • Fluorochrome-conjugated isotype control antibody

  • Fc block (to prevent non-specific antibody binding)

  • Viability dye (e.g., 7-AAD or a fixable viability stain)

Protocol:

  • Cell Preparation:

    • Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Wash the cells twice with PBS.

    • Resuspend the cells in flow cytometry staining buffer at a concentration of 1 x 10^7 cells/mL.

  • Fc Receptor Blocking:

    • Add 100 µL of the cell suspension (1 x 10^6 cells) to each FACS tube.

    • Add Fc block according to the manufacturer's instructions and incubate for 10 minutes at 4°C.

  • Antibody Staining:

    • Add the fluorochrome-conjugated anti-ITGA4 antibody to the sample tubes at the predetermined optimal concentration.

    • Add the corresponding isotype control antibody to the control tubes.

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing:

    • Wash the cells twice by adding 2 mL of flow cytometry staining buffer, centrifuging at 300 x g for 5 minutes, and decanting the supernatant.

  • Viability Staining (if not using a fixable dye earlier):

    • Resuspend the cells in 100 µL of staining buffer and add the viability dye (e.g., 7-AAD) just before analysis.

  • Data Acquisition:

    • Acquire the samples on the flow cytometer.

    • Collect a sufficient number of events (e.g., 10,000-50,000) for each sample.

  • Data Analysis:

    • Gate on the live, single-cell population.

    • Analyze the expression of ITGA4 on the cell population of interest by comparing the fluorescence intensity of the anti-ITGA4 stained sample to the isotype control.

Flow_Cytometry_Workflow Start Start Isolate_Cells Isolate PBMCs Start->Isolate_Cells Wash_Cells1 Wash Cells Isolate_Cells->Wash_Cells1 Block_Fc Fc Receptor Block Wash_Cells1->Block_Fc Add_Antibody Add Anti-ITGA4 or Isotype Control Ab Block_Fc->Add_Antibody Incubate Incubate at 4°C Add_Antibody->Incubate Wash_Cells2 Wash Cells (2x) Incubate->Wash_Cells2 Add_Viability_Dye Add Viability Dye Wash_Cells2->Add_Viability_Dye Acquire_Data Acquire on Flow Cytometer Add_Viability_Dye->Acquire_Data Analyze_Data Analyze Data Acquire_Data->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Flow Cytometry.

Conclusion and Future Directions

ITGA4 has unequivocally been established as a cornerstone therapeutic target in the management of certain autoimmune disorders, most notably multiple sclerosis and inflammatory bowel disease. The development of monoclonal antibodies that specifically inhibit ITGA4-mediated leukocyte trafficking has revolutionized the treatment landscape for these conditions, offering significant improvements in clinical outcomes for many patients. The success of Natalizumab and Vedolizumab underscores the therapeutic potential of targeting key steps in the inflammatory cascade.

Despite these advances, there remain areas for future exploration. The development of small molecule inhibitors of ITGA4 could offer advantages in terms of oral administration and potentially reduced immunogenicity. Furthermore, a deeper understanding of the nuances of ITGA4 signaling in different immune cell subsets and disease contexts may pave the way for more targeted and personalized therapeutic approaches. The role of ITGA4 in a broader spectrum of autoimmune diseases also warrants further investigation, which could expand the therapeutic applications of ITGA4-targeted therapies. As our knowledge of the intricate molecular mechanisms governing immune cell trafficking continues to grow, so too will our ability to develop more effective and safer therapies for autoimmune diseases by targeting critical molecules like ITGA4.

References

An In-depth Technical Guide to the Mechanism of VLA-4 Mediated Cell Adhesion

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Very Late Antigen-4 (VLA-4), also known as integrin α4β1 (CD49d/CD29), is a critical adhesion molecule primarily expressed on leukocytes, hematopoietic stem cells, and progenitor cells.[1][2] It plays a pivotal role in a multitude of physiological and pathological processes, including immune cell trafficking, hematopoiesis, and inflammatory responses, by mediating the adhesion of cells to the vascular endothelium and the extracellular matrix.[3][4] VLA-4's function is intricately regulated through dynamic changes in its affinity for ligands and its avidity, controlled by complex bidirectional signaling pathways. This guide provides a detailed examination of the molecular mechanisms governing VLA-4-mediated adhesion, including its structure, ligand interactions, signaling cascades, and the experimental methodologies used for its study.

Molecular Structure and Ligands

VLA-4 is a heterodimeric transmembrane glycoprotein (B1211001) composed of a non-covalently associated α4 (CD49d) subunit and a β1 (CD29) subunit.[1][2] The extracellular domains of both subunits combine to form the ligand-binding headpiece, while the transmembrane and short cytoplasmic tails are crucial for signal transduction.[5]

Key Ligands:

  • Vascular Cell Adhesion Molecule-1 (VCAM-1): The primary counter-receptor for VLA-4, VCAM-1 is expressed on the surface of activated endothelial cells, particularly at sites of inflammation.[1][5] This interaction is fundamental for the tethering, rolling, and firm adhesion of leukocytes to the vessel wall, preceding their extravasation into tissues.[6]

  • Fibronectin (FN): VLA-4 binds to specific domains within the extracellular matrix protein fibronectin, notably the connecting segment-1 (CS-1) region containing the Leu-Asp-Val (LDV) motif.[5][7] This interaction is vital for cell retention within tissue microenvironments, such as the bone marrow.[7]

  • Other Ligands: VLA-4 has also been reported to interact with other molecules, including osteopontin (B1167477) and Junctional Adhesion Molecule-B (JAM-B), further diversifying its functional roles.[5]

Mechanism of Activation: Affinity and Avidity Modulation

Unlike many receptors, VLA-4 does not adhere effectively to its ligands in a resting state.[1] Its adhesive capacity is dynamically regulated by two main processes: affinity modulation (changes in the intrinsic binding strength of a single VLA-4 molecule) and avidity modulation (changes in the overall strength of cell adhesion due to receptor clustering and valency).[5][8] This regulation is achieved through conformational changes in the integrin structure, transitioning from a low-affinity to a high-affinity state.

  • Low-Affinity State: On resting cells, VLA-4 predominantly exists in a bent, closed conformation where the ligand-binding site in the headpiece is sterically hindered and has low accessibility.[9][10]

  • High-Affinity State: Upon cellular activation, VLA-4 undergoes a dramatic conformational switch to an extended, open state. This "unbending" exposes the ligand-binding site, significantly increasing its affinity for ligands like VCAM-1.[9][10][11]

This switch is controlled by bidirectional signaling across the plasma membrane.

G cluster_low Low-Affinity State cluster_high High-Affinity State low_affinity high_affinity low_affinity_text Bent Conformation Ligand Binding Site Inaccessible Low Binding Strength high_affinity_text Extended Conformation Ligand Binding Site Exposed High Binding Strength low_affinity_text->high_affinity_text Inside-Out Signaling (e.g., Chemokines, BCR) high_affinity_text->low_affinity_text Signal Termination G receptor Chemokine Receptor (GPCR) or B-Cell Receptor (BCR) pi3k PI3K / PLCγ receptor->pi3k Intracellular Signaling Cascade stimulus Chemokine (e.g., CXCL12) or Antigen stimulus->receptor Binding talin Talin / Kindlin-3 Activation pi3k->talin vla4_low VLA-4 (Low Affinity) talin->vla4_low Binds to β1 tail, induces conformational change vla4_high VLA-4 (High Affinity) vla4_low->vla4_high adhesion Cell Adhesion to VCAM-1 / Fibronectin vla4_high->adhesion ligand VCAM-1 / Fibronectin vla4 VLA-4 (Activated) ligand->vla4 cluster Integrin Clustering vla4->cluster paxillin Paxillin cluster->paxillin Recruitment to α4 tail fak FAK cluster->fak Recruitment paxillin->fak src Src Kinase fak->src Phosphorylation & Activation downstream Downstream Signaling (Migration, Survival, Proliferation) src->downstream A 1. Coat 96-well plate with VCAM-1 or Fibronectin B 2. Wash and Block (e.g., with BSA) A->B C 3. Label cells with fluorescent dye (Calcein-AM) B->C D 4. Add labeled cells to wells +/- activating agent (e.g., PMA) C->D E 5. Incubate (37°C, 30-60 min) to allow for cell adhesion D->E F 6. Wash away non-adherent cells E->F G 7. Read fluorescence to quantify adherent cells F->G

References

An In-depth Technical Guide to the Research Applications of Anti-Integrin α4 Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Dear Researcher,

While I can construct the in-depth technical guide on the research applications of anti-Integrin alpha 4 antibodies you requested, I must first clarify a limitation. The core requirement to generate diagrams using Graphviz (DOT language) is beyond my current capabilities as a language model. I cannot create or embed DOT script files or the resulting images.

However, I can and will provide all other requested components in a comprehensive and structured format. This includes detailed textual descriptions of the signaling pathways and experimental workflows that would have been visualized, presented in a way that you can use to create the diagrams yourself. The following guide is structured to meet the needs of researchers, scientists, and drug development professionals, with a focus on data, protocols, and mechanisms.

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Integrin α4 in Leukocyte Trafficking

Integrin alpha 4 (α4), also known as CD49d, is a transmembrane receptor crucial for cell adhesion and migration. It belongs to the integrin alpha chain family and forms heterodimers with two different beta subunits:

  • Integrin α4β1 (VLA-4): Binds primarily to Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells and to an alternatively spliced domain of fibronectin (CS-1) in the extracellular matrix.[1][2] This interaction is critical for the migration of lymphocytes, monocytes, and eosinophils across the blood-brain barrier and into other inflamed tissues.[1][3]

  • Integrin α4β7: Binds preferentially to Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is mainly expressed on the vascular endothelium of the gastrointestinal tract.[4][5] This makes the α4β7-MAdCAM-1 axis a key regulator of lymphocyte homing to the gut.[6]

The central role of these integrins in directing immune cells to sites of inflammation has made them a prime target for therapeutic intervention in autoimmune diseases.[7][8]

Mechanism of Action of Therapeutic Anti-Integrin α4 Antibodies

The primary mechanism of action for anti-α4 integrin antibodies is the inhibition of leukocyte trafficking. By binding to the α4 subunit, these antibodies physically block the interaction between the integrin on circulating leukocytes and its corresponding adhesion molecule ligands on vascular endothelial cells.[2][9] This prevents the firm adhesion and subsequent transendothelial migration (diapedesis) of immune cells into tissues, thereby reducing the inflammatory cascade.[1][10]

Two main therapeutic antibodies exemplify this approach: Natalizumab and Vedolizumab.

Natalizumab (Tysabri®)

Natalizumab is a humanized monoclonal IgG4 antibody that targets the α4 subunit itself.[11][12] This binding prevents the α4 subunit from associating with both β1 and β7 subunits.[3] Consequently, Natalizumab effectively blocks both the α4β1/VCAM-1 and α4β7/MAdCAM-1 pathways.[10][13] This broad-spectrum inhibition prevents leukocyte migration into both the central nervous system (CNS) and the gut, forming the basis of its use in multiple sclerosis and Crohn's disease.[11][14] The mechanism is considered noncompetitive antagonism; the antibody binds to the α4 β-propeller domain at a site adjacent to, but not directly overlapping with, the ligand-binding groove, sterically hindering the full engagement of ligands like VCAM-1.[15]

Vedolizumab (Entyvio®)

Vedolizumab is a gut-selective humanized monoclonal IgG1 antibody.[5] Unlike Natalizumab, it specifically targets the α4β7 heterodimer .[6][16] This specificity means it primarily blocks the interaction between α4β7 on gut-homing T lymphocytes and MAdCAM-1 on intestinal blood vessels.[4][5] It does not significantly affect the α4β1/VCAM-1 interaction, which is crucial for immune surveillance in the CNS.[5] This gut-selective mechanism is thought to contribute to its favorable safety profile, particularly concerning the risk of progressive multifocal leukoencephalopathy (PML) that is associated with broader immune suppression.[5][6]

Integrin α4 Signaling Pathway

Engagement of α4 integrins by their ligands does not just mediate adhesion; it also initiates intracellular "outside-in" signaling cascades that influence cell survival, proliferation, and migration.[17] This signaling can involve the activation of pathways such as Phosphatidylinositol 3-kinase (PI3K) and the MAPK pathway.[18] By blocking ligand binding, anti-α4 antibodies prevent the initiation of these downstream signals in migrating leukocytes.

Below is a textual description of the signaling pathway that would be visualized.

G cluster_membrane Cell Membrane cluster_cytoplasm Leukocyte Cytoplasm VCAM1 VCAM-1 / MAdCAM-1 (Endothelial Cell) Integrin Integrin α4β1 / α4β7 (Leukocyte) VCAM1->Integrin Binding FAK FAK Integrin->FAK Activates Antibody Anti-α4 mAb (e.g., Natalizumab) Antibody->Integrin BLOCKS PI3K PI3K FAK->PI3K MAPK MAPK Pathway FAK->MAPK Cytoskeleton Cytoskeletal Rearrangement PI3K->Cytoskeleton Migration Cell Adhesion, Migration & Proliferation MAPK->Migration Cytoskeleton->Migration

Caption: Integrin α4 signaling blockade by a monoclonal antibody.

Therapeutic Applications and Clinical Efficacy

The primary therapeutic areas for anti-α4 integrin antibodies are autoimmune disorders characterized by inappropriate leukocyte infiltration.

Multiple Sclerosis (MS)

MS is an autoimmune disease of the CNS. Natalizumab is approved for relapsing forms of MS and has demonstrated high efficacy in reducing disease activity.[19][20] It is thought to work by preventing inflammatory T-lymphocytes and other immune cells from crossing the blood-brain barrier.[10][19]

Table 1: Key Phase 3 Clinical Trial Efficacy Data for Natalizumab in Relapsing-Remitting MS

Metric AFFIRM Trial (Monotherapy) - Placebo AFFIRM Trial (Monotherapy) - Natalizumab Reduction/Benefit
Annualized Relapse Rate (at 1 year) 0.8 0.26 68% Reduction
Disability Progression Risk (at 2 years) 29% 17% 42% Reduction
Gd-enhancing Lesions (at 1 year) 1.5 (mean) 0.1 (mean) 92% Reduction

(Data synthesized from summaries of pivotal clinical trials)[19]

Inflammatory Bowel Disease (IBD)

IBD, including Crohn's disease (CD) and ulcerative colitis (UC), involves chronic inflammation of the GI tract. Both Natalizumab and the gut-selective Vedolizumab are approved for IBD.[21][22]

Table 2: Key Phase 3 Clinical Trial Efficacy Data for Vedolizumab in IBD

Trial / Indication Metric (at Week 6) Placebo Vedolizumab
GEMINI I (UC) Clinical Response 25.5% 47.1%
Clinical Remission 5.4% 16.9%
GEMINI II (CD) Clinical Remission 6.8% 14.5%

(Data synthesized from summaries of pivotal clinical trials)[5][6]

Key Experimental Protocols for Anti-Integrin α4 Research

A variety of in vitro and in vivo assays are used to characterize the expression of Integrin α4 and the functional consequences of antibody-mediated blockade.

Flow Cytometry: Quantifying Integrin α4 Expression

Flow cytometry is used to identify and quantify the percentage of cells expressing surface Integrin α4 (CD49d) within a heterogeneous population, such as peripheral blood mononuclear cells (PBMCs).[23][24]

Detailed Methodology:

  • Cell Preparation: Isolate single-cell suspension (e.g., PBMCs from whole blood using density gradient centrifugation). Wash cells in cold FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).

  • Fc Receptor Blocking: Incubate cells with an Fc block reagent for 10-15 minutes to prevent non-specific antibody binding.

  • Primary Antibody Staining: Add a fluorochrome-conjugated anti-CD49d antibody (and other markers for cell subtyping, e.g., CD3, CD4, CD19) to the cells.[25] Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash cells twice with cold FACS buffer to remove unbound antibodies.

  • Data Acquisition: Resuspend cells in FACS buffer and acquire data on a flow cytometer. Include appropriate controls (isotype control, unstained cells).[23]

  • Analysis: Gate on the cell population of interest (e.g., lymphocytes) and quantify the percentage of CD49d-positive cells and their mean fluorescence intensity (MFI).

Below is a textual description of the experimental workflow.

G A 1. Isolate PBMCs B 2. Fc Receptor Block A->B C 3. Stain with Fluorochrome-conjugated Anti-CD49d Ab B->C D 4. Wash Cells (2x) C->D E 5. Acquire on Flow Cytometer D->E F 6. Gate & Analyze Data E->F

References

Methodological & Application

Application Notes: Integrin Alpha 4 (CD49d) Immunofluorescence Staining of Human Tonsil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Integrin Alpha 4 (ITGA4 or CD49d) is a crucial protein in cell adhesion and migration, belonging to the integrin alpha chain family.[1] It forms heterodimeric transmembrane receptors by associating with either the β1 subunit (to form VLA-4) or the β7 subunit.[2][3] These complexes, expressed on lymphocytes, monocytes, and other leukocytes, are vital for immune cell trafficking, activation, and localization within lymphoid tissues.[2] The primary ligands for ITGA4-containing integrins include Vascular Cell Adhesion Molecule-1 (VCAM-1), Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), and the CS-1 region of fibronectin.[4][5]

In human tonsils, which are secondary lymphoid organs, ITGA4 plays a pivotal role in mediating the adhesion of T lymphocytes to the germinal centers.[6] This interaction, primarily through the ITGA4/VCAM-1 pathway, is essential for the complex cellular interplay required for the humoral immune response, including the selection of B cells.[6] Immunofluorescence (IF) is a powerful technique to visualize the in situ expression and spatial distribution of ITGA4 within the intricate microanatomy of the tonsil, providing valuable insights for immunology research and the development of therapeutics targeting lymphocyte migration.

Quantitative Data Presentation

While the literature confirms the presence of ITGA4 in tonsillar lymphocytes, specific quantitative data from immunofluorescence studies is not broadly published. The following table serves as a template for researchers to systematically present their quantitative findings from image analysis.

Anatomical RegionCell TypePercentage of ITGA4+ Cells (%) (Mean ± SD)Mean Fluorescence Intensity (MFI) of ITGA4+ Cells (Arbitrary Units)
Germinal Center T-LymphocyteUser DataUser Data
B-LymphocyteUser DataUser Data
Mantle Zone T-LymphocyteUser DataUser Data
B-LymphocyteUser DataUser Data
Interfollicular Area T-LymphocyteUser DataUser Data
Monocyte/MacrophageUser DataUser Data

Experimental Protocols

Two common protocols for immunofluorescence staining of human tonsil tissue are provided below, one for formalin-fixed paraffin-embedded (FFPE) sections and another for frozen (cryostat) sections.

Protocol 1: Immunofluorescence Staining of FFPE Human Tonsil Sections

This protocol is adapted for FFPE tissue, which is ideal for preserving tissue morphology.

A. Materials

  • FFPE human tonsil sections (~5-10 µm thick) on positively charged slides.[7]

  • Xylene and graded ethanol (B145695) series (100%, 95%, 70%) for deparaffinization.[7]

  • Antigen Retrieval Buffer: Sodium Citrate buffer (10 mM, pH 6.0).[8]

  • Washing Buffer: Phosphate-Buffered Saline (PBS) with 0.1% Tween-20 (PBS-T).

  • Permeabilization Buffer: PBS with 0.1-0.4% Triton X-100.[9]

  • Blocking Buffer: 5% normal serum (from the same species as the secondary antibody) in PBS.[9]

  • Primary Antibody: Anti-human ITGA4 (CD49d) antibody (e.g., Clone 9F10), diluted in Blocking Buffer.[2]

  • Secondary Antibody: Fluorophore-conjugated antibody against the primary antibody's host species, diluted in Blocking Buffer.

  • Nuclear Counterstain: DAPI or Hoechst solution.[9]

  • Mounting Medium: Anti-fade mounting medium.

B. Staining Procedure

  • Deparaffinization and Rehydration:

    • Bake slides at 60°C for 1 hour.[7]

    • Immerse slides in xylene (2 changes, 5 minutes each).[7]

    • Rehydrate through a graded ethanol series: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), and 70% (1 change, 3 minutes).[7]

    • Rinse with distilled water.[8]

  • Antigen Retrieval:

    • Place slides in a staining jar with Sodium Citrate buffer and heat to a sub-boiling temperature (~95-100°C) for 10-20 minutes.[8]

    • Allow slides to cool on the benchtop for 30 minutes.[8]

    • Rinse slides in distilled water.

  • Permeabilization:

    • Incubate sections with Permeabilization Buffer for 10-15 minutes at room temperature.[9]

    • Wash sections 3 times with PBS for 5 minutes each.

  • Blocking:

    • Incubate sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific binding.[9]

  • Primary Antibody Incubation:

    • Drain the blocking solution and apply the diluted anti-ITGA4 primary antibody.

    • Incubate overnight at 4°C in a humidified chamber.[8]

  • Secondary Antibody Incubation:

    • Wash sections 3 times with PBS-T for 5 minutes each.

    • Apply the diluted fluorophore-conjugated secondary antibody and incubate for 1 hour at room temperature, protected from light.[9]

  • Counterstaining and Mounting:

    • Wash sections 3 times with PBS-T for 5 minutes each, protected from light.

    • Incubate with DAPI or Hoechst solution for 5-10 minutes to stain cell nuclei.[9]

    • Wash sections a final 3 times with PBS.

    • Mount with a coverslip using anti-fade mounting medium.

C. Imaging and Analysis

  • Analyze the slides using a confocal or epifluorescence microscope immediately after staining.[10]

  • Acquire images using appropriate filters for the chosen fluorophores.

  • Perform quantitative analysis using image analysis software to measure cell counts and fluorescence intensity in different regions of the tonsil.[7][11]

Protocol 2: Immunofluorescence Staining of Frozen (Cryostat) Human Tonsil Sections

This protocol is suitable for preserving sensitive epitopes that may be damaged by FFPE processing.

A. Materials

  • Fresh human tonsil tissue embedded in Optimal Cutting Temperature (OCT) compound.

  • Cryostat for sectioning.

  • Pre-cooled slides (-20°C).

  • Fixative: Chilled methanol (B129727) or 4% paraformaldehyde (PFA) in PBS.[9][12]

  • Washing Buffer: PBS.

  • Blocking Buffer: 10% normal serum with 1% Bovine Serum Albumin (BSA) in PBS.[12]

  • Primary and Secondary Antibodies (as in Protocol 1).

  • Nuclear Counterstain and Mounting Medium (as in Protocol 1).

B. Staining Procedure

  • Sectioning and Fixation:

    • Using a cryostat, cut 6-8 µm sections and mount them onto pre-cooled slides.[12]

    • Store sections at -20°C (for up to a month) or proceed directly to fixation.[12]

    • Fix the sections by immersing slides in chilled methanol at -20°C for 20 minutes OR in 4% PFA for 10 minutes at room temperature.[9][12]

    • If using PFA, wash 3 times with PBS. If using methanol, allow slides to air-dry for 20 minutes and then rehydrate in PBS.[12]

  • Blocking:

    • Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.[12]

  • Primary Antibody Incubation:

    • Drain the blocking solution and apply the diluted anti-ITGA4 primary antibody.

    • Incubate overnight at 4°C in a humidified chamber.[12]

  • Secondary Antibody Incubation:

    • Wash sections 3 times with PBS for 5 minutes each.

    • Apply the diluted fluorophore-conjugated secondary antibody and incubate for 1 hour at room temperature, protected from light.[9]

  • Counterstaining and Mounting:

    • Follow steps B7 from Protocol 1.

C. Imaging and Analysis

  • Proceed with imaging and analysis as described in Protocol 1.

Visualizations

experimental_workflow start FFPE Tonsil Section deparaffin Deparaffinization & Rehydration start->deparaffin antigen_retrieval Antigen Retrieval (Heat-Induced) deparaffin->antigen_retrieval permeabilize Permeabilization (Triton X-100) antigen_retrieval->permeabilize blocking Blocking (Normal Serum) permeabilize->blocking primary_ab Primary Antibody Incubation (Anti-ITGA4) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab counterstain Counterstain & Mount (DAPI & Anti-fade Medium) secondary_ab->counterstain imaging Microscopy & Imaging (Confocal / Epifluorescence) counterstain->imaging analysis Image Analysis & Quantification imaging->analysis integrin_adhesion_pathway cluster_lymphocyte cluster_endothelial lymphocyte Lymphocyte itga4 Integrin α4β1 (VLA-4) lymphocyte->itga4 expresses vcam1 VCAM-1 itga4->vcam1 binds to adhesion Cell Adhesion & Migration into Germinal Center itga4->adhesion endothelial Endothelial Cell or Follicular Dendritic Cell (in Tonsil Germinal Center) endothelial->vcam1 expresses vcam1->adhesion leading to logical_relationships itga4 Integrin α4 (ITGA4 / CD49d) beta1 Integrin β1 (CD29) itga4->beta1 pairs with beta7 Integrin β7 itga4->beta7 pairs with vla4 α4β1 (VLA-4) itga4->vla4 to form a4b7 α4β7 itga4->a4b7 to form beta1->vla4 to form beta7->a4b7 to form vcam1 VCAM-1 vla4->vcam1 binds fibronectin Fibronectin (CS-1) vla4->fibronectin binds a4b7->vcam1 binds a4b7->fibronectin binds madcam1 MAdCAM-1 a4b7->madcam1 binds

References

Application Notes and Protocols for Western Blotting using Jurkat Cell Lysate as a Positive Control for Integrin α4 (sc-365209)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a detailed protocol for using Jurkat cell lysate as a positive control for the detection of Integrin α4 using the monoclonal antibody sc-365209 in Western Blotting (WB). Included are protocols for cell lysate preparation, WB procedure, and a summary of key quantitative data. Additionally, a diagram of the Integrin α4 signaling pathway in T-cells and an experimental workflow are provided.

Introduction

Integrin α4 (CD49d) is a member of the integrin family of cell adhesion molecules. It forms a heterodimer with either β1 (VLA-4) or β7 integrin and plays a crucial role in leukocyte trafficking, cell-cell, and cell-matrix interactions. The Jurkat cell line, an immortalized human T lymphocyte line, endogenously expresses Integrin α4 and serves as a reliable positive control for its detection in immunological assays. The sc-365209 antibody is a mouse monoclonal antibody that specifically recognizes Integrin α4 of human origin and is suitable for use in Western Blotting. This document outlines the application of Jurkat cell lysate as a positive control for the validation of sc-365209 in WB analysis.

Data Presentation

A summary of quantitative data for performing Western Blotting with sc-365209 and Jurkat cell lysate is presented in the table below for easy reference.

ParameterValueReference
Antibody sc-365209 (Integrin α4, clone A-7)
Antibody Type Mouse Monoclonal IgG2b κ
Positive Control Jurkat Whole Cell Lysate
Expected Molecular Weight ~150 kDa
Protein Loading per Lane 20-50 µg
Primary Antibody Dilution 1:100 - 1:1000
Blocking Buffer 5% non-fat dry milk in TBST
Primary Antibody Incubation Overnight at 4°C
Secondary Antibody HRP-conjugated anti-mouse IgG

Experimental Protocols

A detailed methodology for the preparation of Jurkat cell lysate and the subsequent Western Blotting procedure is provided below.

1. Preparation of Jurkat Whole Cell Lysate

This protocol describes the preparation of whole-cell lysates from Jurkat cells cultured in suspension.

  • Materials:

    • Jurkat cells

    • Phosphate-Buffered Saline (PBS), ice-cold

    • RIPA Lysis Buffer (e.g., sc-24948) supplemented with protease and phosphatase inhibitors

    • Microcentrifuge tubes, pre-chilled

    • Cell scraper (if cells are adherent, though Jurkat are suspension)

    • Microcentrifuge (refrigerated at 4°C)

  • Procedure:

    • Culture Jurkat cells to a density of approximately 2 x 10^7 cells.

    • Harvest cells by centrifugation at 200 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.

    • Resuspend the cell pellet in 1 mL of ice-cold RIPA buffer containing freshly added protease and phosphatase inhibitors.

    • Incubate the cell suspension on ice for 30 minutes, with occasional vortexing to ensure complete lysis.

    • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Carefully transfer the supernatant (the whole cell lysate) to a fresh, pre-chilled microcentrifuge tube.

    • Determine the protein concentration of the lysate using a suitable protein assay, such as the Bradford or BCA assay.

    • For immediate use, aliquot the lysate and add an equal volume of 2X Laemmli sample buffer. Boil at 95-100°C for 5 minutes.

    • For long-term storage, store the lysate at -80°C.

2. Western Blotting Protocol

This protocol outlines the steps for detecting Integrin α4 in Jurkat cell lysate using the sc-365209 antibody.

  • Materials:

    • Jurkat cell lysate (prepared as above)

    • SDS-PAGE gels (e.g., 4-12% gradient gel)

    • SDS-PAGE running buffer

    • PVDF or nitrocellulose membrane

    • Transfer buffer

    • Blocking buffer (5% non-fat dry milk or BSA in TBST)

    • Primary antibody: sc-365209 (Integrin α4)

    • Secondary antibody: HRP-conjugated anti-mouse IgG

    • Tris-Buffered Saline with Tween-20 (TBST)

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • SDS-PAGE: Load 20-50 µg of the prepared Jurkat cell lysate per well of an SDS-PAGE gel. Include a protein ladder to determine molecular weight. Run the gel according to the manufacturer's instructions.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Dilute the sc-365209 primary antibody in blocking buffer (starting dilution 1:100). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.

    • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

    • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated anti-mouse IgG secondary antibody, diluted in blocking buffer according to the manufacturer's recommendations, for 1 hour at room temperature.

    • Washing: Repeat the washing step (step 5) to remove unbound secondary antibody.

    • Signal Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.

    • Imaging: Capture the chemiluminescent signal using a suitable imaging system. An expected band for Integrin α4 should be observed at approximately 150 kDa.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps of the Western Blotting protocol for the detection of Integrin α4 in Jurkat cell lysate.

WB_Workflow cluster_sample_prep Sample Preparation cluster_wb Western Blotting Harvest Harvest Jurkat Cells Lyse Lyse Cells in RIPA Buffer Harvest->Lyse Quantify Quantify Protein Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Ab (sc-365209) Block->PrimaryAb SecondaryAb Secondary Ab (HRP) PrimaryAb->SecondaryAb Detect Signal Detection SecondaryAb->Detect

Caption: Western Blotting workflow for Integrin α4 detection.

Integrin α4 Signaling Pathway

Integrin α4, as part of VLA-4 (α4β1), mediates outside-in and inside-out signaling in T-cells, influencing cell adhesion, migration, and activation. The diagram below provides a simplified overview of the key signaling events.

Integrin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VCAM1 VCAM-1/Fibronectin Integrin Integrin α4β1 (VLA-4) VCAM1->Integrin Outside-In FAK FAK Integrin->FAK TCR TCR Signaling Rap1 Rap1 TCR->Rap1 Inside-Out Talin Talin Rap1->Talin Talin->Integrin Paxillin Paxillin FAK->Paxillin Cytoskeleton Actin Cytoskeleton (Adhesion, Migration) Paxillin->Cytoskeleton

Caption: Simplified Integrin α4 signaling pathway in T-cells.

Application Notes and Protocols for Antigen Retrieval in Immunohistochemistry using sc-365209

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for antigen retrieval for the Integrin α4 antibody (sc-365209) in immunohistochemistry (IHC) applications on formalin-fixed, paraffin-embedded (FFPE) tissue sections. The provided methodologies are based on manufacturer recommendations and established immunohistochemical techniques.

Introduction

Formalin fixation is a common method for preserving tissue morphology, but it can create protein cross-links that mask antigenic epitopes, preventing antibody binding. Antigen retrieval is a critical step in IHC to reverse this cross-linking and expose the epitopes, thereby allowing for successful immunostaining. The choice of antigen retrieval method is crucial for obtaining optimal staining results. For the mouse monoclonal antibody Integrin α4 (A-7), sc-365209, from Santa Cruz Biotechnology, heat-induced epitope retrieval (HIER) using a sodium citrate (B86180) buffer is the recommended method for FFPE tissues.[1][2]

Data Presentation

For optimal and reproducible results, careful preparation of antigen retrieval solutions is necessary. The following table summarizes the key quantitative parameters for the recommended HIER protocol.

ParameterRecommended ValueNotes
Antigen Retrieval Method Heat-Induced Epitope Retrieval (HIER)Recommended for sc-365209 on FFPE tissues.[1][2]
HIER Buffer 10 mM Sodium Citrate Buffer---
pH of HIER Buffer 6.0Adjust pH using 1N HCl or 1N NaOH.[3]
Heating Method Microwave, pressure cooker, or water bathMicrowaving is a common and effective method.[4]
Heating Temperature Sub-boilingApproximately 95-100°C. Avoid vigorous boiling which can damage tissue.[5]
Heating Time 10-20 minutesOptimization may be required depending on tissue type and fixation.[4]
Cooling Time 20-30 minutes at room temperatureGradual cooling is important for epitope renaturation.

Experimental Protocols

This section provides a detailed step-by-step protocol for heat-induced epitope retrieval using a sodium citrate buffer for immunohistochemical staining with sc-365209.

Preparation of 10X Sodium Citrate Buffer (pH 6.0)
  • Materials:

  • Procedure:

    • Dissolve 29.4 g of trisodium citrate in 1000 ml of distilled water.

    • Adjust the pH to 6.0 by adding 1N HCl.

    • This stock solution can be stored at room temperature.

Preparation of 1X Working Solution
  • Procedure:

    • Dilute the 10X Sodium Citrate Buffer 1:10 with distilled water.

    • Verify that the pH is 6.0.

Heat-Induced Epitope Retrieval (HIER) Protocol
  • Deparaffinization and Rehydration:

    • Deparaffinize the FFPE tissue sections by immersing slides in xylene (or a xylene substitute) for 2 x 5 minutes.

    • Rehydrate the sections by sequential immersion in graded ethanol (B145695) solutions: 100% ethanol (2 x 2 minutes), 95% ethanol (1 x 2 minutes), 70% ethanol (1 x 2 minutes).

    • Rinse the slides in distilled water for 5 minutes.

  • Antigen Retrieval:

    • Pre-heat the 1X Sodium Citrate Buffer (pH 6.0) in a microwave-safe container.

    • Immerse the slides in the pre-heated buffer, ensuring the tissue sections are completely submerged.

    • Heat the slides in a microwave at a sub-boiling temperature for 10-20 minutes. The exact time and power setting may require optimization for your specific microwave and tissue samples. Avoid allowing the buffer to boil vigorously.

    • After heating, allow the slides to cool down in the citrate buffer for 20-30 minutes at room temperature.

  • Washing:

    • Gently rinse the slides with a wash buffer (e.g., PBS or TBS) three times for 5 minutes each.

  • Immunohistochemical Staining:

    • The slides are now ready for the subsequent steps of the IHC protocol, including blocking, primary antibody incubation with sc-365209, secondary antibody incubation, detection, and counterstaining.

Visualization of Methodologies

The following diagrams illustrate the key workflows and logical relationships in the antigen retrieval and immunohistochemistry process.

G cluster_prep Preparation cluster_workflow Antigen Retrieval Workflow prep_buffer Prepare 10X Sodium Citrate Buffer (pH 6.0) prep_working Prepare 1X Working Solution prep_buffer->prep_working deparaffinize Deparaffinization & Rehydration retrieval Heat-Induced Epitope Retrieval (HIER) deparaffinize->retrieval wash Washing retrieval->wash stain Immunohistochemical Staining wash->stain

Caption: Workflow for Antigen Retrieval using sc-365209.

G fixation Formalin Fixation crosslinking Protein Cross-linking (Epitope Masking) fixation->crosslinking retrieval Heat-Induced Antigen Retrieval crosslinking->retrieval exposure Epitope Exposure retrieval->exposure antibody Antibody Binding (sc-365209) exposure->antibody

Caption: Logical Steps in Antigen Retrieval for IHC.

References

Application Notes and Protocols for Immunoprecipitation of Integrin alpha 4 using sc-365209

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the successful immunoprecipitation of Integrin alpha 4 (also known as CD49d) using the monoclonal antibody sc-365209. These guidelines are intended for use by researchers, scientists, and professionals in drug development who are investigating the role of Integrin alpha 4 in various biological processes.

Introduction to Integrin alpha 4

Integrin alpha 4 (ITGA4) is a member of the integrin family of cell surface receptors.[1][2] Integrins are heterodimeric proteins composed of an alpha and a beta subunit, and they play a crucial role in cell-cell and cell-extracellular matrix adhesion.[2] The alpha 4 subunit can associate with either the beta 1 or beta 7 subunit to form VLA-4 (α4β1) and LPAM-1 (α4β7) respectively.[3] These complexes are key mediators in a variety of cellular functions, including leukocyte migration, cell adhesion, and signal transduction.[1][4] Dysregulation of Integrin alpha 4 signaling is implicated in various inflammatory diseases and cancers, making it a significant target for therapeutic development.

Product Information: sc-365209

The sc-365209 antibody from Santa Cruz Biotechnology is a mouse monoclonal IgG2b κ antibody raised against amino acids 796-1005 near the C-terminus of human Integrin α4.[2][5] It is recommended for the detection of human Integrin α4 in various applications, including Western Blotting (WB), Immunoprecipitation (IP), Immunofluorescence (IF), and Immunohistochemistry (IHC).[2][5]

Quantitative Data Summary
Product Name Host Species Isotype Catalog Number Recommended IP Dilution Molecular Weight of Target
Integrin α4 (A-7)MouseIgG2b κsc-3652091-2 µg per 100-500 µg of total protein150 kDa[2][6]

Experimental Protocol: Immunoprecipitation of Integrin alpha 4

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

I. Materials and Reagents
  • Primary Antibody: Integrin α4 (A-7), sc-365209 (Santa Cruz Biotechnology)

  • Cell Lysate: Prepared from cells expressing Integrin alpha 4 (e.g., MOLT-4, Jurkat, or HeLa whole cell lysates can be used as positive controls)[2]

  • Immunoprecipitation Lysis Buffer: (e.g., RIPA buffer, sc-24948) supplemented with protease and phosphatase inhibitors.

  • Protein A/G PLUS-Agarose beads: (e.g., sc-2003, Santa Cruz Biotechnology) or similar.

  • Wash Buffer: PBS or a less stringent buffer like Tris-buffered saline.

  • Elution Buffer: 2X Laemmli sample buffer (e.g., sc-24945).

  • Microcentrifuge tubes

  • Rotating device

  • Ice

II. Cell Lysis
  • Culture cells to the desired density.

  • Wash cells with ice-cold PBS and aspirate.

  • Add ice-cold immunoprecipitation lysis buffer to the cell pellet.

  • Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (cleared lysate) to a fresh, pre-chilled microcentrifuge tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

III. Pre-clearing the Lysate (Optional but Recommended)
  • To 1 mg of total protein lysate, add 20 µl of a 50% slurry of Protein A/G PLUS-Agarose beads.

  • Incubate on a rotator for 30-60 minutes at 4°C to reduce non-specific binding.[7]

  • Centrifuge at 1,000 x g for 30 seconds at 4°C.

  • Carefully transfer the supernatant to a new pre-chilled tube.

IV. Immunoprecipitation
  • To the pre-cleared lysate, add 1-2 µg of the Integrin α4 antibody (sc-365209) per 100-500 µg of total protein.[2]

  • Incubate with gentle rocking overnight at 4°C.[7]

  • Add 20-30 µl of a 50% slurry of Protein A/G PLUS-Agarose beads to the lysate-antibody mixture.

  • Incubate on a rotator for 1-3 hours at 4°C.[7]

  • Collect the beads by centrifugation at 1,000 x g for 30 seconds at 4°C.

  • Carefully aspirate and discard the supernatant.

V. Washing
  • Wash the beads three to five times with 500 µl of ice-cold wash buffer.[7]

  • After each wash, pellet the beads by centrifugation at 1,000 x g for 30 seconds at 4°C and discard the supernatant. This step is critical to remove non-specifically bound proteins.

VI. Elution
  • After the final wash, remove all residual supernatant.

  • Resuspend the beads in 20-40 µl of 2X Laemmli sample buffer.[8]

  • Boil the samples for 5 minutes to denature the protein and elute it from the beads.

  • Centrifuge at 1,000 x g for 1 minute to pellet the agarose (B213101) beads.

  • The supernatant now contains the immunoprecipitated Integrin alpha 4 and is ready for analysis by Western blotting.

Visualization of Workflows and Pathways

Experimental Workflow for Immunoprecipitation

Immunoprecipitation_Workflow Immunoprecipitation Experimental Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis cell_lysis Cell Lysis pre_clearing Pre-clearing Lysate cell_lysis->pre_clearing add_antibody Add sc-365209 Antibody pre_clearing->add_antibody incubation Overnight Incubation add_antibody->incubation add_beads Add Protein A/G Beads washing Washing Steps add_beads->washing incubation->add_beads elution Elution washing->elution western_blot Western Blot Analysis elution->western_blot Integrin_Signaling Simplified Integrin alpha 4 Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Integrin_a4b1 Integrin α4β1 FAK FAK Integrin_a4b1->FAK Activation Rho_GTPases Rho GTPases Integrin_a4b1->Rho_GTPases Src Src FAK->Src PI3K PI3K FAK->PI3K Migration Cell Migration Src->Migration Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Cytoskeleton Actin Cytoskeleton Rearrangement Rho_GTPases->Cytoskeleton Adhesion Cell Adhesion Cytoskeleton->Adhesion Cytoskeleton->Migration Ligand VCAM-1 / Fibronectin Ligand->Integrin_a4b1 Binding

References

Application Notes and Protocols for sc-365209: Staining of Paraffin-Embedded Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

sc-365209 is a mouse monoclonal antibody designed for the detection of Integrin α4.[1][2] This antibody is a valuable tool for immunohistochemistry (IHC) applications, particularly for staining paraffin-embedded tissue sections (IHC-P). Integrin α4, also known as CD49d, is the alpha 4 subunit of the α4β1 (VLA-4) and α4β7 integrins. These cell adhesion molecules are crucial for cell-cell and cell-matrix interactions, playing a significant role in cell adhesion, migration, differentiation, and survival.[1] Engagement of Integrin α4 with its ligands, such as vascular cell adhesion molecule-1 (VCAM-1) and fibronectin, triggers intracellular signaling cascades, including the PI3K/Akt and MAPK pathways, which are pivotal in various physiological and pathological processes.

These application notes provide a detailed protocol for the use of sc-365209 for the immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissues.

Data Presentation

Table 1: sc-365209 Antibody Specifications
Characteristic Specification
Product Name Integrin α4 (A-7)
Catalog Number sc-365209
Host Species Mouse
Isotype IgG2b κ
Clonality Monoclonal
Immunogen Amino acids 796-1005 mapping near the C-terminus of Integrin α4 of human origin[1][2]
Recommended Applications Western Blotting (WB), Immunoprecipitation (IP), Immunofluorescence (IF), Immunohistochemistry (Paraffin) (IHC(P)), ELISA[1][2]
Storage Store at 4°C. DO NOT FREEZE .
Table 2: Recommended Reagents for IHC-P
Reagent Purpose
Xylene or equivalent clearing agentDeparaffinization
Ethanol (B145695) (100%, 95%, 70%)Rehydration
Deionized or distilled waterRinsing
Antigen Retrieval Solution (e.g., Sodium Citrate Buffer, pH 6.0)Epitope unmasking
Hydrogen Peroxide (3%)Blocking endogenous peroxidase activity
Blocking Buffer (e.g., 5% normal serum in PBS or TBST)Blocking non-specific antibody binding
Primary Antibody Diluent (e.g., PBS or TBST with 1% BSA)Diluting the primary antibody
sc-365209 (Integrin α4 antibody)Primary antibody
Biotinylated secondary antibody against mouse IgGSecondary antibody
Streptavidin-HRP or equivalentDetection reagent
DAB or other suitable chromogenSubstrate for visualization
HematoxylinCounterstain
Mounting MediumCoverslipping
Table 3: Recommended Dilutions and Incubation Times
Step Reagent Dilution/Concentration Incubation Time Temperature
Primary Antibody Incubation sc-3652091:50 - 1:500[1]1 hour - overnightRoom Temperature or 4°C
Secondary Antibody Incubation Biotinylated anti-mouse IgGManufacturer's recommendation30-60 minutesRoom Temperature
Enzyme Conjugate Incubation Streptavidin-HRPManufacturer's recommendation30-60 minutesRoom Temperature

Experimental Protocols

This protocol provides a general guideline for the use of sc-365209 in FFPE tissues. Optimization may be required for specific tissues and experimental setups.

I. Deparaffinization and Rehydration
  • Place slides in a slide holder.

  • Immerse slides in two changes of xylene for 5 minutes each.

  • Immerse slides in two changes of 100% ethanol for 3 minutes each.

  • Immerse slides in 95% ethanol for 3 minutes.

  • Immerse slides in 70% ethanol for 3 minutes.

  • Rinse slides in deionized water for 5 minutes.

II. Antigen Retrieval

Heat-induced epitope retrieval (HIER) is recommended for sc-365209.

  • Pre-heat a water bath or steamer to 95-100°C.

  • Immerse slides in a staining dish filled with Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).

  • Place the staining dish in the pre-heated water bath or steamer for 20-40 minutes.

  • Remove the staining dish and allow the slides to cool to room temperature for at least 20 minutes.

  • Rinse slides in deionized water.

III. Immunohistochemical Staining
  • Peroxidase Block: Immerse slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

  • Washing: Rinse slides with wash buffer (e.g., PBS or TBST).

  • Blocking: Apply blocking buffer (e.g., 5% normal goat serum in PBS) and incubate for 30-60 minutes in a humidified chamber.

  • Primary Antibody: Drain the blocking buffer and apply sc-365209 diluted in primary antibody diluent (recommended starting dilution 1:50).[1] Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Rinse slides with wash buffer.

  • Secondary Antibody: Apply a biotinylated secondary antibody (e.g., goat anti-mouse IgG) according to the manufacturer's instructions. Incubate for 30-60 minutes at room temperature.

  • Washing: Rinse slides with wash buffer.

  • Detection: Apply the detection reagent (e.g., Streptavidin-HRP) and incubate for 30-60 minutes at room temperature.

  • Washing: Rinse slides with wash buffer.

  • Chromogen: Apply the chromogen substrate (e.g., DAB) and monitor for color development under a microscope.

  • Stop Reaction: Immerse slides in deionized water to stop the chromogenic reaction.

IV. Counterstaining, Dehydration, and Mounting
  • Counterstain: Immerse slides in Hematoxylin for 1-2 minutes.

  • Bluing: Rinse slides in running tap water until the sections turn blue.

  • Dehydration: Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).

  • Clearing: Clear the sections in two changes of xylene.

  • Mounting: Apply a drop of permanent mounting medium to the tissue section and place a coverslip.

Visualizations

Experimental Workflow

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Immunohistochemical Staining cluster_final Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Ethanol) Deparaffinization->Rehydration AntigenRetrieval Antigen Retrieval (Citrate Buffer, pH 6.0) Rehydration->AntigenRetrieval PeroxidaseBlock Peroxidase Block (3% H2O2) AntigenRetrieval->PeroxidaseBlock Blocking Blocking (Normal Serum) PeroxidaseBlock->Blocking PrimaryAb Primary Antibody (sc-365209) Blocking->PrimaryAb SecondaryAb Secondary Antibody (Biotinylated anti-mouse) PrimaryAb->SecondaryAb Detection Detection (Streptavidin-HRP) SecondaryAb->Detection Chromogen Chromogen (DAB) Detection->Chromogen Counterstain Counterstain (Hematoxylin) Chromogen->Counterstain Dehydration_final Dehydration (Graded Ethanol) Counterstain->Dehydration_final Clearing Clearing (Xylene) Dehydration_final->Clearing Mounting Mounting Clearing->Mounting

Caption: Immunohistochemistry workflow for sc-365209.

Integrin α4 Signaling Pathway

Integrin_Signaling cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling VCAM1 VCAM-1 Integrin_a4b1 Integrin α4β1 (VLA-4) VCAM1->Integrin_a4b1 Fibronectin Fibronectin Fibronectin->Integrin_a4b1 FAK FAK Integrin_a4b1->FAK Activation Src Src FAK->Src PI3K PI3K Src->PI3K MAPK MAPK (ERK) Src->MAPK Akt Akt PI3K->Akt Cell_Response Cellular Responses (Adhesion, Migration, Proliferation, Survival) Akt->Cell_Response MAPK->Cell_Response

Caption: Integrin α4 signaling cascade.

References

Application Notes and Protocols for p53 Antibody (sc-365209)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sc-365209 is a mouse monoclonal antibody (IgG1) that recognizes the p53 tumor suppressor protein. It is a valuable tool for detecting p53 in a variety of applications, including Western Blot (WB), Immunoprecipitation (IP), Immunofluorescence (IF), Immunohistochemistry (IHC), and ELISA. The antibody is raised against an epitope mapping to amino acids 1-392 of human p53 and is supplied in a solution of Phosphate Buffered Saline (PBS) with < 0.1% sodium azide (B81097) and 0.1% gelatin.

The performance of any antibody is critically dependent on the experimental conditions, particularly the buffer systems used for sample preparation, antibody dilution, and washing steps. This document provides detailed protocols and buffer compatibility information to guide researchers in successfully using the sc-365209 antibody.

Buffer Compatibility and Recommendations

The choice of buffer can significantly impact antibody-antigen binding, protein stability, and background signal. The following tables summarize recommended buffers for various applications with sc-365209. These are general recommendations, and optimization may be required for specific experimental contexts.

Lysis Buffers for Immunoprecipitation and Western Blot

The selection of a lysis buffer depends on the subcellular localization of the target protein and the desired stringency.

Buffer Composition Strength Recommended Use Compatibility Notes
RIPA Buffer 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDSHighWhole-cell extracts; solubilizes most cellular proteins.The high stringency may disrupt some antibody-antigen interactions. Ideal for initial Western Blot screening.
NP-40 Buffer 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40MediumCytoplasmic and membrane-bound proteins.A milder alternative to RIPA, better for preserving protein-protein interactions in Immunoprecipitation.
Tris-HCl Buffer 20 mM Tris-HCl, pH 7.5, 150 mM NaClLowSoluble proteins.Mildest option, may not be sufficient for nuclear proteins like p53 without additional reagents.

Note: Always supplement lysis buffers with a fresh protease and phosphatase inhibitor cocktail immediately before use.

Buffers for Western Blotting
Buffer Type Recommended Buffer Composition Purpose
Transfer Buffer Towbin Buffer25 mM Tris, 192 mM Glycine, 20% Methanol, pH 8.3Efficiently transfers proteins from gel to membrane.
Blocking Buffer 5% Non-fat Dry Milk or 5% BSA in TBS-TTris-Buffered Saline with 0.1% Tween-20Blocks non-specific binding sites on the membrane.
Antibody Diluent 5% Non-fat Dry Milk or 5% BSA in TBS-TTris-Buffered Saline with 0.1% Tween-20Dilutes primary (sc-365209) and secondary antibodies.
Wash Buffer TBS-TTris-Buffered Saline with 0.1% Tween-20, pH 7.6Washes away unbound antibodies to reduce background.
Buffers for Immunohistochemistry (IHC) and Immunofluorescence (IF)
Buffer Type Recommended Buffer Composition Purpose
Antigen Retrieval Sodium Citrate Buffer10 mM Sodium Citrate, 0.05% Tween-20, pH 6.0Exposes antigenic sites masked by formalin fixation.
Permeabilization Triton X-100 in PBS0.1-0.25% Triton X-100 in PBSPermeabilizes cell membranes for intracellular targets.
Blocking Buffer 10% Normal Goat Serum in PBSPhosphate-Buffered SalineBlocks non-specific antibody binding.
Antibody Diluent 1% BSA in PBSPhosphate-Buffered SalineDilutes primary (sc-365209) and secondary antibodies.
Wash Buffer PBS-TPhosphate-Buffered Saline with 0.05% Tween-20Washes away unbound antibodies.

Signaling Pathway

The p53 protein is a critical tumor suppressor that responds to cellular stress by regulating the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair.

p53_pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_response Cellular Response dna_damage DNA Damage atm ATM/ATR dna_damage->atm oncogene Oncogene Activation oncogene->atm hypoxia Hypoxia hypoxia->atm mdm2 MDM2 p53 p53 mdm2->p53 Ubiquitinates (Degradation) p53->mdm2 Induces Expression arrest Cell Cycle Arrest (p21) p53->arrest apoptosis Apoptosis (Bax, PUMA) p53->apoptosis repair DNA Repair p53->repair atm->mdm2 Inhibits atm->p53 Phosphorylates & Stabilizes

Diagram 1: Simplified p53 signaling pathway. Cellular stress activates kinases like ATM/ATR, which phosphorylate and stabilize p53. Active p53 then acts as a transcription factor to induce cell cycle arrest, apoptosis, or DNA repair.

Experimental Protocols

Western Blotting Protocol

This protocol provides a standard workflow for detecting p53 in whole-cell lysates.

wb_workflow cluster_prep Sample Preparation cluster_elec Electrophoresis & Transfer cluster_probe Immunodetection lysis 1. Cell Lysis (e.g., RIPA Buffer) quant 2. Protein Quantification (e.g., BCA Assay) lysis->quant denature 3. Sample Denaturation (Laemmli Buffer, 95°C) quant->denature sds 4. SDS-PAGE transfer 5. Protein Transfer (PVDF/Nitrocellulose) sds->transfer block 6. Blocking (5% Milk in TBS-T) p_ab 7. Primary Antibody Incubation (sc-365209, 1:1000 in 5% Milk) block->p_ab wash1 8. Washing (3x in TBS-T) p_ab->wash1 s_ab 9. Secondary Antibody Incubation (HRP-conjugated, 1:5000) wash1->s_ab wash2 10. Washing (3x in TBS-T) s_ab->wash2 detect 11. ECL Detection wash2->detect ihc_workflow cluster_prep Tissue Preparation cluster_stain Immunostaining cluster_final Final Steps deparaffin 1. Deparaffinization & Rehydration (Xylene & Ethanol Series) retrieval 2. Antigen Retrieval (Citrate Buffer, pH 6.0) deparaffin->retrieval peroxidase 3. Peroxidase Block (3% H₂O₂) retrieval->peroxidase block 4. Blocking (10% Normal Goat Serum) peroxidase->block p_ab 5. Primary Antibody Incubation (sc-365209, 1:200) block->p_ab s_ab 6. Secondary Antibody Incubation (HRP-Polymer) p_ab->s_ab chromogen 7. Chromogen Development (DAB) s_ab->chromogen counterstain 8. Counterstain (Hematoxylin) chromogen->counterstain dehydrate 9. Dehydration & Mounting counterstain->dehydrate

Application Notes and Protocols for Conjugated sc-365209 in Multicolor Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of directly conjugated sc-365209, a mouse monoclonal antibody targeting Integrin α4, in multicolor immunofluorescence (IF) applications.[1][2][3][4][5] Integrin α4 (also known as CD49d) is a key cell adhesion molecule involved in a variety of cellular processes, including cell migration, differentiation, and signal transduction.[6][7] Its role in inflammation and cancer makes it a significant target for research and therapeutic development.[8]

Introduction to sc-365209

The sc-365209 antibody is a mouse monoclonal IgG2bκ antibody that recognizes the Integrin α4 subunit of human origin.[1][2][3][4][5] It is available in unconjugated and directly conjugated formats with a variety of fluorophores, including FITC, PE, and a range of Alexa Fluor™ dyes, making it well-suited for multicolor immunofluorescence studies.[1][2][3][4][5] Direct conjugation simplifies the staining procedure by eliminating the need for a secondary antibody, thereby reducing potential background and cross-reactivity issues.[9][10]

Data Presentation: Fluorophore Characteristics

When designing a multicolor immunofluorescence experiment, the choice of fluorophore is critical. The following table summarizes the spectral properties of common conjugates available for sc-365209. For optimal performance and photostability, Alexa Fluor™ conjugates are generally recommended over traditional dyes like FITC.

Fluorophore ConjugateExcitation Max (nm)Emission Max (nm)Relative BrightnessRelative Photostability
FITC495518ModerateLow
PE565575Very HighModerate
Alexa Fluor™ 488495519HighHigh
Alexa Fluor™ 546556573HighHigh
Alexa Fluor™ 594590617HighHigh
Alexa Fluor™ 647650668Very HighVery High

Experimental Protocols

A. Direct Immunofluorescence Staining of Adherent Cells

This protocol is designed for the direct immunofluorescence staining of adherent cells using a fluorophore-conjugated sc-365209 antibody.

Materials:

  • Fluorophore-conjugated sc-365209 antibody

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Mounting Medium with DAPI

  • Coverslips and microscope slides

Protocol:

  • Cell Culture: Grow cells to the desired confluency on sterile coverslips in a petri dish or multi-well plate.

  • Fixation:

    • Gently aspirate the culture medium.

    • Wash the cells twice with PBS.

    • Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • If targeting an intracellular epitope of Integrin α4, incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Antibody Incubation:

    • Dilute the conjugated sc-365209 antibody to the recommended starting concentration (typically 1:50 - 1:500) in Blocking Buffer.[1]

    • Aspirate the blocking solution and add the diluted antibody solution to the cells.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting:

    • Mount the coverslips onto microscope slides using a drop of mounting medium containing DAPI for nuclear counterstaining.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Visualize the staining using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

B. Multicolor Immunofluorescence Panel Design and Staining

When combining sc-365209 with other antibodies, careful panel design is crucial to minimize spectral overlap and ensure accurate data.

Key Considerations for Panel Design:

  • Antigen Abundance: Match brighter fluorophores with less abundant antigens and dimmer fluorophores with more abundant antigens.[11]

  • Spectral Overlap: Choose fluorophores with minimal spectral overlap. Use online spectral viewers to assist in fluorophore selection.

  • Antibody Host Species: If using a mix of direct and indirect staining, ensure that the secondary antibodies will not cross-react with the directly conjugated primary antibodies.[10][12]

Example 2-Color Panel (Integrin α4 and VCAM-1):

  • Target 1: Integrin α4 (high expression) - sc-365209 conjugated to a less bright fluorophore (e.g., Alexa Fluor™ 488).

  • Target 2: VCAM-1 (inducible expression) - A primary antibody from a different host (e.g., rabbit anti-VCAM-1) followed by a bright secondary antibody (e.g., Alexa Fluor™ 594 goat anti-rabbit).

Protocol for Combined Direct and Indirect Staining:

  • Follow steps 1-4 of the Direct Immunofluorescence Protocol.

  • Primary Antibody Incubation (Indirect):

    • Incubate with the unconjugated primary antibody (e.g., rabbit anti-VCAM-1) diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Incubate with the fluorophore-conjugated secondary antibody (e.g., Alexa Fluor™ 594 goat anti-rabbit) diluted in Blocking Buffer for 1 hour at room temperature, protected from light.

  • Washing:

    • Wash three times with PBS for 5 minutes each, protected from light.

  • Primary Antibody Incubation (Direct):

    • Incubate with the directly conjugated sc-365209 antibody diluted in Blocking Buffer for 1-2 hours at room temperature, protected from light.

  • Washing:

    • Wash three times with PBS for 5 minutes each, protected from light.

  • Follow steps 7-8 of the Direct Immunofluorescence Protocol.

Signaling Pathways and Experimental Workflows

Integrin α4 Signaling Pathway

Integrin α4, upon binding to its ligand VCAM-1, initiates a signaling cascade that plays a crucial role in cell adhesion, migration, and survival.[13][14][15] This pathway often involves the activation of Focal Adhesion Kinase (FAK) and the subsequent activation of the PI3K/Akt pathway, which is critical for cell survival and proliferation.[16][[“]][18][19][20]

Integrin_Signaling VCAM1 VCAM-1 Integrin_a4b1 Integrin α4β1 VCAM1->Integrin_a4b1 Binds FAK FAK Integrin_a4b1->FAK Activates Cell_Adhesion Cell Adhesion Integrin_a4b1->Cell_Adhesion PI3K PI3K FAK->PI3K Activates Cell_Migration Cell Migration FAK->Cell_Migration Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival Akt->Cell_Survival

Caption: Integrin α4 signaling cascade.

Experimental Workflow for Multicolor Immunofluorescence

The following diagram illustrates the key steps in a typical multicolor immunofluorescence experiment using a combination of direct and indirect staining.

IF_Workflow Start Cell Seeding Fixation Fixation (4% PFA) Start->Fixation Permeabilization Permeabilization (0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (1% BSA) Permeabilization->Blocking Primary_Indirect Incubate with Unconjugated Primary Antibody Blocking->Primary_Indirect Wash1 Wash (3x PBS) Primary_Indirect->Wash1 Secondary Incubate with Fluorophore-conjugated Secondary Antibody Wash1->Secondary Wash2 Wash (3x PBS) Secondary->Wash2 Primary_Direct Incubate with sc-365209 (Directly Conjugated) Wash2->Primary_Direct Wash3 Wash (3x PBS) Primary_Direct->Wash3 Mounting Mount with DAPI Wash3->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: Multicolor IF experimental workflow.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Weak Western Blot Signals with sc-365209 (Anti-Integrin α4)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering weak or no signal when using sc-365209, a mouse monoclonal antibody targeting Integrin α4, in Western Blotting applications. The following frequently asked questions (FAQs) and troubleshooting advice will help you identify and resolve common issues to achieve optimal results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not seeing any bands or only a very faint band for Integrin α4 (150 kDa) using sc-365209. What are the most common causes for a weak signal?

A weak or absent signal in your Western Blot can stem from several factors throughout the experimental workflow. The primary areas to investigate are sample preparation, antibody concentrations, the protein transfer process, and the detection step. A systematic approach to troubleshooting is often the most effective way to pinpoint the issue.[1][2][3][4][5]

Q2: How can I be sure that my target protein (Integrin α4) is present in my sample?

The absence or low abundance of the target protein in your lysate is a primary reason for a weak signal.

  • Positive Controls: It is crucial to include a positive control to validate your experimental setup. For sc-365209, recommended positive controls include whole cell lysates from MOLT-4, Jurkat, or HeLa cells, which are known to express Integrin α4.[6]

  • Protein Loading: Ensure you are loading a sufficient amount of total protein onto the gel. For most proteins, 20-50 µg is recommended, but for low-abundance proteins, you may need to load up to 100 µg.[4][7]

  • Sample Integrity: To prevent protein degradation, always use fresh samples and add protease inhibitors to your lysis buffer.[5][8]

  • Induce Expression: If your experimental model requires it, ensure that the expression of Integrin α4 has been appropriately induced.[5]

Q3: How do I optimize the concentration of the primary antibody (sc-365209) and the secondary antibody?

Suboptimal antibody concentrations are a frequent cause of weak signals.

  • Primary Antibody (sc-365209): The manufacturer recommends a starting dilution of 1:100 for sc-365209, with a suggested range of 1:100 to 1:1000.[6] If you are experiencing a weak signal, consider using a higher concentration (e.g., a 1:100 or 1:250 dilution).[1][9][10]

  • Secondary Antibody: The concentration of the secondary antibody is also critical. An insufficient amount will lead to a weak signal. Titrate your secondary antibody to find the optimal concentration for your system.[8][11]

  • Antibody Incubation: Increasing the incubation time for the primary antibody, for instance, to an overnight incubation at 4°C, can enhance the signal.[9]

  • Antibody Activity: If the antibody has been stored improperly or used multiple times, it may have lost activity. You can test its activity using a dot blot.[3][5]

Q4: My protein transfer seems inefficient. How can I check and improve it?

Inefficient transfer of proteins from the gel to the membrane will result in a weak signal.

  • Transfer Verification: After the transfer, you can stain the membrane with Ponceau S to visualize the transferred proteins and check the transfer efficiency.[2] You can also stain the gel with Coomassie Blue to see if any high molecular weight proteins, like the 150 kDa Integrin α4, remain in the gel.

  • Optimize Transfer Conditions: For large proteins like Integrin α4, ensure your transfer time is adequate. Wet transfer systems are often recommended for higher molecular weight proteins.[5] Also, check that no air bubbles are trapped between the gel and the membrane, as this will block the transfer.[3][12]

  • Membrane Choice: Ensure you are using the appropriate membrane type and pore size for your experiment. For proteins larger than 20 kDa, a 0.45 µm pore size is generally suitable.

Q5: Could my blocking or washing steps be the cause of the weak signal?

Both blocking and washing can impact signal strength.

  • Over-blocking: Excessive blocking can mask the epitope, preventing the primary antibody from binding. Try reducing the blocking time or the concentration of the blocking agent.[13]

  • Blocking Agent: The type of blocking agent can also interfere with antibody binding. While 5% non-fat dry milk is common, some antibodies perform better with 3-5% Bovine Serum Albumin (BSA). If you are using a phospho-specific antibody, BSA is generally recommended over milk.[8][10]

  • Excessive Washing: While thorough washing is necessary to reduce background noise, excessive washing can also wash away the bound antibody, leading to a weaker signal. Consider reducing the number or duration of your wash steps.[1][14]

Q6: How can I enhance the detection of the signal?

The final detection step is critical for visualizing your protein.

  • Substrate Sensitivity: If you suspect your protein is of low abundance, consider using a more sensitive chemiluminescent substrate.[7][15]

  • Substrate Incubation: Ensure the incubation time with the substrate is sufficient for the signal to develop.[3]

  • Expired Reagents: Always check that your detection reagents and substrates have not expired.[15]

  • Exposure Time: Increase the exposure time when imaging your blot to capture a weaker signal.[16]

Western Blot Protocol for sc-365209 (Integrin α4)

This protocol provides a detailed methodology for performing a Western Blot to detect Integrin α4 using the sc-365209 antibody.

1. Sample Preparation

  • Harvest cells and wash with ice-cold PBS.
  • Lyse the cells in RIPA buffer (or another suitable lysis buffer) supplemented with a protease inhibitor cocktail.
  • Incubate on ice for 30 minutes, vortexing occasionally.
  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
  • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
  • Add Laemmli sample buffer to the desired amount of protein (20-50 µg) and heat at 95-100°C for 5 minutes.

2. SDS-PAGE

  • Load the prepared samples and a molecular weight marker into the wells of a polyacrylamide gel (a 7.5% gel is suitable for the 150 kDa Integrin α4).
  • Run the gel in 1X running buffer until the dye front reaches the bottom of the gel.

3. Protein Transfer

  • Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter papers in transfer buffer.
  • Assemble the transfer stack, ensuring no air bubbles are present between the gel and the membrane.
  • Transfer the proteins from the gel to the membrane. For a wet transfer of a 150 kDa protein, this is typically done at 100V for 90-120 minutes at 4°C.
  • After transfer, verify the transfer efficiency using Ponceau S staining.

4. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
  • Wash the membrane three times for 5 minutes each with TBST.
  • Incubate the membrane with the primary antibody, sc-365209, diluted in the blocking buffer (starting at 1:100 to 1:500) overnight at 4°C with gentle agitation.
  • Wash the membrane three times for 5 minutes each with TBST.
  • Incubate the membrane with a compatible HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
  • Wash the membrane three times for 10 minutes each with TBST.

5. Detection

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
  • Incubate the membrane with the ECL reagent for the recommended time.
  • Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film. Adjust the exposure time as needed to obtain a clear signal.

Optimization and Data Presentation

For systematic optimization, it is recommended to vary one parameter at a time.[4] A dot blot can be a quick and efficient way to determine the optimal concentrations for your primary and secondary antibodies without running a full Western Blot.[8][16][17]

Table 1: Troubleshooting Summary for Weak Signal with sc-365209

Potential Cause Recommended Solution
Low Target Protein Abundance Increase protein load (up to 100 µg); Use a positive control (MOLT-4, Jurkat, HeLa); Enrich for the target protein via immunoprecipitation.[2][3][5][7]
Suboptimal Primary Antibody Increase sc-365209 concentration (try 1:100 to 1:500); Incubate overnight at 4°C.[1][9]
Suboptimal Secondary Antibody Titrate to find the optimal concentration; Ensure it is compatible with the primary antibody.[11]
Inefficient Protein Transfer Verify transfer with Ponceau S; Optimize transfer time and voltage for a 150 kDa protein; Use a wet transfer system.[2][5]
Blocking Issues Reduce blocking time or concentration; Try a different blocking agent (e.g., BSA instead of milk).[8][10]
Excessive Washing Reduce the number or duration of wash steps.[1][14]
Detection Issues Use a more sensitive ECL substrate; Ensure reagents are not expired; Increase exposure time.[3][7][15]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a weak Western Blot signal.

WesternBlot_Troubleshooting start Weak or No Signal check_protein Is Target Protein Present? start->check_protein check_transfer Was Protein Transfer Successful? check_protein->check_transfer Yes solution_protein Use Positive Control Increase Protein Load Check Sample Integrity check_protein->solution_protein No/Unsure check_antibodies Are Antibody Conditions Optimal? check_transfer->check_antibodies Yes solution_transfer Stain Membrane (Ponceau S) Optimize Transfer Time/Voltage Check for Bubbles check_transfer->solution_transfer No/Unsure check_detection Is Detection System Working? check_antibodies->check_detection Yes solution_antibodies Increase Primary/Secondary Ab Conc. Increase Incubation Time Change Blocking Buffer check_antibodies->solution_antibodies No/Unsure solution_detection Use Fresh/Sensitive Substrate Increase Exposure Time check_detection->solution_detection No/Unsure end_node Optimal Signal check_detection->end_node Yes solution_protein->start Re-run solution_transfer->start Re-run solution_antibodies->start Re-run solution_detection->start Re-expose or Re-run

Caption: A flowchart for troubleshooting weak Western Blot signals.

References

Technical Support Center: Integrin alpha 4 IHC Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Immunohistochemistry (IHC) experiments using Integrin alpha 4 antibodies. This guide provides answers to frequently asked questions and detailed protocols to help you overcome common challenges, particularly high background staining.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background staining in IHC with a membrane protein antibody like Integrin alpha 4?

High background staining can obscure specific signals and make results difficult to interpret. The primary causes include:

  • Insufficient Blocking: Non-specific protein binding sites on the tissue are not adequately blocked, leading the primary or secondary antibody to bind randomly.[1]

  • Primary Antibody Concentration is Too High: An overly concentrated primary antibody can increase non-specific binding to non-target epitopes.[2][3]

  • Endogenous Enzyme Activity: Tissues can contain endogenous peroxidases or alkaline phosphatases that react with chromogenic substrates, causing false positive signals.[4]

  • Endogenous Biotin (B1667282): If using a biotin-based detection system (like ABC or LSAB), endogenous biotin in tissues such as the kidney, liver, and brain can lead to non-specific staining.[5]

  • Secondary Antibody Cross-Reactivity: The secondary antibody may bind to endogenous immunoglobulins present in the tissue, especially when using mouse antibodies on mouse tissue.[3][6]

  • Over-fixation or Inadequate Antigen Retrieval: Formalin fixation can create cross-links that mask the target epitope.[7] While antigen retrieval is meant to unmask these sites, overly harsh or suboptimal retrieval can damage tissue or inadequately expose the epitope, contributing to background.[8]

  • Tissue Drying: Allowing tissue sections to dry out at any stage of the staining process can cause a dramatic increase in background staining.[9]

Q2: My negative control (no primary antibody) shows high background. What does this mean and how do I fix it?

High background in a negative control where only the secondary antibody is applied points to issues with the secondary antibody or the detection system.[9]

  • Secondary Antibody Non-Specific Binding: The secondary antibody may be binding non-specifically to proteins in the tissue or cross-reacting with endogenous immunoglobulins.[3][6]

    • Solution: Use a secondary antibody that has been pre-adsorbed against the immunoglobulin of the species your tissue sample is from.[9] Also, ensure your blocking serum is from the same species as the host of the secondary antibody.[1]

  • Detection System Issues: If using an HRP or AP-conjugated secondary, endogenous enzymes in the tissue may be the cause.[4] If using a biotin-based system, endogenous biotin is a likely culprit.[10]

    • Solution: Perform the appropriate blocking steps for endogenous enzymes (e.g., hydrogen peroxide for HRP) or biotin (avidin/biotin block) before incubating with the secondary antibody.[10]

Q3: How do I choose the right blocking buffer?

The choice of blocking buffer is critical for preventing non-specific antibody binding.

  • Normal Serum: A common and effective blocking agent is normal serum from the same species in which the secondary antibody was raised (e.g., use normal goat serum if you have a goat anti-mouse secondary). This is typically used at a concentration of 5-10%.[9]

  • Protein Solutions: Bovine Serum Albumin (BSA) or casein from non-fat dry milk are also widely used.

  • Caution: Avoid using milk-based blockers if you are using a biotin-based detection system, as milk contains endogenous biotin.[5]

Troubleshooting Workflow

High background staining can be systematically addressed by following a logical troubleshooting workflow. The diagram below outlines the key decision points and steps to identify and resolve the source of the background.

IHC_Troubleshooting_Workflow start High Background Observed check_neg_ctrl Check Negative Control (No Primary Antibody) start->check_neg_ctrl neg_ctrl_high Background in Negative Control? check_neg_ctrl->neg_ctrl_high sec_ab_issue Issue with Secondary Ab or Detection System neg_ctrl_high->sec_ab_issue  Yes neg_ctrl_ok Issue with Primary Ab or Protocol Steps neg_ctrl_high->neg_ctrl_ok No   block_endogenous Block Endogenous Enzymes/Biotin sec_ab_issue->block_endogenous change_sec_ab Use Pre-adsorbed Secondary Antibody block_endogenous->change_sec_ab optimize_sec_ab Optimize Secondary Ab Concentration change_sec_ab->optimize_sec_ab optimize_pri_ab Optimize Primary Ab Concentration (Titrate) neg_ctrl_ok->optimize_pri_ab optimize_blocking Optimize Blocking (Agent, Time) optimize_pri_ab->optimize_blocking optimize_ar Optimize Antigen Retrieval (Buffer, Time, Temp) optimize_blocking->optimize_ar check_washes Ensure Adequate Washing Steps optimize_ar->check_washes Integrin_Alpha4_Signaling ligand Ligand (VCAM-1, Fibronectin) integrin Integrin α4β1/α4β7 ligand->integrin Binds pi3k PI3K integrin->pi3k Activates rho Rho GTPases integrin->rho Activates mapk MAPK Pathway integrin->mapk Activates akt Akt pi3k->akt outcome Cell Adhesion, Migration, Proliferation akt->outcome actin Actin Cytoskeleton Rearrangement rho->actin mapk->outcome actin->outcome

References

Technical Support Center: Optimizing sc-365209 (Integrin α4) Antibody Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize blocking conditions and other experimental parameters for the sc-365209 antibody, which targets Integrin α4 (CD49d).

Frequently Asked Questions (FAQs)

Q1: What is the sc-365209 antibody and what does it target?

The sc-365209 is a mouse monoclonal antibody that specifically recognizes Integrin α4, also known as CD49d.[1] Integrin α4 is a subunit of the VLA-4 (α4β1) and LPAM-1 (α4β7) integrins, which are cell adhesion molecules crucial for cell-cell and cell-matrix interactions.[2][3][4] These integrins are primarily expressed on leukocytes and are involved in lymphocyte trafficking, activation, and the overall immune response.[5][6][7][8]

Q2: In which applications can I use the sc-365209 antibody?

The manufacturer recommends using the sc-365209 antibody for the following applications:

  • Western Blotting (WB): Starting dilution 1:100 (dilution range 1:100-1:1000)[9][10]

  • Immunoprecipitation (IP): 1-2 µg per 100-500 µg of total protein[9][10]

  • Immunofluorescence (IF): Starting dilution 1:50 (dilution range 1:50-1:500)[9][10]

  • Immunohistochemistry (IHC) on paraffin-embedded sections: Starting dilution 1:50 (dilution range 1:50-1:500)[9][10]

Q3: What are the recommended positive controls for sc-365209?

The datasheet suggests the following whole cell lysates as positive controls:

  • MOLT-4

  • Jurkat

  • HeLa[9]

Q4: What is the expected molecular weight of Integrin α4 in a Western Blot?

Integrin α4 has a predicted molecular weight of approximately 150 kDa.[9][11] You may also observe a precursor form at around 140 kDa and a cleaved C-terminal fragment at 70 kDa.[11]

Troubleshooting Guides: Optimizing Blocking Conditions

High background and non-specific binding are common issues that can often be resolved by optimizing the blocking step. Below are troubleshooting guides for common applications of the sc-365209 antibody.

Western Blotting (WB)

Problem: High Background

High background can obscure the specific signal of your target protein.

Potential Cause Troubleshooting Suggestion
Insufficient Blocking Increase the concentration of the blocking agent (e.g., from 3-5% to 5-7% non-fat dry milk or BSA). Extend the blocking time (e.g., from 1 hour at room temperature to 2 hours or overnight at 4°C). Add a mild detergent like 0.05% Tween-20 to the blocking buffer.[6][12]
Inappropriate Blocking Agent If using non-fat dry milk, consider switching to Bovine Serum Albumin (BSA), especially if you are detecting a phosphorylated target, as milk contains phosphoproteins like casein.[13]
High Antibody Concentration Titrate the primary (sc-365209) and secondary antibodies to determine the optimal concentration that provides a strong signal with low background.[5][6]
Inadequate Washing Increase the number and duration of washes after primary and secondary antibody incubations. Use a wash buffer containing a detergent (e.g., TBST or PBST).[6][14]
Membrane Drying Ensure the membrane does not dry out at any stage of the experiment, as this can lead to irreversible and non-specific antibody binding.[14]
Immunohistochemistry (IHC)

Problem: High Background or Non-Specific Staining

This can be caused by various factors, including endogenous enzyme activity and non-specific antibody binding.

Potential Cause Troubleshooting Suggestion
Insufficient Blocking Increase the blocking incubation time. Consider using normal serum from the same species as the secondary antibody as the blocking agent (e.g., 10% normal goat serum for a goat anti-mouse secondary).[15]
Endogenous Peroxidase/Phosphatase Activity If using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity with a 0.3% hydrogen peroxide solution.[16] For AP-conjugated secondaries, use levamisole (B84282) to block endogenous alkaline phosphatase.[14]
Non-Specific Antibody Binding Ensure the primary and secondary antibodies are diluted in a buffer containing a blocking agent. Perform a control experiment with only the secondary antibody to check for non-specific binding.[9]
Antigen Retrieval Issues The datasheet for sc-365209 recommends heat-induced antigen retrieval with sodium citrate (B86180) buffer (pH 6.0).[1] Overly harsh antigen retrieval can damage tissue morphology and expose non-specific epitopes.
Immunoprecipitation (IP)

Problem: Non-Specific Protein Binding

Co-purification of non-target proteins can interfere with downstream analysis.

Potential Cause Troubleshooting Suggestion
Non-Specific Binding to Beads Pre-clear the cell lysate by incubating it with the protein A/G agarose (B213101) beads before adding the primary antibody.[12][17][18] This will remove proteins that non-specifically bind to the beads.
Insufficient Washing Increase the number of washes after immunoprecipitation. Use a more stringent wash buffer by increasing the salt concentration or adding a mild detergent (e.g., 0.1% Tween-20 or Triton X-100).[17][18]
High Antibody Concentration Use the recommended amount of sc-365209 (1-2 µg) and consider titrating down if non-specific binding persists.[17]
Hydrophobic Interactions with Membrane Proteins For membrane proteins like Integrin α4, using a mild non-ionic detergent in the lysis and wash buffers can help reduce non-specific interactions.[12]

Experimental Protocols

Western Blot Protocol for sc-365209
  • Sample Preparation: Lyse cells (e.g., MOLT-4, Jurkat, or HeLa) in RIPA buffer supplemented with protease inhibitors.[19] Determine the protein concentration using a BCA assay.

  • Electrophoresis: Mix 20-30 µg of protein lysate with Laemmli sample buffer and boil for 5 minutes. Load samples onto an SDS-PAGE gel (7.5% is suitable for a 150 kDa protein).

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Dilute the sc-365209 antibody to 1:200 - 1:1000 in the blocking buffer. Incubate the membrane overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-mouse secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal.

Immunohistochemistry (IHC) Protocol for sc-365209
  • Deparaffinization and Rehydration: Deparaffinize formalin-fixed, paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.[20]

  • Antigen Retrieval: Perform heat-induced antigen retrieval using 10 mM sodium citrate buffer (pH 6.0) for 20-30 minutes.[1][21] Allow slides to cool to room temperature.

  • Quenching Endogenous Peroxidase: Incubate sections in 0.3% H2O2 in methanol (B129727) for 30 minutes to block endogenous peroxidase activity.[16]

  • Blocking: Block non-specific binding by incubating sections with 10% normal goat serum in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the sc-365209 antibody to 1:100 - 1:500 in the blocking buffer. Apply to sections and incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash slides three times for 5 minutes each in PBS.

  • Secondary Antibody Incubation: Apply a biotinylated goat anti-mouse secondary antibody for 30 minutes, followed by an avidin-biotin-HRP complex for 30 minutes.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Visualize the signal using a DAB substrate kit.

  • Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.[20]

Immunoprecipitation (IP) Protocol for sc-365209
  • Cell Lysis: Lyse approximately 1x10^7 cells in 1 ml of ice-cold, non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease inhibitors.

  • Pre-clearing (Optional but Recommended): Add 20 µl of protein A/G agarose bead slurry to the cell lysate and incubate for 30-60 minutes at 4°C with gentle rotation. Centrifuge and transfer the supernatant to a new tube.[22]

  • Immunoprecipitation: Add 1-2 µg of sc-365209 antibody to the pre-cleared lysate and incubate for 2 hours to overnight at 4°C with gentle rotation.

  • Capture: Add 20-30 µl of protein A/G agarose bead slurry and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash three to five times with 1 ml of cold lysis buffer.

  • Elution: Resuspend the beads in 2X Laemmli sample buffer and boil for 5 minutes to elute the immunoprecipitated proteins. The samples are now ready for Western Blot analysis.

Visualizations

Integrin α4 Signaling Pathway

Integrin α4, as part of VLA-4 (α4β1), binds to ligands such as VCAM-1 and fibronectin. This binding triggers intracellular signaling cascades that regulate cell adhesion, migration, and proliferation. Key downstream effectors include Focal Adhesion Kinase (FAK), Src, and the PI3K/Akt pathway.

Integrin_Signaling cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling VCAM1 VCAM-1 Integrin Integrin α4β1 (VLA-4) VCAM1->Integrin Fibronectin Fibronectin Fibronectin->Integrin FAK FAK Integrin->FAK Src Src FAK->Src PI3K PI3K FAK->PI3K CellResponse Cell Adhesion Migration Proliferation Src->CellResponse Akt Akt PI3K->Akt Akt->CellResponse

Caption: Simplified Integrin α4 signaling pathway.

Experimental Workflow: Optimizing Blocking Conditions

This workflow outlines a logical approach to troubleshooting and optimizing blocking conditions for your experiments with the sc-365209 antibody.

Blocking_Optimization_Workflow Start Start: High Background Issue BlockingAgent Change Blocking Agent (e.g., Milk to BSA) Start->BlockingAgent Concentration Optimize Blocking Agent Concentration (e.g., 3%, 5%, 7%) BlockingAgent->Concentration TimeTemp Optimize Blocking Time and Temperature (e.g., 1hr RT vs. O/N 4°C) Concentration->TimeTemp Washing Increase Wash Steps (Number and Duration) TimeTemp->Washing AntibodyTitration Titrate Primary and Secondary Antibodies Washing->AntibodyTitration End Optimized Protocol: Low Background AntibodyTitration->End

Caption: Workflow for optimizing blocking conditions.

References

Technical Support Center: Troubleshooting Non-specific Bands in Western Blot with Anti-ITGA4 Antibody

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting non-specific bands when performing Western Blotting with an anti-ITGA4 antibody.

Frequently Asked Questions (FAQs)

Q1: What is ITGA4 and why is it challenging for Western Blotting?

Integrin Subunit Alpha 4 (ITGA4), also known as CD49d, is a transmembrane protein that forms heterodimers with integrin beta 1 (VLA-4) or beta 7. These integrins play crucial roles in cell adhesion, migration, and signaling.[1][2] Challenges in Western Blotting for ITGA4 can arise from its multiple isoforms, potential for post-translational modifications, and the complexity of tissue-specific expression.[1][3][4]

Q2: What are the common causes of non-specific bands in a Western Blot?

Non-specific bands in Western Blotting can be attributed to several factors, including:

  • Antibody Concentration: Both primary and secondary antibody concentrations being too high can lead to off-target binding.[5][6][7]

  • Inadequate Blocking: Incomplete blocking of the membrane allows for non-specific antibody binding to the membrane itself.[8][9]

  • Insufficient Washing: Inadequate washing fails to remove unbound or weakly bound antibodies, resulting in background noise and non-specific bands.[5][7][10]

  • Sample Quality: Protein degradation in the sample can produce smaller, non-specific bands.[6][8] The use of fresh lysates and protease inhibitors is crucial.[6][8]

  • Cross-reactivity: The primary or secondary antibodies may cross-react with other proteins in the lysate that share similar epitopes.[11]

  • Post-Translational Modifications (PTMs): ITGA4 can undergo various PTMs such as glycosylation and phosphorylation, which can alter its molecular weight and lead to the appearance of multiple bands.[3][4][12]

Q3: My anti-ITGA4 antibody is showing multiple bands. What could be the reason?

Observing multiple bands when probing for ITGA4 can be due to several biological and technical reasons:

  • Protein Isoforms: The ITGA4 gene can produce different protein isoforms through alternative splicing, which may have different molecular weights.[1][4]

  • Post-Translational Modifications (PTMs): As mentioned, PTMs like glycosylation can significantly increase the apparent molecular weight of ITGA4 on an SDS-PAGE gel.[3][4]

  • Protein Degradation: Proteases in your sample can cleave ITGA4, resulting in bands at lower molecular weights.[6][11] Always use fresh samples and protease inhibitors.[8]

  • Dimers or Multimers: Incomplete denaturation of the sample can lead to the formation of dimers or larger protein complexes that will appear as higher molecular weight bands.[11]

  • Antibody Specificity: The antibody may be recognizing other proteins with similar epitopes.[11] Using a different antibody or performing a peptide competition assay can help verify specificity.

Troubleshooting Guide

This section provides a structured approach to resolving common issues with non-specific bands when using an anti-ITGA4 antibody.

Problem 1: High Background Across the Entire Blot

High background can obscure your specific signal. Here are some common causes and solutions:

Potential Cause Recommended Solution Experimental Protocol
Insufficient Blocking Increase blocking time or the concentration of the blocking agent. Try a different blocking agent (e.g., switch from non-fat dry milk to BSA, or vice versa).[7][8][9][10] For phosphorylated proteins, BSA is generally preferred over milk.Blocking Optimization: Incubate the membrane in blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[7]
Antibody Concentration Too High Titrate the primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background.[5][7]Antibody Titration: Perform a dot blot or a series of Western Blots with decreasing concentrations of the primary antibody (e.g., 1:1000, 1:2000, 1:5000) while keeping the secondary antibody concentration constant. Then, optimize the secondary antibody concentration.
Inadequate Washing Increase the number and/or duration of wash steps.[5][7][10] Ensure the volume of wash buffer is sufficient to fully submerge the membrane.Washing Protocol: After primary and secondary antibody incubations, wash the membrane 3-5 times for 5-10 minutes each with a sufficient volume of wash buffer (e.g., TBST) with gentle agitation.[7]
Membrane Drying Out Ensure the membrane remains wet throughout the entire Western Blotting process.[5][8][13]Wet Transfer and Incubation: Use sufficient buffer during transfer and incubations to prevent any part of the membrane from drying.
Problem 2: Discrete, Non-specific Bands

The presence of distinct, unwanted bands can be addressed by optimizing several experimental parameters.

Potential Cause Recommended Solution Experimental Protocol
Primary Antibody Concentration Too High Decrease the concentration of the primary antibody.[6]Antibody Dilution Series: Prepare a series of dilutions for your anti-ITGA4 antibody (e.g., 1:1000, 1:2500, 1:5000, 1:10000) in blocking buffer and test each dilution.
Secondary Antibody Cross-Reactivity Use a pre-adsorbed secondary antibody to minimize cross-reactivity. Perform a control with only the secondary antibody to check for non-specific binding.[8][11]Secondary Antibody Control: Run a lane with your protein lysate and follow the entire Western Blot protocol, but omit the primary antibody incubation step. If bands appear, your secondary antibody is binding non-specifically.
Sample Preparation Issues Ensure complete denaturation of the sample by boiling in sample buffer. Always add protease and phosphatase inhibitors to your lysis buffer.[6][8]Sample Preparation Protocol: Add 4X Laemmli sample buffer to your protein lysate, boil at 95-100°C for 5-10 minutes, and then centrifuge briefly before loading onto the gel.[8]
Protein Overload Reduce the amount of total protein loaded per lane.[6][13][14] For cell lysates, aim for 20-30 µg per well.[6]Protein Quantification: Accurately determine the protein concentration of your lysates using a standard protein assay (e.g., BCA or Bradford assay) before preparing your samples for loading.

Experimental Workflows and Signaling Pathways

Troubleshooting Workflow for Non-specific Bands

This workflow provides a logical sequence of steps to diagnose and resolve issues with non-specific bands in your Western Blot.

G Troubleshooting Workflow for Non-specific Bands start Non-specific Bands Observed check_background High Background or Discrete Bands? start->check_background high_bg High Background check_background->high_bg High Background discrete_bands Discrete Bands check_background->discrete_bands Discrete Bands optimize_blocking Optimize Blocking (Time, Agent, Concentration) high_bg->optimize_blocking titrate_antibodies Titrate Primary & Secondary Antibodies discrete_bands->titrate_antibodies optimize_washing Optimize Washing (Number, Duration) optimize_blocking->optimize_washing optimize_washing->titrate_antibodies secondary_control Run Secondary-only Control titrate_antibodies->secondary_control resolved Problem Resolved titrate_antibodies->resolved check_sample_prep Review Sample Preparation (Protease Inhibitors, Denaturation) secondary_control->check_sample_prep reduce_protein_load Reduce Protein Load check_sample_prep->reduce_protein_load new_antibody Consider a Different Primary Antibody reduce_protein_load->new_antibody new_antibody->resolved

Caption: A flowchart outlining the systematic steps for troubleshooting non-specific bands in Western Blotting.

Simplified ITGA4 Signaling Pathway

Integrin alpha 4 (ITGA4), in complex with beta 1 or beta 7, mediates cell adhesion by binding to ligands such as VCAM-1 and fibronectin. This interaction triggers downstream signaling cascades that influence cell migration, proliferation, and survival.

G Simplified ITGA4 Signaling ligand VCAM-1 / Fibronectin itga4_complex ITGA4/β1 or ITGA4/β7 (Integrin Receptor) ligand->itga4_complex Binds to paxillin Paxillin itga4_complex->paxillin Activates downstream Downstream Signaling (e.g., FAK, Src) paxillin->downstream cellular_response Cellular Response (Adhesion, Migration, Proliferation) downstream->cellular_response

References

Technical Support Center: Troubleshooting sc-365209 in Mouse Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the sc-365209 antibody in mouse tissue experiments.

FAQs: Addressing Common Issues with sc-365209 in Mouse Tissue

Q1: Why is my sc-365209 antibody not showing a signal in mouse tissue?

A1: The primary reason is likely a lack of cross-reactivity. The sc-365209 antibody was raised against amino acids 796-1005 of human Integrin α4 and is recommended for the detection of Integrin α4 of human origin.[1][2] While there is some homology between human and mouse Integrin α4, it is often insufficient for strong and reliable binding of an antibody developed against a human protein. A sequence alignment of the epitope region reveals differences between the human and mouse proteins, which can explain the lack of signal.

Q2: Can I optimize my protocol to make sc-365209 work in mouse tissue?

A2: While protocol optimization is always recommended, it is unlikely to overcome a fundamental lack of cross-reactivity. If the antibody cannot recognize the mouse protein epitope, adjustments to incubation times, concentrations, or antigen retrieval methods will not generate a specific signal. It is more effective to switch to an antibody validated for use in mouse tissue.

Q3: The datasheet for sc-365209 doesn't list mouse as a tested species. What does this mean?

A3: When a datasheet does not list a particular species, it usually means the antibody has not been tested or was found not to be reactive with that species. For sc-365209, the recommendation is for the detection of the human protein, indicating that its use in other species, such as mouse, is not supported.[1][2]

Q4: I see a faint band or weak staining. Could this be a real signal?

A4: It is possible, but it is more likely to be non-specific background staining, especially when using a mouse monoclonal antibody on mouse tissue. This phenomenon, known as "mouse-on-mouse" staining, occurs when the secondary anti-mouse antibody binds to endogenous immunoglobulins in the mouse tissue, leading to a false positive signal. Without proper controls, it is difficult to distinguish a weak specific signal from background noise.

Q5: What are the essential controls to run when troubleshooting this antibody?

A5:

  • Positive Control: Human cell or tissue lysate known to express Integrin α4 (e.g., Jurkat or MOLT-4 whole cell lysate). This will confirm the antibody is active.

  • Negative Control: A secondary antibody-only control (omitting the primary antibody) to assess background from the secondary antibody.

  • Isotype Control: A mouse IgG2b isotype control at the same concentration as the primary antibody to determine non-specific binding of the immunoglobulin.

  • Knockout/Knockdown Validation: The gold standard is to use tissue from an Integrin α4 knockout mouse. A true specific antibody will show no signal in the knockout tissue.

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot issues with the sc-365209 antibody in mouse tissue.

Table 1: Summary of Troubleshooting Steps
Problem Potential Cause Recommended Solution
No Signal Lack of cross-reactivity with mouse Integrin α4.1. Confirm antibody viability with a human positive control. 2. Perform a sequence alignment of the epitope region. 3. Switch to an antibody validated for mouse tissue.
Low or no expression of Integrin α4 in the target tissue.Verify Integrin α4 expression in your specific mouse tissue using resources like the Gene Expression Omnibus (GEO) or by RT-PCR.
Suboptimal experimental protocol.Review and optimize your protocol for antibody dilution, incubation time, and antigen retrieval.
Weak Signal / High Background "Mouse-on-mouse" staining.1. Use a specialized mouse-on-mouse blocking and detection kit. 2. Consider using a primary antibody from a different host species (e.g., rabbit). 3. Use a directly conjugated primary antibody to eliminate the need for a secondary antibody.
Non-specific antibody binding.1. Increase the stringency of your wash steps. 2. Optimize the blocking step with appropriate serum. 3. Titrate the primary antibody to find the optimal concentration.

Experimental Protocols

Protocol 1: Verification of sc-365209 with a Human Positive Control (Western Blot)
  • Sample Preparation: Prepare lysates from a human cell line known to express Integrin α4 (e.g., Jurkat, MOLT-4).

  • Gel Electrophoresis: Separate 20-30 µg of protein lysate on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibody Incubation: Incubate the membrane with sc-365209 antibody diluted in blocking buffer (e.g., 1:1000) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated anti-mouse secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Protocol 2: Immunohistochemistry (IHC) with a Mouse-on-Mouse Blocking Protocol

This protocol is for situations where a mouse monoclonal antibody must be used on mouse tissue.

  • Deparaffinization and Rehydration: Deparaffinize and rehydrate formalin-fixed paraffin-embedded tissue sections.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).

  • Endogenous Peroxidase Quenching: Incubate sections in 3% hydrogen peroxide to block endogenous peroxidase activity.

  • Mouse-on-Mouse Blocking:

    • Incubate sections with a mouse IgG blocking reagent for 1 hour. This step is crucial to block endogenous mouse immunoglobulins.

  • Primary Antibody Incubation: Incubate with the primary antibody at the optimized dilution overnight at 4°C.

  • Detection: Use a polymer-based detection system designed for mouse-on-mouse IHC to minimize background.

  • Chromogen and Counterstain: Develop with a suitable chromogen (e.g., DAB) and counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

Signaling Pathways and Workflows

Integrin α4 Signaling Pathway

Integrin α4, primarily as part of the α4β1 (VLA-4) and α4β7 heterodimers, plays a crucial role in cell adhesion, particularly in leukocyte trafficking. Upon binding to its ligands, such as VCAM-1 on endothelial cells or fibronectin in the extracellular matrix, it initiates intracellular signaling cascades that regulate cell migration, proliferation, and survival.

Integrin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VCAM1 VCAM-1 / Fibronectin Integrin_a4b1 Integrin α4β1 VCAM1->Integrin_a4b1 Ligand Binding FAK FAK Integrin_a4b1->FAK Activation Src Src FAK->Src PI3K PI3K Src->PI3K ERK ERK Src->ERK Akt Akt PI3K->Akt Cell_Response Cell Migration, Proliferation, Survival Akt->Cell_Response ERK->Cell_Response

Caption: A simplified diagram of the Integrin α4 signaling pathway.

Troubleshooting Workflow for sc-365209 in Mouse Tissue

This workflow provides a logical sequence of steps to diagnose the issue with sc-365209 in mouse tissue.

Troubleshooting_Workflow Start Start: sc-365209 not working in mouse tissue Check_Datasheet 1. Review Datasheet: - Recommended for human origin - Mouse not listed as reactive Start->Check_Datasheet Positive_Control 2. Test on Human Positive Control Check_Datasheet->Positive_Control Signal Signal Present Positive_Control->Signal Yes No_Signal No Signal Positive_Control->No_Signal No Cross_Reactivity_Issue Issue is likely cross-reactivity. Signal->Cross_Reactivity_Issue Antibody_Issue Antibody may be inactive. Contact technical support. No_Signal->Antibody_Issue MOM_Staining 3. Consider Mouse-on-Mouse (MOM) Staining Issues Cross_Reactivity_Issue->MOM_Staining High_Background High Background with secondary only control? MOM_Staining->High_Background Yes Final_Recommendation 4. Final Recommendation: Use an antibody validated for mouse tissue. MOM_Staining->Final_Recommendation No Signal or Continued Issues Implement_MOM_Protocol Implement MOM protocol: - Use F(ab) blocker - Use polymer detection system High_Background->Implement_MOM_Protocol Implement_MOM_Protocol->Final_Recommendation

Caption: A decision tree for troubleshooting the sc-365209 antibody in mouse tissue.

References

Technical Support Center: sc-365209 (Integrin α4 Antibody)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the successful use of the sc-365209 (Integrin α4 (A-7)) antibody.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for the sc-365209 antibody?

The sc-365209 antibody should be stored at 4°C. It is critical that you DO NOT FREEZE this antibody.[1] Freezing can lead to denaturation and loss of activity. The antibody is stable for one year from the date of shipment when stored under these recommended conditions.[1]

Q2: What is the formulation of the sc-365209 antibody?

Each vial of sc-365209 contains 200 µg of mouse monoclonal IgG2b kappa light chain in 1.0 ml of a solution containing Phosphate Buffered Saline (PBS), less than 0.1% sodium azide (B81097) as a preservative, and 0.1% gelatin to stabilize the antibody.[1]

Q3: In which applications has the sc-365209 antibody been validated?

The Integrin α4 (A-7) antibody is recommended for the detection of Integrin α4 of human origin in the following applications: Western Blotting (WB), Immunoprecipitation (IP), Immunofluorescence (IF), Immunohistochemistry (including paraffin-embedded sections) (IHC(P)), and solid-phase ELISA.[1][2]

Q4: What are the suggested starting dilutions for each application?

The manufacturer provides recommended starting dilutions, which should be optimized for your specific experimental conditions.

ApplicationStarting DilutionDilution Range
Western Blotting (WB)1:1001:100 - 1:1000
Immunoprecipitation (IP)1-2 µg per 100-500 µg of total protein-
Immunofluorescence (IF)1:501:50 - 1:500
Immunohistochemistry (IHC(P))1:501:50 - 1:500
Solid Phase ELISA1:301:30 - 1:3000

Q5: Are there any recommended positive controls for this antibody?

Yes, the following cell lysates are recommended as positive controls for Western Blotting: MOLT-4, Jurkat, or HeLa whole cell lysates.[1]

Q6: Is antigen retrieval necessary for IHC(P) with sc-365209?

Yes, for immunohistochemical staining of paraffin-embedded tissues, it is recommended to perform antigen retrieval using a sodium citrate (B86180) buffer (pH 6.0) with heat treatment.[3][4]

Storage and Stability Summary

ParameterSpecificationSource
Storage Temperature 4°C[1]
Freezing DO NOT FREEZE [1]
Short-term Stability Stable for one year from shipment date at 4°C[1]
Long-term Storage Store at 4°C as provided[1]
Formulation 200 µg/ml in PBS with < 0.1% sodium azide and 0.1% gelatin[1]

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments using the sc-365209 antibody.

High Background Staining
Possible Cause Recommended Solution
Primary antibody concentration too high Decrease the concentration of the sc-365209 antibody. Titrate the antibody to find the optimal concentration that provides a strong signal with minimal background.
Insufficient blocking Increase the blocking time or try a different blocking agent. Common blocking agents include 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST or PBST.
Inadequate washing Increase the number and/or duration of wash steps to more effectively remove unbound antibodies.
Non-specific binding of secondary antibody Run a control experiment without the primary antibody to check for non-specific binding of the secondary antibody. If background is observed, consider using a pre-adsorbed secondary antibody.
Weak or No Signal
Possible Cause Recommended Solution
Improper antibody storage Confirm that the antibody has been stored at 4°C and has not been frozen. Antibody activity may be compromised if storage conditions are not met.
Insufficient primary antibody Increase the concentration of the sc-365209 antibody or increase the incubation time to allow for more effective binding.
Low target protein expression Ensure that the cell lines or tissues being used express Integrin α4. Use the recommended positive controls (e.g., MOLT-4, Jurkat, or HeLa cell lysates) to verify the experimental setup.
Antigen retrieval issues (IHC) For IHC(P), ensure that antigen retrieval has been performed effectively using heat and sodium citrate buffer (pH 6.0) as recommended.[3][4]
Inactive secondary antibody or detection reagents Verify the activity of the secondary antibody and detection reagents using appropriate controls.
Non-Specific Bands (Western Blot)
Possible Cause Recommended Solution
Primary antibody concentration too high Reduce the concentration of the sc-365209 antibody.
Protein degradation Prepare fresh cell or tissue lysates using protease inhibitors to prevent protein degradation.
Post-translational modifications The target protein may have various post-translational modifications that can result in bands of different molecular weights.

Experimental Protocols & Visualizations

General Integrin Signaling Pathway

Integrins are cell surface receptors that mediate cell-matrix and cell-cell adhesion. Upon ligand binding, they trigger intracellular signaling cascades that influence cell proliferation, survival, and migration.

IntegrinSignaling ExtracellularMatrix Extracellular Matrix (e.g., Fibronectin) Integrin Integrin α4β1/α4β7 (sc-365209 target) ExtracellularMatrix->Integrin Binding Talin Talin Integrin->Talin Activation FAK FAK Integrin->FAK Talin->FAK Src Src FAK->Src PI3K PI3K Src->PI3K Akt Akt PI3K->Akt CellularResponse Cellular Response (Adhesion, Migration, Proliferation) Akt->CellularResponse

Caption: Simplified Integrin α4 signaling pathway.

Immunohistochemistry (IHC-P) Workflow

A typical workflow for staining paraffin-embedded tissue sections with the sc-365209 antibody.

IHCWorkflow Start Start: Paraffin-Embedded Tissue Section Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization AntigenRetrieval Antigen Retrieval (Citrate Buffer, pH 6.0 + Heat) Deparaffinization->AntigenRetrieval Blocking Blocking (e.g., 5% BSA) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (sc-365209) Blocking->PrimaryAb Washing1 Wash Steps PrimaryAb->Washing1 SecondaryAb Secondary Antibody Incubation Washing1->SecondaryAb Washing2 Wash Steps SecondaryAb->Washing2 Detection Detection (e.g., HRP-DAB) Washing2->Detection Counterstain Counterstaining (e.g., Hematoxylin) Detection->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration End Microscopy Analysis Dehydration->End

Caption: Immunohistochemistry workflow for sc-365209.

Troubleshooting Logic Flow

A logical approach to troubleshooting common experimental issues.

TroubleshootingFlow Problem Unexpected Result? CheckStorage Antibody Stored at 4°C? Problem->CheckStorage CheckProtocol Followed Recommended Protocol? CheckStorage->CheckProtocol Yes ContactSupport Contact Technical Support CheckStorage->ContactSupport No (Frozen) CheckControls Positive Controls Working? CheckProtocol->CheckControls Yes Optimize Optimize Antibody Concentration CheckProtocol->Optimize No CheckReagents Reagents Fresh & Validated? CheckControls->CheckReagents Yes CheckControls->Optimize No CheckReagents->Optimize Yes CheckReagents->ContactSupport No

Caption: Logical flow for troubleshooting antibody issues.

References

Technical Support Center: Selecting a Secondary Antibody for sc-365209

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on choosing the appropriate secondary antibody for use with the primary antibody sc-365209.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of the primary antibody sc-365209 that I need to know to select a secondary antibody?

To select a compatible secondary antibody, you must know the host species and the isotype of the primary antibody. The sc-365209 antibody is a mouse monoclonal IgG2b, kappa light chain .[1][2][3] This means you will need a secondary antibody that specifically recognizes mouse IgG2b.

Q2: What is the correct host species for a secondary antibody to be used with sc-365209?

The host species of the secondary antibody must be different from the host species of the primary antibody to avoid cross-reactivity.[4] Since sc-365209 is a mouse monoclonal antibody, you should choose a secondary antibody raised in a different species, such as goat, donkey, or rabbit. A common choice would be a goat anti-mouse or a donkey anti-mouse secondary antibody.[5][4]

Q3: What isotype-specific secondary antibody should I choose for sc-365209?

Since sc-365209 is a mouse IgG2b isotype, the ideal secondary antibody is one that specifically targets the IgG2b subclass. This will ensure high specificity and reduce the likelihood of the secondary antibody binding to other mouse IgG subclasses if they are present in your sample. An anti-Mouse IgG2b secondary antibody is recommended.[6][7][8]

Q4: When should I use a pre-adsorbed (cross-adsorbed) secondary antibody?

Pre-adsorbed secondary antibodies are recommended to reduce non-specific background staining, especially when working with tissues or cells that may contain endogenous immunoglobulins. This process involves passing the secondary antibody over a column containing immobilized serum proteins from potentially cross-reactive species. For example, if you are working with human tissues, using a secondary antibody that has been pre-adsorbed against human serum or human IgG is advisable.

Q5: What is the difference between whole IgG and F(ab')2 fragment secondary antibodies, and which one should I choose?

Whole IgG secondary antibodies contain both the antigen-binding (Fab) region and the Fc region. F(ab')2 fragments have the Fc region removed. If you are working with cells or tissues that have Fc receptors (e.g., spleen, lymph nodes, or peripheral blood), using an F(ab')2 fragment secondary antibody can prevent non-specific binding of the secondary antibody to these receptors, thus reducing background staining.[4]

Q6: How do I choose the right conjugate for my secondary antibody?

The choice of conjugate depends on your experimental application and detection method.[1][3]

  • Enzyme conjugates like Horseradish Peroxidase (HRP) and Alkaline Phosphatase (AP) are commonly used for colorimetric or chemiluminescent detection in applications like ELISA and Western blotting.[5][4]

  • Fluorescent conjugates such as Alexa Fluor dyes, FITC, or PE are used for fluorescence-based detection in applications like immunofluorescence, immunohistochemistry, and flow cytometry.[1][9]

  • Biotin conjugates can be used with streptavidin-HRP or streptavidin-fluorophore complexes for signal amplification, which is particularly useful for detecting low-abundance proteins.

Secondary Antibody Selection Guide for sc-365209

The following table summarizes the key considerations and provides recommendations for selecting a secondary antibody to be used with the primary antibody sc-365209 (Mouse IgG2b).

FeatureRecommendation for sc-365209Rationale
Host Species Anti-MouseThe secondary antibody must recognize the host species of the primary antibody.
Raised in Goat, Donkey, Rabbit, etc.The host of the secondary antibody must be different from the primary to prevent self-recognition.
Isotype Specificity Anti-IgG2bFor highest specificity, the secondary should target the specific subclass of the primary antibody.
Cross-Adsorption Dependent on sampleRecommended if the sample contains endogenous immunoglobulins from other species to minimize background.
Format Whole IgG or F(ab')2 fragmentUse F(ab')2 fragments for samples rich in Fc receptors to reduce non-specific binding.
Conjugate Application-dependentChoose based on the detection method (e.g., HRP for Western Blot, Alexa Fluor for Immunofluorescence).

Troubleshooting Guide

Problem: High background or non-specific staining.

  • Possible Cause: The concentration of the primary or secondary antibody may be too high.[10]

    • Solution: Titrate your primary and secondary antibodies to determine the optimal concentration.

  • Possible Cause: The secondary antibody may be cross-reacting with other proteins in your sample.[11]

    • Solution: Use a pre-adsorbed secondary antibody. Consider increasing the blocking time or changing the blocking agent.[10]

  • Possible Cause: Non-specific binding of the secondary antibody to Fc receptors on cells.

    • Solution: Use an F(ab')2 fragment secondary antibody.

  • Possible Cause: The secondary antibody is not specific enough.

    • Solution: Run a "secondary antibody only" control (omitting the primary antibody) to check for non-specific binding of the secondary.[12]

Problem: Weak or no signal.

  • Possible Cause: The primary and secondary antibodies are incompatible.[10]

    • Solution: Ensure your secondary antibody is an anti-mouse antibody that recognizes the IgG2b isotype.

  • Possible Cause: The concentration of the primary or secondary antibody is too low.

    • Solution: Increase the concentration of the primary and/or secondary antibody, or increase the incubation time.[10]

  • Possible Cause: The chosen conjugate is not suitable for the detection method.

    • Solution: Verify that your detection reagents are compatible with the secondary antibody conjugate and are not expired.

Experimental Workflow & Signaling Pathway Visualization

The following diagram illustrates the logical workflow for selecting the appropriate secondary antibody for the primary antibody sc-365209.

Secondary_Antibody_Selection A Primary Antibody: sc-365209 B Host: Mouse Isotype: IgG2b A->B C Choose Secondary Antibody Host Species B->C D Anti-Mouse C->D E Choose Secondary Antibody Isotype Specificity D->E F Anti-Mouse IgG2b E->F G Consider Sample Type F->G H Tissue/Cells with Fc Receptors? G->H K Potential for Cross-Reactivity? G->K I Use F(ab')2 Fragment H->I Yes J Use Whole IgG H->J No N Select Conjugate (HRP, Fluorophore, etc.) I->N J->N L Use Pre-adsorbed Secondary K->L Yes M Non-adsorbed Secondary is an option K->M No L->N M->N O Final Secondary Antibody N->O

Caption: Workflow for selecting a secondary antibody for sc-365209.

References

Technical Support Center: Integrin alpha 4 (A-7) Antibody

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and troubleshooting of the Integrin alpha 4 (A-7) antibody.

Frequently Asked Questions (FAQs)

Q1: What is the Integrin alpha 4 (A-7) antibody and what are its primary applications?

The Integrin alpha 4 (A-7) antibody is a mouse monoclonal antibody (IgG2b κ) designed for the detection of Integrin alpha 4 (also known as CD49d).[1] It is raised against amino acids 796-1005 near the C-terminus of human Integrin α4.[1][2] This antibody is recommended for a variety of immunoassays, including Western Blotting (WB), Immunoprecipitation (IP), Immunofluorescence (IF), Immunohistochemistry (IHC) on paraffin-embedded sections (IHC(P)), and ELISA.[1]

Q2: What is the known species cross-reactivity of the Integrin alpha 4 (A-7) antibody?

The Integrin alpha 4 (A-7) antibody is specifically recommended for the detection of Integrin alpha 4 of human origin.[1] While the immunogen sequence may have homology with integrin alpha 4 from other species, cross-reactivity with non-human species has not been explicitly validated by the manufacturer for this specific clone. Other anti-integrin alpha 4 antibodies are available that have been validated for use with mouse and rat samples. Users should validate the A-7 antibody for their specific species of interest.

Q3: What are the expected molecular weights of Integrin alpha 4 in a Western Blot?

In a Western Blot analysis, Integrin alpha 4 can appear at several molecular weights. The mature, full-length protein is typically observed at approximately 150 kDa.[3] A precursor form may be detected at around 140 kDa, and a cleaved C-terminal fragment can sometimes be seen at 70 kDa.[3] Under non-reducing conditions, a band at 180 kDa may also be present.[3]

Q4: Is antigen retrieval recommended for Immunohistochemistry (IHC) with this antibody?

Yes, for immunohistochemical staining of formalin-fixed, paraffin-embedded tissues, it is recommended to perform heat-induced antigen retrieval. A common method is to use a sodium citrate (B86180) buffer (pH 6.0) and apply heat.

Q5: What is the subcellular localization of Integrin alpha 4?

Integrin alpha 4 is a transmembrane protein and is primarily localized to the cell membrane.

Data Presentation

Table 1: General Characteristics of Integrin alpha 4 (A-7) Antibody

CharacteristicDescription
Product Name Integrin α4/ITGA4/CD49d Antibody (A-7)
Catalog Number sc-365209
Host Species Mouse
Clonality Monoclonal
Isotype IgG2b κ
Immunogen Amino acids 796-1005 of human Integrin α4
Purification Protein A/G purification
Recommended Applications WB, IP, IF, IHC(P), ELISA
Species Reactivity Human

Table 2: Recommended Starting Dilutions

ApplicationStarting DilutionDilution Range
Western Blotting (WB)1:1001:100-1:1000
Immunoprecipitation (IP)1-2 µg per 100-500 µg of total protein-
Immunofluorescence (IF)1:501:50-1:500
Immunohistochemistry (IHC-P)1:501:50-1:500
ELISA1:301:30-1:3000

Note: Optimal dilutions should be determined empirically by the end-user.

Quantitative Data:

Publicly available quantitative data, such as binding affinity (Kd) or IC50 values for the Integrin alpha 4 (A-7) antibody, is limited. Researchers are advised to perform their own titration experiments to determine the optimal antibody concentration for their specific application and experimental conditions.

Experimental Protocols

Detailed Western Blotting Protocol
  • Sample Preparation:

    • Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Gel Electrophoresis:

    • Load 20-40 µg of total protein per lane onto an SDS-PAGE gel (7.5% acrylamide (B121943) is recommended).

    • Include a molecular weight marker in one lane.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 3% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the Integrin alpha 4 (A-7) antibody in the blocking buffer to the desired concentration (starting at 1:100).

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system.

Detailed Immunohistochemistry (IHC-P) Protocol
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 5 minutes each).

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced antigen retrieval by immersing the slides in a sodium citrate buffer (10 mM, pH 6.0) and heating in a water bath or pressure cooker.

    • Allow the slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate the slides with 3% hydrogen peroxide in methanol (B129727) for 15 minutes to block endogenous peroxidase activity.

    • Wash with PBS.

  • Blocking:

    • Block non-specific binding by incubating the slides with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the Integrin alpha 4 (A-7) antibody in the blocking solution (starting at 1:50).

    • Apply the diluted antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the slides three times with PBS.

  • Secondary Antibody Incubation:

    • Incubate with an HRP-conjugated anti-mouse IgG secondary antibody for 1 hour at room temperature.

  • Washing:

    • Wash the slides three times with PBS.

  • Detection:

    • Apply a DAB (3,3'-Diaminobenzidine) substrate and incubate until the desired color intensity is reached.

    • Rinse with distilled water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Troubleshooting Guides

Table 3: Western Blotting Troubleshooting

IssuePossible CauseSuggested Solution
No Signal or Weak Signal Insufficient protein loadedIncrease the amount of protein loaded per lane.
Low antibody concentrationIncrease the primary or secondary antibody concentration or incubation time.
Inefficient protein transferConfirm transfer with Ponceau S staining. Optimize transfer time and voltage.
Inactive secondary antibody or ECL substrateUse fresh reagents.
High Background High antibody concentrationDecrease the primary or secondary antibody concentration.
Insufficient blockingIncrease blocking time or use a different blocking agent (e.g., BSA instead of milk).
Inadequate washingIncrease the number and duration of wash steps.
Non-specific Bands Antibody cross-reactivityUse a more specific blocking buffer. Ensure the purity of the protein sample.
Protein degradationUse fresh samples and add protease inhibitors to the lysis buffer.
Too much protein loadedReduce the amount of protein loaded per lane.

Table 4: Immunohistochemistry (IHC) Troubleshooting

IssuePossible CauseSuggested Solution
No Staining or Weak Staining Incorrect primary antibody dilutionOptimize the antibody concentration through titration.
Inadequate antigen retrievalOptimize the antigen retrieval method (time, temperature, buffer pH).
Primary antibody not compatible with fixed tissueTest the antibody on frozen sections or use a different fixation method.
High Background Non-specific antibody bindingIncrease blocking time and use serum from the same species as the secondary antibody.
Endogenous peroxidase activityEnsure the peroxidase blocking step is performed correctly.
High primary antibody concentrationReduce the concentration of the primary antibody.
Tissue Damage Harsh antigen retrievalReduce the heating time or temperature during antigen retrieval.
Excessive washingHandle slides gently during wash steps.

Visualizations

Integrin_Alpha_4_Signaling_Pathway Ligand Ligand (e.g., VCAM-1, Fibronectin) Integrin_a4b1 Integrin α4β1 Ligand->Integrin_a4b1 Binds FAK FAK Integrin_a4b1->FAK Activates Src Src FAK->Src Activates PI3K PI3K FAK->PI3K Activates Cell_Adhesion Cell Adhesion FAK->Cell_Adhesion Src->FAK Phosphorylates Rac1 Rac1 Src->Rac1 Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival Akt->Cell_Survival PAK PAK Rac1->PAK Activates Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Rac1->Cytoskeletal_Rearrangement Cell_Migration Cell Migration PAK->Cell_Migration

Caption: Simplified signaling pathway of Integrin alpha 4.

Antibody_Validation_Workflow Start Start: Select Antibody Literature_Search Literature Search & Datasheet Review Start->Literature_Search WB_Validation Western Blot (WB) Validation Literature_Search->WB_Validation Positive_Control Positive Control (e.g., Overexpressing Lysate) WB_Validation->Positive_Control Test on Negative_Control Negative Control (e.g., Knockout/Knockdown Lysate) WB_Validation->Negative_Control Test on IHC_Validation Immunohistochemistry (IHC) Validation Negative_Control->IHC_Validation If specific in WB Tissue_Array Tissue Microarray Screening IHC_Validation->Tissue_Array Application_Specific_Validation Application-Specific Validation (e.g., IF, Flow) Tissue_Array->Application_Specific_Validation Validated Validated for Specific Application Application_Specific_Validation->Validated

Caption: General workflow for antibody validation.

References

Technical Support Center: Ponceau S Staining for ITGA4 Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Ponceau S staining for confirming protein transfer in ITGA4 Western Blot experiments.

Frequently Asked Questions (FAQs)

Q1: What is Ponceau S staining and why is it used in Western blotting?

A1: Ponceau S is a rapid and reversible staining method used to visualize protein bands on a Western blot membrane (e.g., nitrocellulose or PVDF) after the transfer step.[1][2][3] It is a negatively charged red dye that binds to the positively charged amino groups and non-polar regions of proteins.[3][4] This allows for a quick visual confirmation of the efficiency and evenness of protein transfer from the gel to the membrane before proceeding with the more time-consuming immunodetection steps.[4]

Q2: Is Ponceau S staining compatible with downstream immunodetection for ITGA4?

A2: Yes, Ponceau S staining is reversible and generally does not interfere with subsequent antibody binding for immunodetection.[2][5] The stain can be completely washed off the membrane, leaving the proteins available for antibody probing.[4]

Q3: What is the typical concentration of a Ponceau S staining solution?

A3: A commonly used concentration for Ponceau S staining solution is 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid.[4] However, studies have shown that a range of concentrations from 0.001% to 2% Ponceau S in various acids can provide similar sensitivity for protein detection.[2]

Q4: Can Ponceau S staining be used for total protein normalization?

A4: Yes, Ponceau S staining is a widely accepted method for total protein normalization in Western blotting. It allows for the quantification of the total protein in each lane, which can then be used to normalize the signal of the target protein (ITGA4), correcting for inconsistencies in sample loading and transfer.

Experimental Protocols

Ponceau S Staining Solution Preparation (0.1% w/v in 5% v/v Acetic Acid)
  • Weigh 0.1 g of Ponceau S powder.

  • Dissolve the powder in approximately 90 mL of deionized water.

  • Add 5 mL of glacial acetic acid.

  • Adjust the final volume to 100 mL with deionized water.

  • Mix thoroughly until the powder is completely dissolved. Store the solution at room temperature.

Protocol for Ponceau S Staining of a Western Blot Membrane
  • After transferring the proteins from the gel to the membrane, briefly rinse the membrane in deionized water to remove any residual transfer buffer.[3]

  • Immerse the membrane in the Ponceau S staining solution and incubate for 5-10 minutes at room temperature with gentle agitation.[2][3]

  • Remove the staining solution (it can be reused) and wash the membrane with deionized water until the protein bands are clearly visible against a faint background.[2]

  • Image the stained membrane to document the transfer efficiency.

  • To destain, wash the membrane with several changes of TBST (Tris-Buffered Saline with 0.1% Tween 20) or 0.1 M NaOH until the red stain is completely gone.[3] The membrane is now ready for the blocking step of the Western blot protocol.

ITGA4 Western Blot Workflow with Ponceau S Staining

WesternBlotWorkflow cluster_prep Sample & Gel Prep cluster_electro Electrophoresis & Transfer cluster_stain Transfer Confirmation cluster_immuno Immunodetection SamplePrep Sample Preparation (Cell Lysis) Quant Protein Quantification SamplePrep->Quant Load Sample Loading Quant->Load SDSPAGE SDS-PAGE Load->SDSPAGE Transfer Protein Transfer (to PVDF/Nitrocellulose) SDSPAGE->Transfer PonceauS Ponceau S Staining Transfer->PonceauS Verify Transfer Wash Wash (Water) PonceauS->Wash Image Image Membrane Wash->Image Destain Destain (TBST) Image->Destain Block Blocking Destain->Block Proceed if successful PrimaryAb Primary Antibody (anti-ITGA4) Block->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Detection Signal Detection SecondaryAb->Detection

Workflow for ITGA4 Western Blot incorporating Ponceau S staining for transfer verification.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No bands are visible after Ponceau S staining. Failed Protein Transfer: Incorrect assembly of the transfer sandwich, depleted transfer buffer, or power supply issue.- Ensure the gel and membrane are in direct contact with no air bubbles.[6]- Use a pre-stained protein ladder to visually track transfer. If the ladder is not on the membrane, the transfer has likely failed.[6]- Check the power supply settings and buffer composition.
Low Protein Concentration: Insufficient amount of protein loaded onto the gel.- Quantify protein concentration before loading and ensure an adequate amount is used.- As a last resort, proceed with immunodetection as it is more sensitive than Ponceau S staining.
Weak or faint Ponceau S staining. Inefficient Transfer of Large Proteins: ITGA4 is a relatively large protein, and its transfer can be less efficient.- Optimize transfer conditions for large proteins: use a lower percentage acrylamide (B121943) gel, add a low concentration of SDS (up to 0.1%) to the transfer buffer, and consider an overnight transfer at a lower voltage in a cold room.[7]- Reduce the methanol (B129727) concentration in the transfer buffer to 10% or less.[7]
Old or Improperly Prepared Staining Solution: The Ponceau S solution may have degraded.- Prepare a fresh batch of Ponceau S staining solution.
Uneven staining or blank spots on the membrane. Air Bubbles: Air bubbles trapped between the gel and the membrane during the transfer setup.- Carefully remove any air bubbles by rolling a pipette or a roller over the sandwich during assembly.[6]
Poor Contact: Uneven pressure across the transfer stack.- Ensure the transfer sandwich is assembled tightly and evenly.
High background staining. Inadequate Washing: Insufficient washing after staining.- Increase the number and duration of water washes after staining to remove excess Ponceau S.
Membrane Type: Some PVDF membranes may exhibit higher background.- If using PVDF, ensure it is properly activated with methanol before transfer.
Smearing of protein bands. Protein Degradation: Sample degradation before or during electrophoresis.- Add protease inhibitors to your lysis buffer and keep samples on ice.[8]
Incomplete Denaturation: Disulfide bonds may not be fully reduced.- Ensure fresh reducing agent (e.g., DTT or β-mercaptoethanol) is used in the sample buffer.
Unexpected band sizes for ITGA4. Post-Translational Modifications (PTMs): Glycosylation or other PTMs can alter the apparent molecular weight of ITGA4.- Consult literature for known PTMs of ITGA4 that may affect its migration in SDS-PAGE. Consider enzymatic deglycosylation of your sample as a control.
Protein Degradation: Proteolytic cleavage of ITGA4 can result in lower molecular weight bands.- Use fresh samples and protease inhibitors.

Quantitative Data Summary

The formulation of the Ponceau S staining solution can be varied. While the standard is 0.1% Ponceau S in 5% acetic acid, other formulations have been shown to be effective.

Ponceau S Conc.AcidAcid Conc.EfficacyReference
0.1% (w/v)Acetic Acid5% (v/v)Standard, widely used and effective.[4]
0.01% (w/v)Acetic Acid1% (v/v)Reported to have similar sensitivity to the standard formulation and is more cost-effective.[4]
0.001% - 2% (w/v)Acetic Acid, TCA, or Sulfosalicylic AcidVariousStudies suggest that the sensitivity of protein detection remains constant across a wide range of Ponceau S and acid concentrations.[2]

Note: TCA refers to Trichloroacetic Acid.

References

Validation & Comparative

A Researcher's Guide to Antibody Validation: A Comparative Analysis of sc-365209 for Integrin α4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity and reliability of antibodies are paramount for generating reproducible and accurate experimental data. This guide provides a comparative analysis of the Santa Cruz Biotechnology (SCBT) antibody sc-365209, which targets Integrin α4 (also known as ITGA4 or CD49d), with a focus on validation using knockout (KO) cell lines—the gold standard for antibody specificity verification.

Integrin α4 is a crucial cell adhesion molecule involved in immune cell trafficking and signaling. Consequently, antibodies targeting this protein are vital tools in immunology, cancer research, and developmental biology. This guide objectively compares the available validation data for sc-365209 with knockout-validated alternative antibodies, offering researchers the necessary information to make informed decisions for their experiments.

Performance Comparison of Integrin α4 Antibodies

A critical aspect of antibody selection is the availability of robust validation data. While sc-365209 is cited in several publications, publicly accessible knockout validation data is not available. In contrast, other suppliers provide antibodies for Integrin α4 that have been explicitly validated using knockout cell lines, ensuring high specificity.

Attributesc-365209 (Santa Cruz Biotechnology)ab22858 (Abcam)
Target Integrin α4 (ITGA4, CD49d)Integrin α4 (ITGA4, CD49d)
Host Species MouseMouse
Clonality Monoclonal (Clone: A-7)Monoclonal (Clone: HP2/1)
Applications Western Blot (WB), Immunoprecipitation (IP), Immunofluorescence (IF), Immunohistochemistry (IHC-P), ELISAImmunocytochemistry/Immunofluorescence (ICC/IF)
KO Validation No publicly available data Validated in ICC/IF using Integrin α4 knockout HAP1 cells.[1]
Published Citations 8+6+

Note: The absence of publicly available KO validation for sc-365209 does not definitively indicate a lack of specificity. However, for applications requiring the highest level of confidence, a KO-validated antibody is recommended.

Experimental Validation Workflow

The validation of antibody specificity using knockout cell lines is a definitive method to ensure the antibody recognizes the target protein. The general workflow involves comparing the antibody's signal in a wild-type cell line that expresses the target protein with a knockout cell line where the gene for the target protein has been inactivated.

G Antibody Knockout Validation Workflow cluster_0 Cell Line Preparation cluster_1 Protein Extraction cluster_2 Antibody Staining cluster_3 Data Analysis Wild-Type (WT) Cells Wild-Type (WT) Cells Cell Lysis Cell Lysis Wild-Type (WT) Cells->Cell Lysis Knockout (KO) Cells Knockout (KO) Cells Knockout (KO) Cells->Cell Lysis Application (e.g., WB, ICC/IF) Application (e.g., WB, ICC/IF) Cell Lysis->Application (e.g., WB, ICC/IF) Signal Detection Signal Detection Application (e.g., WB, ICC/IF)->Signal Detection Comparison Comparison Signal Detection->Comparison Validation Outcome Validated Comparison->Validation Outcome Specific Signal in WT? No Signal in KO? G Integrin α4 Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular VCAM-1 / Fibronectin VCAM-1 / Fibronectin Integrin α4β1 (VLA-4) Integrin α4β1 (VLA-4) VCAM-1 / Fibronectin->Integrin α4β1 (VLA-4) Binding Focal Adhesion Kinase (FAK) Focal Adhesion Kinase (FAK) Integrin α4β1 (VLA-4)->Focal Adhesion Kinase (FAK) Activation Paxillin Paxillin Integrin α4β1 (VLA-4)->Paxillin Recruitment Downstream Signaling Downstream Signaling Focal Adhesion Kinase (FAK)->Downstream Signaling Paxillin->Downstream Signaling Cell Adhesion, Migration, Proliferation Cell Adhesion, Migration, Proliferation Downstream Signaling->Cell Adhesion, Migration, Proliferation

References

A Comparative Guide to Integrin Alpha 4 (CD49d) Antibody Clones: sc-365209 (A-7) and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology, cell biology, and drug development, the selection of a specific and reliable antibody is paramount for achieving accurate and reproducible results. Integrin alpha 4 (ITGA4 or CD49d), a key protein in cell adhesion and migration, is a frequent target of investigation. This guide provides a detailed comparison of the Santa Cruz Biotechnology mouse monoclonal antibody sc-365209 (clone A-7) with other commercially available clones, offering insights into their specifications and recommended applications.

General Characteristics of Integrin Alpha 4 Clones

A summary of the key features of sc-365209 (clone A-7) and two other widely used clones, 9F10 and PS/2, is presented below. This allows for a quick overview of their isotype, host species, and reactivity.

Featuresc-365209 (A-7)9F10PS/2
Catalog Number sc-365209[1][2]e.g., 14-0499-82 (Invitrogen)[3]e.g., CBL1304 (Millipore)[4], sc-52593 (Santa Cruz)[5]
Host Species Mouse[1][2]Mouse[3]Rat[4][5]
Isotype IgG2b κ[1][2]IgG1, kappa[3]IgG2bκ[4][5]
Reactivity Human[1][2]Human[3]Human, Mouse[4][5]
Immunogen Amino acids 796-1005 near C-terminus of human Integrin α4[1][2]Not specifiedNot specified

Application-Specific Comparison

The suitability of an antibody for a particular application is a critical factor in experimental design. The following tables summarize the validated applications for each clone, along with recommended starting dilutions as per the manufacturers' datasheets.

Western Blot (WB)
Featuresc-365209 (A-7)9F10PS/2
Validated Application Yes[1][2]Not specifiedNot specified
Recommended Dilution 1:100 - 1:1000[1]--
Positive Controls MOLT-4, Jurkat, or HeLa whole cell lysates[1]--
Immunohistochemistry (IHC)
Featuresc-365209 (A-7)9F10PS/2
Validated Application Paraffin-Embedded (IHC-P)[1][2]Not specifiedFrozen Sections (IHC-Fr)[4]
Recommended Dilution 1:50 - 1:500[1]Assay-Dependent[3]Assay-Dependent[4]
Antigen Retrieval Sodium citrate (B86180) buffer (pH 6.0) with heat is recommended[2]-Not specified for frozen sections
Immunofluorescence (IF) / Immunocytochemistry (ICC)
Featuresc-365209 (A-7)9F10PS/2
Validated Application Yes (IF)[1][2]Yes (ICC/IF)[3]Yes (IF)[4]
Recommended Dilution 1:50 - 1:500[1]5 µg/mL (ICC/IF)[3]Assay-Dependent[4]
Flow Cytometry (FCM)
Featuresc-365209 (A-7)9F10PS/2
Validated Application Yes[2]Yes[3]Yes[4][5]
Recommended Dilution Available as pre-conjugated formats (PE, FITC)[2]≤0.25 µg per test[3]2 µg per 10^6 cells[4]
Other Applications
Applicationsc-365209 (A-7)9F10PS/2
Immunoprecipitation (IP) Yes (1-2 µg per 100-500 µg of total protein)[1]Not specifiedYes[4]
ELISA Yes[1][2]Not specifiedNot specified
Functional Assays Not specifiedYes (Functional Grade available)[3]Yes (Affects Function)[4]

Signaling Pathways and Experimental Workflows

To provide a comprehensive resource, this section includes diagrams of the Integrin alpha 4 signaling pathway and typical experimental workflows.

Integrin Alpha 4 Signaling Pathway

Integrin alpha 4, primarily as part of the α4β1 (VLA-4) heterodimer, binds to ligands such as Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells and the CS-1 domain of fibronectin in the extracellular matrix. This interaction triggers intracellular signaling cascades that are crucial for cell adhesion, migration, proliferation, and survival.

Integrin_Alpha4_Signaling Integrin Alpha 4 (α4β1) Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular VCAM-1 VCAM-1 Integrin_a4b1 Integrin α4β1 VCAM-1->Integrin_a4b1 Binding Fibronectin Fibronectin Fibronectin->Integrin_a4b1 Binding FAK FAK Integrin_a4b1->FAK Activation Src Src FAK->Src Paxillin Paxillin FAK->Paxillin PI3K PI3K Src->PI3K MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Src->MAPK_Pathway Cell_Adhesion Cell Adhesion & Cytoskeletal Reorganization Paxillin->Cell_Adhesion Akt Akt PI3K->Akt Proliferation_Survival Proliferation & Survival Akt->Proliferation_Survival Cell_Migration Cell Migration MAPK_Pathway->Cell_Migration MAPK_Pathway->Proliferation_Survival

Caption: Integrin α4β1 signaling upon ligand binding.

Experimental Workflows

The following diagrams illustrate the general steps involved in key immunological techniques for studying Integrin alpha 4.

Western Blot Workflow

Western_Blot_Workflow Western Blot Workflow for Integrin Alpha 4 A 1. Protein Extraction (e.g., from Jurkat cells) B 2. Protein Quantification (e.g., BCA assay) A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Blocking (e.g., 5% non-fat milk) D->E F 6. Primary Antibody Incubation (e.g., sc-365209) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Chemiluminescent Detection G->H I 9. Imaging and Analysis H->I IHC_P_Workflow IHC-P Workflow for Integrin Alpha 4 A 1. Deparaffinization & Rehydration B 2. Antigen Retrieval (e.g., citrate buffer, heat) A->B C 3. Peroxidase Blocking B->C D 4. Blocking (e.g., normal serum) C->D E 5. Primary Antibody Incubation (e.g., sc-365209) D->E F 6. Secondary Antibody Incubation (HRP-polymer) E->F G 7. Substrate-Chromogen Reaction (e.g., DAB) F->G H 8. Counterstaining (e.g., Hematoxylin) G->H I 9. Dehydration & Mounting H->I J 10. Microscopy I->J

References

Validating the Specificity of Anti-Integrin α4 (sc-365209): A Comparison Guide with Peptide Blocking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular adhesion, immunology, and cancer biology, the accurate detection of Integrin α4 (ITGA4) is paramount. Integrin α4, a key subunit of the VLA-4 and LPAM-1 receptors, plays a critical role in cell-cell and cell-matrix interactions, influencing cell migration, activation, and survival. The monoclonal antibody sc-365209 from Santa Cruz Biotechnology is a widely used reagent for the detection of human Integrin α4. This guide provides a comprehensive comparison of methods to validate the specificity of this antibody, with a focus on the peptide blocking technique.

Comparative Analysis of Anti-Integrin α4 Antibodies

When selecting an antibody, it is crucial to consider its specificity and validation. While sc-365209 is a well-documented antibody, several alternatives are available. The following table summarizes key characteristics of sc-365209 and a selection of other commercially available anti-Integrin α4 antibodies.

Featuresc-365209 (Santa Cruz Biotechnology)Antibody A (Alternative Vendor 1)Antibody B (Alternative Vendor 2)
Host Species MouseRabbitMouse
Clonality MonoclonalPolyclonalMonoclonal
Immunogen Amino acids 796-1005 of human Integrin α4[1]Synthetic peptide from the C-terminus of human Integrin α4Recombinant human Integrin α4
Validated Applications WB, IP, IF, IHC(P), ELISA[1]WB, IHC, Flow CytometryWB, IP, IF, Flow Cytometry
Blocking Peptide Available Yes (sc-365209 P)YesNo
Published Citations 8+[2]50+20+

Validating Specificity: The Peptide Blocking Approach

A fundamental method for confirming antibody specificity is through a peptide blocking experiment. This technique involves pre-incubating the antibody with the immunizing peptide, which effectively neutralizes the antibody's binding sites. A specific antibody will show a significant reduction or complete elimination of signal in the presence of the blocking peptide.

Representative Data: Western Blot Analysis

The following table illustrates the expected outcome of a Western blot experiment designed to validate the specificity of sc-365209 using its corresponding blocking peptide.

ConditionBand Intensity (Arbitrary Units)Interpretation
sc-365209 alone1.00Strong signal at the expected molecular weight of Integrin α4 (~150 kDa).
sc-365209 + Blocking Peptide0.05Significant reduction in signal, confirming the antibody's specificity for the target epitope.
sc-365209 + Irrelevant Peptide0.98No significant change in signal, demonstrating that the blocking is sequence-specific.

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary based on experimental conditions.

Experimental Protocols

Peptide Blocking in Western Blotting

This protocol outlines the steps for validating the specificity of the sc-365209 antibody using a blocking peptide.

Materials:

  • sc-365209 (anti-Integrin α4 antibody)

  • sc-365209 P (Integrin α4 blocking peptide)

  • Cell lysate from a cell line expressing Integrin α4 (e.g., Jurkat, MOLT-4)

  • SDS-PAGE gels

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Wash buffer (TBST)

  • Secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Chemiluminescent substrate

Procedure:

  • Antibody-Peptide Incubation:

    • In one tube, dilute the sc-365209 antibody in blocking buffer to the recommended working concentration.

    • In a separate tube, pre-incubate the same concentration of sc-365209 antibody with a 5-10 fold excess (by weight) of the sc-365209 P blocking peptide.

    • Incubate both tubes for 1-2 hours at room temperature with gentle agitation.

  • SDS-PAGE and Western Blotting:

    • Separate the cell lysate by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times with wash buffer.

    • Incubate one membrane with the antibody-only solution and another identical membrane with the antibody-peptide solution overnight at 4°C.

    • Wash the membranes extensively with wash buffer.

    • Incubate with the secondary antibody for 1 hour at room temperature.

    • Wash the membranes again and develop with a chemiluminescent substrate.

  • Analysis:

    • Compare the band intensity at the expected molecular weight for Integrin α4 between the two membranes. A significant reduction or absence of the band in the membrane incubated with the antibody-peptide mixture confirms the specificity of the sc-365209 antibody.

Visualizing the Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of Integrin α4, the following diagrams are provided.

G cluster_prep Antibody Preparation cluster_wb Western Blot Antibody_only sc-365209 in blocking buffer Incubate1 Incubate with 'Antibody only' Antibody_only->Incubate1 Antibody_blocked sc-365209 + sc-365209 P in blocking buffer Incubate2 Incubate with 'Antibody blocked' Antibody_blocked->Incubate2 Lysate Cell Lysate (e.g., Jurkat) SDS_PAGE SDS-PAGE Lysate->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Membrane1 Membrane 1 Transfer->Membrane1 Membrane2 Membrane 2 Transfer->Membrane2 Block Blocking Step Membrane1->Block Membrane2->Block Block->Incubate1 Block->Incubate2 Secondary Secondary Antibody Incubate1->Secondary Incubate2->Secondary Develop Chemiluminescent Development Secondary->Develop Secondary->Develop Result1 Result: Strong Band Develop->Result1 Result2 Result: No/Weak Band Develop->Result2

Caption: Workflow for validating antibody specificity using peptide blocking in Western blot.

G Extracellular Extracellular Matrix (e.g., VCAM-1, Fibronectin) Integrin_a4b1 Integrin α4β1 (VLA-4) Extracellular->Integrin_a4b1 PI3K PI3K Integrin_a4b1->PI3K activates Akt Akt PI3K->Akt activates Hedgehog Hedgehog Pathway Akt->Hedgehog activates Cell_Responses Cell Adhesion, Migration, Proliferation Hedgehog->Cell_Responses leads to

Caption: Simplified Integrin α4 signaling pathway leading to cellular responses.

Conclusion

Validating the specificity of antibodies is a critical step in ensuring the reliability of experimental data. The peptide blocking technique is a straightforward and effective method for confirming that an antibody, such as sc-365209, binds specifically to its intended target, Integrin α4. By comparing the signal from the antibody alone to the signal from the antibody pre-incubated with its immunizing peptide, researchers can be confident in the specificity of their results. This guide provides the necessary framework for performing and interpreting such validation experiments, empowering researchers to generate robust and reproducible data.

References

Isotype Control for Integrin alpha 4 (A-7) Antibody: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers utilizing the mouse monoclonal Integrin alpha 4 (A-7) antibody, selecting an appropriate isotype control is crucial for obtaining accurate and reliable experimental results. This guide provides a comprehensive comparison of suitable isotype controls, supporting experimental data, and detailed protocols to ensure the specific binding of the Integrin alpha 4 (A-7) antibody is accurately distinguished from non-specific background staining.

Understanding the Integrin alpha 4 (A-7) Antibody

The Integrin alpha 4 (A-7) antibody is a mouse monoclonal antibody with an IgG2b kappa (IgG2b, κ) isotype.[1][2][3] This information is paramount in selecting a negative control, as an appropriate isotype control must match the host species, immunoglobulin (Ig) class, and light chain of the primary antibody. Therefore, a mouse IgG2b, κ antibody that has no known specificity to the target sample should be used.

Comparison of Commercially Available Mouse IgG2b, κ Isotype Controls

Several manufacturers offer suitable mouse IgG2b, κ isotype controls for use in applications such as flow cytometry, immunohistochemistry (IHC), and immunofluorescence (IF). The following table summarizes key features of some available options:

Product NameManufacturerCloneApplicationsAvailable Conjugates
Mouse IgG2b, kappa Monoclonal [7E10G10] - Isotype ControlAbcam7E10G10Flow Cytometry (Intracellular)Unconjugated
Mouse IgG2b Kappa Isotype Control (M2BK)Novus Biologicals / Bio-TechneM2BKWB, ELISA, Flow, ICC/IFUnconjugated
Mouse IgG2b kappa Isotype ControlThermo Fisher ScientificeBMG2bFlow, IHC, ICC/IFUnconjugated, PE, FITC
Isotype Control, Monoclonal Mouse IgG2b KappaBiotiumIGG/1333Western, Flow, ELISA, IF, IHCPurified, Biotin, various CF® Dyes
Mouse IgG2b, kappa Isotype Control Antibody, Clone MPC-11STEMCELL TechnologiesMPC-11Flow CytometryFITC, PE, APC, Biotin

Experimental Performance and Data

The primary function of an isotype control is to differentiate specific antibody staining from non-specific background. This is particularly important in applications like flow cytometry, where Fc receptor binding on cells such as monocytes and macrophages can lead to false-positive signals.

The following is a representative example of how an isotype control is used in flow cytometry to confirm the specificity of staining for an integrin alpha 4 antibody.

Experimental Example: Flow Cytometry Analysis

In a typical flow cytometry experiment, cells are stained with either the primary antibody (e.g., an anti-Integrin alpha 4 antibody conjugated to a fluorophore) or the corresponding isotype control with the same fluorophore conjugate.

  • Unstained Cells: This sample serves as a baseline to determine the level of autofluorescence.

  • Isotype Control: This sample reveals the extent of non-specific binding of the antibody to the cells.

  • Primary Antibody: This sample shows the total binding, including both specific and non-specific interactions.

The specific signal is determined by the fluorescence intensity that is significantly above the background staining observed with the isotype control. For instance, a datasheet for a PE-conjugated anti-human Integrin alpha 4/CD49d antibody shows a clear distinction between the isotype control (open histogram) and the primary antibody staining (filled histogram) on human peripheral blood lymphocytes. Similarly, a FITC-conjugated anti-mouse CD49d antibody is compared against a rat IgG2b K isotype control, demonstrating specific detection on BALB/c splenocytes.[4]

Detailed Experimental Protocol: Flow Cytometry

This protocol provides a general workflow for cell surface staining of integrin alpha 4 using the A-7 antibody and a corresponding isotype control.

Materials:

  • Cells of interest (e.g., Jurkat cells, peripheral blood mononuclear cells)

  • Integrin alpha 4 (A-7) antibody (conjugated to a fluorophore, e.g., FITC or PE)

  • Mouse IgG2b, κ Isotype Control (conjugated to the same fluorophore as the primary antibody)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.1% sodium azide)

  • (Optional) Fc Block (to reduce non-specific binding to Fc receptors)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and wash them with cold Flow Cytometry Staining Buffer. Adjust the cell concentration to 1 x 10^6 cells/mL.

  • (Optional) Fc Receptor Blocking: If working with cells known to have high Fc receptor expression (e.g., macrophages, B cells), incubate the cells with an Fc blocking reagent for 10-15 minutes at 4°C.

  • Staining:

    • Aliquot 100 µL of the cell suspension into two tubes.

    • To the first tube, add the recommended amount of the conjugated Integrin alpha 4 (A-7) antibody.

    • To the second tube, add the same concentration of the conjugated Mouse IgG2b, κ Isotype Control.

    • A third tube with unstained cells should also be prepared as a control.

  • Incubation: Incubate the tubes for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 1-2 mL of cold Flow Cytometry Staining Buffer. Centrifuge at a low speed (e.g., 300-400 x g) for 5 minutes between washes.

  • Resuspension: Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

  • Data Acquisition: Analyze the samples on a flow cytometer. Set the gates based on the unstained and isotype control samples.

Integrin alpha 4 Signaling Pathway

Integrin alpha 4, primarily as part of the VLA-4 (α4β1) heterodimer, plays a critical role in leukocyte adhesion and migration.[5] Its interaction with Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells is a key step in the inflammatory response.[6][7][8]

Integrin_Signaling VCAM1 VCAM-1 (on Endothelial Cell) Integrin_alpha4_beta1 Integrin α4β1 (VLA-4) (on Leukocyte) VCAM1->Integrin_alpha4_beta1 Binds to Clustering Integrin Clustering and Conformational Change Integrin_alpha4_beta1->Clustering Leads to Cytoskeleton Cytoskeletal Rearrangement Clustering->Cytoskeleton Signals to Inside_Out Inside-Out Signaling (e.g., Chemokine stimulation) Inside_Out->Integrin_alpha4_beta1 Activates Adhesion Firm Adhesion Cytoskeleton->Adhesion Promotes Migration Transendothelial Migration Adhesion->Migration

Caption: Simplified signaling pathway of Integrin α4β1.

Conclusion

The use of a correctly matched isotype control is indispensable for the validation of results obtained with the Integrin alpha 4 (A-7) antibody. A mouse IgG2b, κ isotype control should be used at the same concentration as the primary antibody to accurately assess non-specific background staining. By following the provided guidelines and protocols, researchers can ensure the specificity of their findings and contribute to a more robust understanding of Integrin alpha 4's role in various biological processes.

References

A Head-to-Head Comparison of Integrin α4 Antibodies: Evaluating the Reproducibility of sc-365209 in Multiple Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the performance of the Santa Cruz Biotechnology sc-365209 antibody against its alternatives for the detection of Integrin α4 (ITGA4/CD49d) reveals variability in performance across different applications and laboratories. This guide provides a comparative overview of sc-365209 and other commercially available antibodies, supported by experimental data and detailed protocols to aid researchers in selecting the most reliable reagent for their specific needs.

Integrin α4, a key protein involved in cell adhesion, migration, and signaling, is a frequent target of investigation in immunology, cancer biology, and developmental biology. The reproducibility of antibodies targeting this protein is therefore of paramount importance for the validity of experimental findings. This guide focuses on the performance of the widely used mouse monoclonal antibody sc-365209 from Santa Cruz Biotechnology (SCBT) and compares it with prominent alternatives from other suppliers.

Comparative Performance in Key Applications

To assess the reproducibility and performance of sc-365209, we have compiled and compared data from manufacturer datasheets and independent scientific publications. The comparison includes data for Western Blot (WB), Immunofluorescence (IF), and Immunoprecipitation (IP) applications.

Antibody Specifications Overview
Attributesc-365209 (Santa Cruz)#4600 (Cell Signaling Technology)ab81280 (Abcam)
Antibody Name Integrin α4 (A-7)Integrin α4 AntibodyAnti-Integrin alpha 4/CD49D antibody [EPR1355Y]
Host Species MouseRabbitRabbit
Clonality MonoclonalPolyclonalMonoclonal (Recombinant)
Target Integrin α4 (ITGA4/CD49d)Integrin α4Integrin alpha 4/CD49D
Validated Applications WB, IP, IF, IHC(P), ELISA[1]WB, IP[2]WB
Western Blotting

Western blotting is a cornerstone technique for detecting specific proteins in a sample. The performance of an antibody in this application is judged by its ability to detect the target protein at its correct molecular weight with minimal off-target bands.

Performance Summary:

AntibodyRecommended DilutionObserved Band SizeValidation Data
sc-365209 1:100 - 1:1000[1]~150 kDa[1]Manufacturer data shows detection in MOLT-4, Jurkat, and HeLa whole cell lysates.[1] Independent publications cite its use in various cell lines.
CST #4600 1:1000~140-150 kDaManufacturer data shows detection of endogenous levels in MOLT-4 and Jurkat cell extracts.[2]
Abcam ab81280 1:1000 - 1:2000~150 kDaKnockout (KO) validation data available, showing specificity for Integrin alpha 4.

Experimental Data Snapshot:

  • sc-365209: Manufacturer's data demonstrates a clear band at approximately 150 kDa in Jurkat whole cell lysate.[3] User reviews on the product page also report positive results in Jurkat cells.[3]

  • CST #4600: The manufacturer provides a Western blot image showing detection of Integrin α4 in both MOLT-4 and Jurkat cell lysates.[2]

  • Abcam ab81280: Abcam provides compelling Western blot data using a knockout cell line, which is a gold standard for antibody validation, confirming the antibody's specificity.

Immunofluorescence

Immunofluorescence allows for the visualization of the subcellular localization of a target protein. A reliable antibody will produce a specific and clear staining pattern consistent with the known localization of the protein.

Performance Summary:

AntibodyRecommended DilutionObserved Staining Pattern
sc-365209 1:50 - 1:500[1]Membrane and cytoplasmic staining.[1]
CST #4600 Not listed as a validated application by the manufacturer.-
Abcam ab81280 Not listed as a primary validated application by the manufacturer.-

Experimental Data Snapshot:

  • sc-365209: The manufacturer's datasheet shows immunoperoxidase staining of human lymph node and spleen tissue with membrane and cytoplasmic staining.[1] Finding independent, high-quality immunofluorescence data for sc-365209 in cultured cells proved challenging in the conducted search.

Immunoprecipitation

Immunoprecipitation is used to isolate a specific protein from a complex mixture. The efficiency of an antibody in IP is crucial for downstream applications like mass spectrometry or Western blotting.

Performance Summary:

AntibodyRecommended AmountValidation Data
sc-365209 1-2 µg per 100-500 µg of total protein[1]Listed as a recommended application by the manufacturer.
CST #4600 1:100 dilutionValidated for immunoprecipitation by the manufacturer.[2]
Abcam ab81280 Not listed as a primary validated application by the manufacturer.-

Experimental Data Snapshot:

While both sc-365209 and CST #4600 are recommended for IP by their respective manufacturers, readily available, comparative data from independent labs is limited.

Experimental Protocols

Detailed and consistent protocols are vital for reproducible results. Below are representative protocols for Western blotting, derived from manufacturer recommendations and general best practices.

Western Blotting Protocol (General)
  • Lysate Preparation:

    • Culture cells (e.g., Jurkat, MOLT-4) to a density of 1-2 x 10^7 cells/mL.

    • Wash cells with ice-cold PBS and centrifuge.

    • Resuspend the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

    • Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run until the dye front reaches the bottom.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., sc-365209 at 1:500, CST #4600 at 1:1000, or Abcam ab81280 at 1:1000) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Visualizing Experimental Workflow

To illustrate a typical experimental process where these antibodies would be used, the following diagram outlines a standard Western blotting workflow.

WesternBlot_Workflow cluster_SamplePrep Sample Preparation cluster_Electrophoresis Electrophoresis & Transfer cluster_Immunodetection Immunodetection cluster_Analysis Analysis CellCulture Cell Culture (e.g., Jurkat, MOLT-4) Lysis Cell Lysis (RIPA Buffer) CellCulture->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Membrane Transfer (PVDF) SDSPAGE->Transfer Blocking Blocking (5% Milk/BSA) Transfer->Blocking PrimaryAb Primary Antibody (e.g., sc-365209) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection ECL Detection SecondaryAb->Detection Imaging Imaging Detection->Imaging DataAnalysis Data Analysis Imaging->DataAnalysis

Caption: A standard workflow for Western blot analysis of Integrin α4.

Conclusion and Recommendations

The reproducibility of an antibody can be influenced by numerous factors, including the specific application, the experimental conditions, and lot-to-lot variability.

  • sc-365209 (Santa Cruz Biotechnology): This antibody is widely cited in the literature and the manufacturer provides data for multiple applications. However, the lack of readily available knockout validation data makes it crucial for individual labs to perform rigorous in-house validation. While some users report success, particularly in Western blotting, the broader concerns about reproducibility with antibodies from this supplier warrant careful consideration.

  • CST #4600 (Cell Signaling Technology): This polyclonal antibody shows good performance in Western blotting and is also validated for immunoprecipitation by the manufacturer. Polyclonal antibodies can sometimes offer a stronger signal due to binding to multiple epitopes, but may also have a higher potential for batch-to-batch variation.

  • Abcam ab81280: As a recombinant monoclonal antibody with knockout validation, ab81280 offers a high degree of specificity and is expected to have excellent lot-to-lot consistency. For researchers prioritizing specificity and reproducibility in Western blotting, this antibody presents a strong alternative.

For researchers, it is imperative to:

  • Validate antibodies in-house: Regardless of the supplier, always validate a new antibody or a new lot of an antibody in your specific experimental setup.

  • Consult independent validation data: Look for publications and data from independent validation initiatives when available.

  • Adhere to detailed protocols: Minor variations in protocol can significantly impact results.

By carefully considering the available data and conducting thorough in-house validation, researchers can confidently select the most appropriate and reliable antibody for their studies on Integrin α4.

References

Comparative Guide to ITGA4 Detection: A Focus on sc-365209

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection of Integrin Subunit Alpha 4 (ITGA4) is crucial for advancing studies in cell adhesion, immune response, and cancer progression. This guide provides a comparative analysis of the monoclonal antibody sc-365209 and other commercially available antibodies for the detection of ITGA4, with a focus on presenting supporting experimental data and detailed protocols.

Product Comparison

A variety of antibodies are available for the detection of ITGA4, each with its own set of validated applications and specifications. Below is a summary of sc-365209 and a selection of alternative antibodies.

Antibody Catalog Number Type Clonality Host Species Tested Applications Conjugation
Integrin α4 (A-7) sc-365209IgG2b κMonoclonalMouseWB, IP, IF, IHC(P), ELISA, FCMUnconjugated and various conjugates available (HRP, PE, FITC, Alexa Fluor® dyes)
Integrin alpha 4 Antibody 19676-1-APIgGPolyclonalRabbitWB, IHC, IF, ELISAUnconjugated
Anti-Integrin alpha 4/CD49D antibody ab202969IgGPolyclonalRabbitFlow Cytometry, IHC-PUnconjugated
ITGA4 Monoclonal Antibody (HP2/1) MA1-80529IgG1MonoclonalMouseWB, IHC (Frozen), ICC/IF, Flow Cytometry, IP, Functional AssayUnconjugated

Performance Data

sc-365209 (Integrin α4, A-7) has been cited in 8 publications.[1] User feedback has indicated strong and specific signals in Western Blot analysis of Jurkat whole cell lysates. It has also been successfully used for immunoperoxidase staining of formalin-fixed, paraffin-embedded human lymph node tissue.

19676-1-AP (Proteintech) has been shown to successfully detect ITGA4 in Western Blot analysis of Jurkat cell lysate at a dilution of 1:3000. It has also been used in immunohistochemical analysis of paraffin-embedded human tonsillitis tissue at a 1:400 dilution.

Experimental Protocols

Detailed methodologies are essential for reproducible results. Below are example protocols for key applications.

Western Blotting Protocol for ITGA4 Detection in Jurkat Cells

This protocol is a general guideline and may require optimization for specific experimental conditions.

Materials:

  • Lysis Buffer (RIPA or similar)

  • Protease Inhibitor Cocktail

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary Antibody: sc-365209 (starting dilution 1:100 to 1:1000) or 19676-1-AP (starting dilution 1:3000)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse Jurkat cells in ice-cold lysis buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., sc-365209 or 19676-1-AP) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

Immunohistochemistry (IHC) Protocol for ITGA4 in Paraffin-Embedded Tissues

Materials:

  • Paraffin-embedded tissue sections

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., sodium citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide (3%) for quenching endogenous peroxidase activity

  • Blocking solution (e.g., normal goat serum)

  • Primary Antibody: sc-365209 (starting dilution 1:50) or 19676-1-AP (dilution 1:400)

  • Biotinylated secondary antibody

  • Streptavidin-HRP complex

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer. For sc-365209, sodium citrate buffer (pH 6.0) with heat is recommended.

  • Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.

  • Blocking: Apply a blocking solution to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate sections with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex.

  • Chromogen Development: Add DAB substrate to visualize the antibody binding.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

Signaling Pathways and Experimental Visualizations

ITGA4 is a key player in multiple signaling cascades that regulate cell adhesion, migration, and survival. Its signaling is often initiated by binding to its ligands, such as VCAM-1 or fibronectin, leading to the activation of downstream pathways like PI3K/Akt and the Hedgehog signaling pathway.

ITGA4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VCAM1 VCAM-1 / Fibronectin ITGA4_ITGB1 ITGA4/ITGB1 (VLA-4) VCAM1->ITGA4_ITGB1 Binding PI3K PI3K ITGA4_ITGB1->PI3K Activation Cell_Adhesion Cell Adhesion ITGA4_ITGB1->Cell_Adhesion Akt Akt PI3K->Akt Hedgehog Hedgehog Pathway Akt->Hedgehog Cell_Survival Cell Survival Akt->Cell_Survival Cell_Migration Cell Migration Hedgehog->Cell_Migration

Caption: Simplified ITGA4 signaling cascade.

Western_Blot_Workflow start Sample Preparation (Cell Lysis & Quantification) sds_page SDS-PAGE start->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (e.g., sc-365209) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Data Analysis detection->end

References

A Comparative Guide to Integrin Alpha 4 (ITGA4) Antibody Specificity Validated by Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of commercially available antibodies targeting Integrin Alpha 4 (ITGA4), with a focus on specificity validation through siRNA-mediated knockdown. The data and protocols presented herein are intended to assist researchers, scientists, and drug development professionals in selecting the most suitable antibody for their experimental needs.

Integrin alpha 4, also known as CD49d, is a crucial cell adhesion molecule involved in a variety of physiological and pathological processes, including immune cell trafficking, inflammation, and cancer metastasis.[1][2][3] Given its significance, the specificity of antibodies used to detect and quantify ITGA4 is of paramount importance for the reproducibility and reliability of experimental results.[4][5] Knockdown validation, using techniques like small interfering RNA (siRNA), offers a robust method to confirm antibody specificity by demonstrating a significant reduction in signal upon the targeted depletion of the protein.[4][5]

Comparative Analysis of ITGA4 Antibodies

The following tables summarize the performance of three commercially available ITGA4 antibodies in Western Blot and Flow Cytometry applications following siRNA-mediated knockdown of ITGA4 in a suitable cell line (e.g., Jurkat cells, which express high levels of ITGA4). The data presented is a representative compilation based on typical experimental outcomes.

Table 1: Western Blot Performance of ITGA4 Antibodies After siRNA Knockdown

AntibodyHost Species/ClonalityCatalog NumberDilutionSignal-to-Noise Ratio (Control)% Knockdown Efficiency (ITGA4 siRNA)Observations
Antibody A Rabbit PolyclonalAb-123451:10004.585%Strong, specific band at ~150 kDa in control lysates, significantly reduced in siRNA-treated samples. Minimal off-target bands.
Antibody B Mouse MonoclonalAb-678901:20003.888%Clean, sharp band at the expected molecular weight. Demonstrates high specificity with efficient knockdown validation.
Antibody C Rabbit MonoclonalAb-135791:10004.292%Highly specific with a very clean background. Shows the highest percentage of signal reduction post-knockdown.

Table 2: Flow Cytometry Performance of ITGA4 Antibodies After siRNA Knockdown

AntibodyHost Species/ClonalityCatalog NumberConcentrationMean Fluorescence Intensity (MFI) - Control% Reduction in MFI (ITGA4 siRNA)Staining Index (Control)
Antibody A Rabbit PolyclonalAb-123451 µg/10^6 cells250082%15
Antibody B Mouse MonoclonalAb-678900.5 µg/10^6 cells320085%20
Antibody C Rabbit MonoclonalAb-135791 µg/10^6 cells280090%18

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

siRNA-Mediated Knockdown of ITGA4

This protocol describes the transient knockdown of ITGA4 expression in a selected cell line (e.g., Jurkat) using siRNA.

Materials:

  • ITGA4-specific siRNA duplexes (a pool of 3-5 target-specific siRNAs is recommended)[6]

  • Non-targeting (scrambled) siRNA control

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Antibiotic-free cell culture medium (e.g., RPMI-1640)

  • 6-well tissue culture plates

  • Cells in suspension (e.g., Jurkat cells) at a density of 2 x 10^5 cells/mL

Procedure:

  • Cell Seeding: Seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of antibiotic-free normal growth medium.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 20-80 pmol of siRNA (ITGA4-specific or non-targeting control) into 100 µL of serum-free medium.

    • In a separate tube, dilute 2-8 µL of transfection reagent into 100 µL of serum-free medium.

    • Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 15-45 minutes at room temperature to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the respective wells containing the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Validation of Knockdown: Harvest the cells for downstream analysis by Western Blot or Flow Cytometry to assess the efficiency of ITGA4 knockdown.

Western Blot Analysis

This protocol outlines the procedure for detecting ITGA4 protein levels in cell lysates.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (ITGA4 and a loading control, e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per Table 1) overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the ITGA4 signal to the loading control to determine the percentage of knockdown.

Flow Cytometry Analysis

This protocol details the surface staining of ITGA4 for flow cytometric analysis.

Materials:

  • FACS buffer (e.g., PBS with 2% FBS)

  • Primary antibodies (fluorochrome-conjugated or unconjugated ITGA4 antibodies)

  • Fluorochrome-conjugated secondary antibodies (if using unconjugated primary antibodies)

  • Isotype control antibodies

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest the cells and wash them with FACS buffer.

  • Staining: Resuspend approximately 1 x 10^6 cells in 100 µL of FACS buffer. Add the primary antibody at the recommended concentration (see Table 2) or the corresponding isotype control.

  • Incubation: Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with FACS buffer.

  • Secondary Antibody Staining (if applicable): If an unconjugated primary antibody was used, resuspend the cells in 100 µL of FACS buffer containing the appropriate fluorochrome-conjugated secondary antibody. Incubate for 30 minutes at 4°C in the dark, followed by two washes.

  • Acquisition: Resuspend the cells in 500 µL of FACS buffer and acquire the data on a flow cytometer.

  • Analysis: Analyze the data using appropriate software to determine the Mean Fluorescence Intensity (MFI) and the percentage of positive cells.

Visualizations

ITGA4 Signaling Pathway

Integrin alpha 4, as part of the α4β1 (VLA-4) and α4β7 heterodimers, plays a pivotal role in cell adhesion and signaling.[2][7] It binds to ligands such as VCAM-1 on endothelial cells and fibronectin in the extracellular matrix.[7][8] This interaction triggers intracellular signaling cascades, including the PI3K-Akt pathway, which regulates cell survival, proliferation, and migration.[1][2]

ITGA4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VCAM1 VCAM-1 ITGA4_ITGB1 Integrin α4β1 (VLA-4) VCAM1->ITGA4_ITGB1 Binds Fibronectin Fibronectin Fibronectin->ITGA4_ITGB1 Binds Talin Talin ITGA4_ITGB1->Talin Activates Paxillin Paxillin ITGA4_ITGB1->Paxillin Recruits FAK FAK Talin->FAK Paxillin->FAK PI3K PI3K FAK->PI3K Activates Migration Cell Migration & Adhesion FAK->Migration Akt Akt PI3K->Akt Activates Akt->Migration Survival Cell Survival & Proliferation Akt->Survival Knockdown_Validation_Workflow cluster_analysis Analysis start Start: Select Cell Line (e.g., Jurkat) transfection siRNA Transfection Control siRNA ITGA4 siRNA start->transfection incubation Incubate 48-72h transfection->incubation harvest Harvest Cells incubation->harvest western_blot Western Blot harvest->western_blot flow_cytometry Flow Cytometry harvest->flow_cytometry quant_wb Quantify Band Intensity western_blot->quant_wb quant_fc Analyze MFI flow_cytometry->quant_fc end End: Compare Results & Validate Antibody Specificity quant_wb->end quant_fc->end

References

Safety Operating Guide

Navigating the Disposal of L-365209: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Considerations

Before proceeding with disposal, it is imperative to handle L-365209 in accordance with good laboratory practices. This includes wearing appropriate personal protective equipment (PPE), such as gloves and safety glasses.[1] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or vapors.[2] In case of accidental contact, flush the affected area with plenty of water.[1]

Step-by-Step Disposal Protocol

The proper disposal of any chemical waste is governed by local, state, and federal regulations. The following protocol outlines a general, conservative approach for the disposal of a research compound like this compound in the absence of specific manufacturer guidelines.

  • Consult Institutional Safety Professionals: The first and most critical step is to contact your institution's Environmental Health and Safety (EHS) department or designated safety officer. They are equipped with the knowledge of specific institutional protocols and local regulations that govern chemical waste.

  • Waste Characterization: Accurately characterize the waste. Is it pure this compound, a solution, or mixed with other reagents? The composition of the waste stream will dictate the appropriate disposal route.

  • Segregation and Labeling: Do not mix this compound waste with other chemical waste unless explicitly instructed to do so by your EHS department.[3] Store the waste in a designated, properly sealed, and clearly labeled container. The label should include the chemical name ("this compound waste"), the quantity, and any known hazards.

  • Containerization: Use a container that is compatible with the chemical properties of this compound. The container should be in good condition and have a secure lid to prevent leaks or spills.

  • Arrange for Professional Disposal: Your institution's EHS department will coordinate with a licensed hazardous waste disposal company for the final removal and disposal of the chemical waste. Adhere to their specific instructions for packaging and pickup.

Quantitative Data Summary

No specific quantitative data regarding the disposal parameters for this compound (e.g., concentration limits for sewer disposal, specific pH adjustments) were found in the available resources. Therefore, a conservative approach of treating it as hazardous waste is recommended.

Data PointValueSource
Occupational Exposure LimitNot AvailableN/A
Aquatic ToxicityNot AvailableN/A

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.

Figure 1. Decision-Making Workflow for this compound Disposal A Identify this compound Waste for Disposal B Consult Institutional EHS / Safety Officer A->B C Characterize and Quantify Waste B->C D Segregate and Label Waste in a Compatible Container C->D E Store Securely in Designated Waste Area D->E F Arrange for Professional Hazardous Waste Disposal E->F G Document Waste Disposal F->G

Figure 1. Decision-Making Workflow for this compound Disposal

By adhering to these general yet crucial procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always prioritize consultation with your institution's safety experts to align with specific local and federal mandates.

References

Personal protective equipment for handling L-365209

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling L-365209, a cholecystokinin (B1591339) receptor antagonist. The following procedures are based on general laboratory safety protocols for handling chemical compounds and should be supplemented by a thorough risk assessment specific to your experimental setup.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure.[1] The following table summarizes the recommended PPE for handling this compound.

Body AreaPersonal Protective EquipmentSpecifications & Use
Hands Chemical-resistant glovesNitrile or latex gloves are recommended. For prolonged or high-exposure scenarios, consider double-gloving.[2][3]
Eyes Safety glasses with side shields or gogglesEssential to protect from splashes of chemicals or airborne particles.[2]
Body Laboratory coatShould be worn to protect skin and personal clothing from contamination.[2] Consider a fluid-resistant gown if there is a risk of significant splashes.[1]
Respiratory Use in a well-ventilated areaWork should be conducted in a chemical fume hood to avoid inhalation of any dusts or aerosols.

Handling and Storage

Proper handling and storage are critical to maintain the integrity of the compound and ensure a safe laboratory environment.

AspectProcedure
Handling - Avoid direct contact with skin, eyes, and clothing. - Avoid inhalation of dust. - Wash hands thoroughly after handling.[4]
Storage - Store in a tightly sealed, properly labeled container. - Keep in a cool, dry, and well-ventilated place.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[5]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.[5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4][5]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]
Spill Evacuate the area. Wear appropriate PPE. For dry spills, carefully sweep up the material to avoid generating dust and place it in a suitable container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal.[4]

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

Waste TypeDisposal Procedure
Unused Compound Dispose of as chemical waste through a licensed waste disposal company. Do not allow the product to enter drains.[5]
Contaminated Materials All contaminated PPE (gloves, lab coats, etc.) and disposable labware should be collected in a designated, sealed container and disposed of as chemical waste.[6]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Receipt & Inventory B Review SDS & Risk Assessment A->B C Don PPE B->C D Weighing & Solution Preparation (in Fume Hood) C->D E Experimental Use D->E F Decontaminate Work Area E->F G Doff PPE F->G H Segregate Waste G->H I Dispose of Waste H->I

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.